molecular formula C15H26O3 B013459 Prohydrojasmon racemate CAS No. 158474-72-7

Prohydrojasmon racemate

货号: B013459
CAS 编号: 158474-72-7
分子量: 254.36 g/mol
InChI 键: IPDFPNNPBMREIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Prohydrojasmon is a member of Jasmonate derivatives. It is functionally related to a jasmonic acid.

属性

IUPAC Name

propyl 2-(3-oxo-2-pentylcyclopentyl)acetate
Source PubChem
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InChI

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDFPNNPBMREIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870056
Record name Propyl (3-oxo-2-pentylcyclopentyl)acetate
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Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158474-72-7
Record name Propyl 3-oxo-2-pentylcyclopentaneacetate
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Record name Propyl (3-oxo-2-pentylcyclopentyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester
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Foundational & Exploratory

Prohydrojasmon Racemate: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prohydrojasmon (B10787362) (PDJ) racemate, a synthetic analog of the plant hormone jasmonic acid (JA), has emerged as a significant plant growth regulator. Its application spans from enhancing fruit coloration and quality to bolstering plant defense mechanisms against biotic and abiotic stresses.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Prohydrojasmon racemate, with a focus on its signaling pathways, impact on gene expression, and quantifiable effects on plant physiology. This document is intended for researchers, scientists, and professionals involved in drug development and plant science.

Core Mechanism: Mimicry of Jasmonic Acid Signaling

This compound's primary mechanism of action lies in its structural and functional similarity to jasmonic acid, a key signaling molecule in plants.[1][3] Once absorbed, it is metabolized into jasmonic acid, thereby activating the JA signaling pathway.[4] This pathway is central to regulating a wide array of physiological processes, including growth, development, and stress responses.[5][6]

The canonical JA signaling pathway, which PDJ activates, involves a core module of three key proteins: CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressors, and the transcription factor MYC2.[7][8]

In the absence of a JA signal:

  • JAZ proteins bind to and repress the activity of MYC2 and other transcription factors.[7]

  • This repression prevents the transcription of JA-responsive genes.

Upon introduction of Prohydrojasmon (and its conversion to JA-Isoleucine):

  • The bioactive form, Jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1, which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[7][9]

  • The JA-Ile-COI1 interaction forms a co-receptor complex with the JAZ proteins.[10]

  • This binding event targets the JAZ repressors for polyubiquitination and subsequent degradation by the 26S proteasome.[7][9]

  • The degradation of JAZ proteins releases the transcription factor MYC2.[8]

  • Freed MYC2 can then activate the transcription of a wide range of downstream JA-responsive genes, leading to various physiological responses.[11]

JASignaling

Induction of Secondary Metabolite Biosynthesis

A primary and commercially significant effect of Prohydrojasmon application is the enhancement of fruit coloration, which is directly linked to the accumulation of secondary metabolites, particularly anthocyanins and other phenolic compounds.[12][13][14]

PDJ treatment upregulates the expression of key genes involved in the phenylpropanoid and flavonoid biosynthesis pathways.[13] These include:

  • Phenylalanine ammonia-lyase (PAL): A crucial enzyme at the entry point of the phenylpropanoid pathway.[13][14]

  • Chalcone synthase (CHS): The first committed enzyme in flavonoid biosynthesis.[14]

  • Flavanone 3-hydroxylase (F3H): An enzyme involved in the synthesis of dihydroflavonols.[13][14]

  • Anthocyanidin synthase (ANS): A key enzyme in the anthocyanin biosynthesis pathway.[13][14]

  • UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT): An enzyme responsible for the final step in the synthesis of stable anthocyanins.[14]

The upregulation of these genes leads to a measurable increase in the concentration of anthocyanins and other phenolic compounds in treated plants.

Quantitative Effects of Prohydrojasmon on Secondary Metabolites and Gene Expression
Plant SpeciesPDJ ConcentrationObserved EffectFold Change/IncreaseReference
Red Leaf Lettuce100 µMIncreased Anthocyanin Content2.7-fold[13]
Red Leaf Lettuce200 µMIncreased Anthocyanin Content4.2-fold[13]
Red Leaf Lettuce100 µMIncreased Caffeic Acid & Flavonoid Derivatives1.6-fold[13]
Red Leaf Lettuce200 µMIncreased Caffeic Acid & Flavonoid Derivatives2.3-fold[13]
Peach40 µMIncreased Anthocyanin Accumulation~120% increase[4][12]
Komatsuna0.5 µMIncreased Total Phenolic ContentSignificant Increase[15]
Komatsuna0.5 µMIncreased Anthocyanin ContentSignificant Increase[15]
Lettuce400 µMIncreased Total Phenolic ContentSignificant Increase[15]
Lettuce400 µMIncreased Anthocyanin ContentSignificant Increase[15]
GenePlant SpeciesPDJ TreatmentFold Change in ExpressionReference
PALRed Pear100 mg L⁻¹Enhanced[14]
CHSRed Pear100 mg L⁻¹Enhanced[14]
F3HRed Pear100 mg L⁻¹Enhanced[14]
ANSRed Pear100 mg L⁻¹Enhanced[14]
UFGTRed Pear100 mg L⁻¹Enhanced[14]
MYB114Red Pear100 mg L⁻¹Upregulated[14]

Crosstalk with Other Phytohormone Signaling Pathways

The physiological effects of Prohydrojasmon are not solely mediated by the JA pathway but also involve intricate crosstalk with other phytohormonal signaling networks, most notably ethylene (B1197577) and abscisic acid (ABA).

  • Ethylene: PDJ induces the synthesis of ethylene, a hormone critically involved in fruit ripening.[2][4] The JA and ethylene signaling pathways can act synergistically to regulate defense responses.[16][17]

  • Abscisic Acid (ABA): ABA is another key hormone in stress responses and fruit ripening. There is evidence of synergistic and antagonistic interactions between the JA and ABA pathways, depending on the specific physiological process.[16][18] Ethylene can also stimulate ABA biosynthesis, creating a complex regulatory network.[19][20]

HormoneCrosstalk PDJ Prohydrojasmon (PDJ) JA_Pathway JA Signaling Pathway PDJ->JA_Pathway Activates Ethylene_Pathway Ethylene Signaling Pathway JA_Pathway->Ethylene_Pathway Induces Synthesis ABA_Pathway ABA Signaling Pathway JA_Pathway->ABA_Pathway Crosstalk Fruit_Ripening Fruit Ripening & Coloration JA_Pathway->Fruit_Ripening Stress_Response Stress Response JA_Pathway->Stress_Response Ethylene_Pathway->ABA_Pathway Induces Synthesis Ethylene_Pathway->Fruit_Ripening ABA_Pathway->Fruit_Ripening ABA_Pathway->Stress_Response

Experimental Protocols

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a generalized workflow for analyzing the expression of target genes in plant tissues following Prohydrojasmon treatment.

  • Plant Material and Treatment: Grow plants under controlled conditions. Apply this compound at desired concentrations (e.g., 0, 50, 100, 200 µM) via foliar spray or irrigation. Collect tissue samples at specific time points post-treatment. Immediately freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Isolate total RNA from the collected tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix. Use a reference gene (e.g., Actin, Ubiquitin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[4]

qRT_PCR_Workflow Start Plant Treatment with PDJ Sample Sample Collection & Freezing Start->Sample RNA_Extraction Total RNA Extraction Sample->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC cDNA_Synth cDNA Synthesis RNA_QC->cDNA_Synth qPCR Quantitative Real-Time PCR cDNA_Synth->qPCR Data_Analysis Data Analysis (2-ΔΔCt) qPCR->Data_Analysis End Relative Gene Expression Data_Analysis->End

Quantification of Anthocyanins and Phenolic Compounds by LC-MS

This protocol outlines a general procedure for the analysis of secondary metabolites.

  • Sample Preparation: Homogenize frozen plant tissue samples. Extract metabolites using a suitable solvent (e.g., methanol (B129727) with a small percentage of formic acid). Centrifuge the extract to pellet debris and collect the supernatant.

  • LC-MS Analysis: Inject the supernatant into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Liquid Chromatography: Separate the compounds using a C18 column with a gradient elution of two mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Mass Spectrometry: Detect and identify the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantification: Quantify the target compounds by comparing their peak areas to those of known standards.

Conclusion

The mechanism of action of this compound is rooted in its ability to effectively mimic the natural plant hormone jasmonic acid. By activating the core JA signaling pathway (COI1-JAZ-MYC2), it initiates a cascade of transcriptional reprogramming. This leads to the upregulation of genes involved in secondary metabolite biosynthesis, resulting in enhanced accumulation of anthocyanins and other phenolic compounds, which are responsible for improved fruit coloration. Furthermore, its interaction with other hormone signaling pathways, such as ethylene and abscisic acid, contributes to its broader effects on fruit ripening and plant stress responses. This in-depth understanding of its molecular action provides a solid foundation for its application in agriculture and for further research into jasmonate signaling and its modulation.

References

The Biological Activity of Prohydrojasmon Racemate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of the plant hormone jasmonic acid (JA), has emerged as a potent plant growth regulator with significant implications for agriculture and plant biotechnology. This technical guide provides an in-depth analysis of the biological activity of PDJ racemate in plants, focusing on its role in growth regulation, stress response, and the enhancement of commercially valuable secondary metabolites. Through a comprehensive review of current research, this document outlines the quantitative effects of PDJ on various plant species, details the experimental protocols for its application and analysis, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Prohydrojasmon (propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate) is structurally similar to jasmonic acid, a key signaling molecule in a plant's response to both biotic and abiotic stresses.[1][2] Its stability and efficacy have made it a valuable tool for manipulating plant physiology to improve crop quality and resilience.[3] This guide synthesizes the current understanding of PDJ's multifaceted biological activities, providing a resource for researchers and professionals in plant science and agricultural product development.

Physiological and Biochemical Effects of Prohydrojasmon

Application of PDJ to plants elicits a wide range of physiological and biochemical responses, primarily by activating the jasmonic acid signaling pathway. These effects are concentration-dependent and vary among plant species.

Growth Regulation

PDJ exhibits a dual role in plant growth. At high concentrations, it can inhibit root elongation.[1] Conversely, at lower concentrations, it has been observed to promote root growth in some species.[4] For instance, in komatsuna, PDJ applied at 200 ppm resulted in a significant increase in root weight.[1] This suggests that optimal concentrations of PDJ can be used to enhance root development.

Induction of Stress Resistance

PDJ is a potent inducer of both biotic and abiotic stress tolerance in plants. It activates the plant's defense system, enhancing resistance to diseases and environmental stressors such as drought, salinity, and low temperatures.[2] In field-grown Japanese radish, weekly spraying with a 100-times diluted 5% PDJ formulation significantly reduced the number of aphids, leaf-mining fly larvae, vegetable weevils, and thrips.[5] This protective effect is mediated by the induction of direct and indirect defense mechanisms.[4]

Enhancement of Fruit Coloration and Quality

One of the most commercially significant applications of PDJ is in the enhancement of fruit coloration and quality. PDJ treatment accelerates and promotes uniform fruit coloring by inducing the biosynthesis of anthocyanins.[2] In post-harvest peaches, infiltration with 40 µM PDJ led to a ~120% increase in anthocyanin accumulation.[3] Similarly, pre-harvest spraying of red pear with 50 or 100 mg L⁻¹ PDJ significantly improved fruit color.[6] Beyond coloration, PDJ can also increase the soluble sugar and protein content in fruits, thereby improving the overall quality and taste.[2]

Stimulation of Secondary Metabolite Accumulation

PDJ treatment is an effective strategy for increasing the production of valuable secondary metabolites, such as phenolic compounds and anthocyanins, in various plant tissues.[7][8] In red leaf lettuce, treatment with 100 µM and 200 µM PDJ led to a significant increase in the accumulation of various phenolic compounds.[7] This elicitor effect of PDJ can be harnessed for the production of plant-derived nutraceuticals and pharmaceuticals.

Quantitative Data on Prohydrojasmon Activity

The following tables summarize the quantitative effects of PDJ treatment on gene expression, enzyme activity, and metabolite concentration in different plant species.

Table 1: Effect of Prohydrojasmon (PDJ) on Gene Expression in Plants

Plant SpeciesGenePDJ ConcentrationFold Change in ExpressionReference
Red Leaf LettucePAL200 µM2.5[7]
F3H200 µM8.75[7]
DFR200 µM2.62[7]
ANS200 µM2.89[7]
Red PearPAL100 mg L⁻¹Enhanced[6]
CHS100 mg L⁻¹Enhanced[6]
CHI100 mg L⁻¹Enhanced[6]
F3H100 mg L⁻¹Enhanced[6]
ANS100 mg L⁻¹Enhanced[6]
UFGT100 mg L⁻¹Enhanced[6]
MYB114100 mg L⁻¹Upregulated[6]

Table 2: Effect of Prohydrojasmon (PDJ) on Enzyme Activity in Peach

EnzymePDJ ConcentrationChange in ActivityReference
Chalcone Synthase (CHS)40 µMHigher than control[3]
Chalcone Isomerase (CHI)40 µMHigher than control[3]
Flavanone 3-hydroxylase (F3H)40 µMIncreased[3]
Dihydroflavonol 4-reductase (DFR)40 µM~1.4 times increase[3]
Anthocyanidin synthase (ANS)40 µM~1.4 times increase[3]

Table 3: Effect of Prohydrojasmon (PDJ) on Metabolite Concentration in Plants

Plant SpeciesMetabolitePDJ ConcentrationFold/Percent ChangeReference
PeachTotal Anthocyanins40 µM~120% increase[3]
Red Leaf LettuceMetabolites at 540 nm100 µM2.7-fold increase[7]
200 µM4.2-fold increase[7]
Metabolites at 305 nm100 µM1.6-fold increase[7]
200 µM2.3-fold increase[7]
Chicoric acid200 µM3.86-fold increase[7]
Caffeoyltartaric acid (CTA)200 µM3.75-fold increase[7]
Chlorogenic acid200 µM4.56-fold increase[7]
Caffeoylmalic acid (CMA)200 µM3.18-fold increase[7]
KomatsunaTotal Phenolic Content0.5 µMSignificant increase[8]
Anthocyanin Content0.5 µMSignificant increase[8]
LettuceTotal Phenolic Content400 µMSignificant increase[8]
Anthocyanin Content400 µMSignificant increase[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application and analysis of PDJ's effects in plants.

Plant Treatment with Prohydrojasmon

Objective: To apply PDJ to plants in a controlled manner to study its biological effects.

Materials:

  • Prohydrojasmon (PDJ) stock solution (e.g., 5% commercial formulation)

  • Distilled water or appropriate solvent

  • Spraying apparatus or pipettes

  • Plant material (e.g., seedlings, mature plants, or post-harvest fruit)

Protocol (Foliar Spray Application):

  • Prepare the desired concentration of PDJ solution by diluting the stock solution with distilled water. For example, a 100-times dilution of a 5% commercial formulation is used for treating Japanese radish in the field.[5] For laboratory studies on lettuce, concentrations of 100 µM and 200 µM have been used.[7]

  • Apply the PDJ solution to the aerial parts of the plants using a spraying apparatus until runoff.

  • For control plants, spray with distilled water or the solvent used for PDJ dilution.

  • Conduct the treatment at a specific time of day to ensure consistency, and repeat as required by the experimental design (e.g., weekly).[5]

Protocol (Drip-wise Application to Soil):

  • Prepare the desired PDJ concentration.

  • Apply a specific volume (e.g., 1 mL) of the PDJ solution directly to the soil at the base of the plant using a pipette.[1]

  • Treat control plants with an equal volume of distilled water.

Protocol (Post-harvest Fruit Infiltration):

  • Prepare the desired PDJ concentration (e.g., 40 µM for peach).[3]

  • Infiltrate the fruit with the PDJ solution.

  • Store the treated and control fruits under controlled conditions (e.g., 22°C) for the duration of the experiment.[3]

Quantification of Total Phenolic Content

Objective: To measure the total phenolic content in plant tissues treated with PDJ.

Principle: The Folin-Ciocalteu method is a colorimetric assay where the Folin-Ciocalteu reagent is reduced by phenolic compounds, resulting in a blue-colored complex that can be quantified spectrophotometrically.

Protocol:

  • Extract phenolic compounds from plant tissue (e.g., using 80% ethanol).[3]

  • Mix the extract with Folin-Ciocalteu reagent and an alkaline solution (e.g., sodium carbonate).

  • After an incubation period, measure the absorbance of the solution at a specific wavelength (e.g., 765 nm).

  • Quantify the total phenolic content by comparing the absorbance to a standard curve prepared with a known phenolic compound (e.g., gallic acid).

Quantification of Total Anthocyanin Content

Objective: To measure the total anthocyanin content in PDJ-treated plant tissues.

Principle: The pH differential method utilizes the structural transformation of anthocyanins in response to pH changes. At pH 1.0, anthocyanins exist in the colored oxonium form, while at pH 4.5, they are in the colorless hemiketal form. The difference in absorbance at these two pHs is proportional to the anthocyanin concentration.

Protocol:

  • Extract anthocyanins from plant tissue.

  • Dilute the extract in two different buffers: potassium chloride buffer (pH 1.0) and sodium acetate (B1210297) buffer (pH 4.5).[3]

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance for anthocyanins (e.g., 520 nm) and at a wavelength to correct for haze (e.g., 700 nm).[3]

  • Calculate the total anthocyanin content using the molar extinction coefficient of a standard anthocyanin, such as cyanidin-3-O-glucoside.[3]

Analysis of Gene Expression by qRT-PCR

Objective: To quantify the expression levels of specific genes in response to PDJ treatment.

Protocol:

  • RNA Extraction: Extract total RNA from plant tissues using a suitable kit or protocol.[5]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[5]

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform qPCR using a real-time PCR system.

    • Analyze the amplification data to determine the relative expression of the target genes, normalized to a reference gene (e.g., actin or ubiquitin).

Signaling Pathways and Mechanisms of Action

Prohydrojasmon exerts its biological effects by acting as an analog of jasmonic acid, thereby activating the JA signaling pathway.[1]

The Jasmonic Acid Signaling Pathway

The core of the JA signaling pathway involves the perception of the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[9] COI1 is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors (TFs) such as MYC2, which are involved in activating JA-responsive genes.[10][11]

Upon stress or external application of PDJ (which is metabolized to a JA-like compound), the active form binds to COI1, promoting the interaction between COI1 and JAZ proteins.[9] This leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[9] The degradation of JAZ proteins releases the TFs, allowing them to activate the expression of a wide range of genes involved in defense, secondary metabolism, and growth regulation.[10][11]

jasmonic_acid_signaling PDJ Prohydrojasmon (PDJ) JA_Ile JA-Ile (active form) PDJ->JA_Ile Metabolism COI1 COI1 JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor SCF_COI1->JAZ Targets for ubiquitination TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_genes JA-Responsive Genes TF->JA_genes Activates Response Biological Responses (Defense, Secondary Metabolism, etc.) JA_genes->Response

Jasmonic Acid Signaling Pathway Activated by PDJ
Crosstalk with Other Signaling Pathways

The JA signaling pathway does not operate in isolation. It interacts with other hormone signaling pathways, including those of salicylic (B10762653) acid (SA), ethylene (B1197577) (ET), and gibberellins (B7789140) (GA), to fine-tune the plant's response to various stimuli. For instance, there is often an antagonistic relationship between the JA and SA pathways, which are typically associated with defense against necrotrophic pathogens/herbivores and biotrophic pathogens, respectively.[12] PDJ treatment in Japanese radish has been shown to upregulate genes in both the JA and SA signaling pathways.[13]

Conclusion

Prohydrojasmon racemate is a versatile and potent plant growth regulator with significant potential for agricultural applications. Its ability to modulate plant growth, enhance stress resistance, and increase the production of valuable secondary metabolites makes it a valuable tool for crop improvement. This technical guide has provided a comprehensive overview of the biological activity of PDJ, including quantitative data on its effects, detailed experimental protocols, and an elucidation of the underlying signaling pathways. Further research into the precise molecular interactions of PDJ and its optimization for specific crop varieties will continue to expand its utility in sustainable agriculture and the production of high-value plant-derived products.

References

Prohydrojasmon Racemate's Impact on Plant Secondary Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of jasmonic acid, serves as a potent elicitor of secondary metabolism in plants.[1][2] Its application has been shown to significantly enhance the production of valuable phytochemicals, including phenolics, flavonoids, anthocyanins, terpenoids, and glucosinolates.[1][3] This guide provides an in-depth analysis of PDJ's mechanism of action, its quantifiable effects on various secondary metabolite classes, and detailed experimental protocols for its application and analysis. The information is intended to support researchers in harnessing PDJ as a tool for modulating plant metabolic pathways for applications in agriculture, pharmacology, and drug development.

Introduction: The Role of Prohydrojasmon (PDJ)

Prohydrojasmon [propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate] is a stable and cost-effective synthetic plant growth regulator designed to mimic the action of endogenous jasmonates (JAs).[4][5] Jasmonates are lipid-derived signaling molecules that play a critical role in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[6][7][8][9] A key aspect of this defense mechanism is the stimulation and accumulation of secondary metabolites, many of which possess high antioxidant activities and other beneficial properties.[1][4] PDJ, being structurally and functionally similar to jasmonic acid, effectively activates these defense-related metabolic pathways.[10]

Mechanism of Action: The Jasmonate Signaling Pathway

PDJ exerts its effects by activating the core jasmonate (JA) signaling pathway. Once absorbed by the plant, PDJ is metabolized into jasmonic acid.[5] The active form, jasmonoyl-L-isoleucine (JA-Ile), then initiates a well-defined signaling cascade.

The key steps are as follows:

  • Perception: In the presence of JA-Ile, the F-box protein CORONATINE INSENSITIVE 1 (COI1) forms a receptor complex with JAZ (Jasmonate ZIM-domain) repressor proteins.[7][11]

  • Derepression: This binding event targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[7][11]

  • Activation of Transcription: The degradation of JAZ repressors liberates transcription factors, most notably MYC2, which they were previously inhibiting.[9][11]

  • Gene Expression: Activated MYC2 and other transcription factors (e.g., MYB, ERF, NAC) then move into the nucleus and bind to the promoters of JA-responsive genes.[9][11] This leads to the large-scale transcriptional reprogramming and upregulation of genes encoding enzymes involved in the biosynthesis of secondary metabolites, such as those in the phenylpropanoid and terpenoid pathways.[2][12][13]

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm / Nucleus cluster_receptor SCF-COI1 Complex cluster_nucleus Nucleus PDJ Prohydrojasmon (PDJ) JA_Ile JA-Ile (Active Form) PDJ->JA_Ile Metabolized COI1 COI1 JA_Ile->COI1 Binds JAZ JAZ Repressor COI1->JAZ Targets for Degradation Proteasome 26S Proteasome JAZ->Proteasome Degraded MYC2_inactive MYC2 (Inactive) JAZ->MYC2_inactive Represses MYC2_active MYC2 (Active) MYC2_inactive->MYC2_active Released Biosynthesis_Genes Secondary Metabolite Biosynthesis Genes (PAL, CHS, ANS, etc.) MYC2_active->Biosynthesis_Genes Activates Transcription Secondary_Metabolites Phenolics, Anthocyanins, Terpenoids, etc. Biosynthesis_Genes->Secondary_Metabolites Leads to Synthesis

Caption: The core jasmonate signaling pathway activated by Prohydrojasmon (PDJ).

Quantitative Effects on Secondary Metabolites

Application of PDJ has been demonstrated to quantitatively increase the concentration of various secondary metabolites across a range of plant species. The following tables summarize key findings from published research.

Table 1: Effect of Prohydrojasmon on Phenolic Compounds and Anthocyanins
Plant SpeciesCultivar / VarietyTreatment ProtocolMetabolite ClassResultReference
Peach (Prunus persica)'Baifeng'40 µM PDJ immersion for 15 min (post-harvest)Anthocyanins~120% increase after 7 days[4][14]
Red Pear (Pyrus ussuriensis)'Nanhong'100 mg L⁻¹ PDJ spray (pre-harvest)Anthocyanins, FlavonolsSignificant increase in peel[12]
Red Pear (Pyrus ussuriensis)'Nanhong'100 mg L⁻¹ PDJ spray (pre-harvest)Hydroxycinnamates, FlavanolsDecrease in peel[12]
Komatsuna (B. rapa var. periviridis)-0.5 µM PDJTotal Phenolics, AnthocyaninsSignificant increase[3][15]
Lettuce (Lactuca sativa L.)Red Leaf400 µM PDJTotal Phenolics, AnthocyaninsSignificant increase[3][15]
Lettuce (Lactuca sativa L.)Red Leaf200 µM PDJChicoric Acid3.86-fold increase[16]
Lettuce (Lactuca sativa L.)Red Leaf200 µM PDJChlorogenic Acid4.56-fold increase[16]
Lettuce (Lactuca sativa L.)Red Leaf200 µM PDJCaffeoylmalic Acid (CMA)3.18-fold increase[16]
Table 2: Effect of Prohydrojasmon on Other Secondary Metabolites
Plant SpeciesCultivar / VarietyTreatment ProtocolMetabolite ClassResultReference
Japanese Radish (Raphanus sativus)-5% commercial PDJ (100x dilution) sprayGlucosinolatesUpregulation of biosynthesis genes (Rscyp79b2, RsTGG1a)[17][18]
Japanese Radish (Raphanus sativus)-5% commercial PDJ (100x dilution) sprayTerpenoidsIdentification of 8 induced volatile terpenoids[17][18]
General--Terpenoids, Flavonoids, GlucosinolatesPDJ stimulates production and accumulation[1][3]

Experimental Protocols & Methodologies

This section details common methodologies used in the cited research to apply PDJ and analyze its effects on plant secondary metabolites.

General Experimental Workflow

Experimental_Workflow A Plant Material Acclimation (e.g., pre-cooling) B PDJ Treatment Application (Immersion or Foliar Spray) A->B C Incubation / Storage (Controlled Temp, Light, Humidity) B->C D Sample Collection (Time-course sampling) C->D E Metabolite Extraction (e.g., 80% Ethanol, Ultrasonic Bath) D->E G Gene Expression Analysis (qPCR on biosynthesis genes) D->G F Phytochemical Analysis (Spectrophotometry, HPLC, LC-MS) E->F H Data Analysis F->H G->H

References

Prohydrojasmon racemate and plant stress response pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Prohydrojasmon Racemate and Plant Stress Response Pathways

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Prohydrojasmon (PDJ), a synthetic analog of the plant hormone jasmonic acid (JA), has emerged as a significant plant growth regulator with profound implications for agriculture and plant science research. Its ability to elicit stress responses mimics the natural defensive mechanisms mediated by the jasmonate signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PDJ's action, its role in modulating plant stress response pathways, and its interaction with other phytohormonal signaling networks. We present a synthesis of current quantitative data, detailed experimental protocols for studying its effects, and visual representations of the core signaling cascades to serve as a resource for researchers in the field.

Introduction to Prohydrojasmon (PDJ)

Prohydrojasmon [propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate] is a synthetic derivative of jasmonic acid, a lipid-derived hormone pivotal in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][2][3] As a structural analog, PDJ's biological activity is believed to be similar to that of endogenous jasmonates.[2] It is commercially used as a plant growth regulator to improve fruit coloration, ripening, and quality in various crops, including apples and grapes.[1][3] From a research perspective, PDJ serves as a valuable chemical tool to investigate the intricacies of the jasmonate signaling pathway and its role in orchestrating plant defense mechanisms against herbivores and pathogens, as well as tolerance to environmental stressors like drought and salinity.[3][4][5]

The Core Jasmonate Signaling Pathway

Understanding the action of PDJ requires a firm grasp of the native jasmonate (JA) signaling pathway. The pathway is initiated by various developmental cues or external stimuli, such as wounding or pathogen attack, which trigger the biosynthesis of the biologically active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).[6][7]

The core signaling module consists of three key components:

  • F-box protein CORONATINE INSENSITIVE 1 (COI1): The receptor for JA-Ile.[6] COI1 is part of the Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex.[6]

  • JASMONATE-ZIM DOMAIN (JAZ) proteins: A family of repressor proteins that bind to and inhibit transcription factors.[6][8]

  • Transcription Factors (TFs): Primarily MYC2, a basic helix-loop-helix (bHLH) transcription factor, which acts as a master regulator of JA-responsive genes.[5][8]

Under normal conditions (low JA-Ile levels), JAZ proteins bind to MYC2, preventing it from activating the transcription of downstream genes.[5][8] Upon stress, JA-Ile levels rise and the hormone acts as a "molecular glue," facilitating the interaction between COI1 and JAZ proteins.[6] This interaction targets the JAZ proteins for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, allowing it to activate a cascade of JA-responsive genes that mediate defense and stress responses.[6][7] As a JA analog, PDJ is thought to activate this same pathway.

Jasmonate Signaling Pathway cluster_perception Cellular Perception cluster_core_module Core Signaling Module cluster_response Transcriptional Response Stress Stress JA_Biosynthesis JA-Ile Biosynthesis Stress->JA_Biosynthesis SCF_COI1 SCF-COI1 (E3 Ligase Complex) JA_Biosynthesis->SCF_COI1 JA-Ile binds to COI1 PDJ Prohydrojasmon (PDJ) (Applied Exogenously) PDJ->SCF_COI1 Active form binds to COI1 JAZ JAZ Repressor SCF_COI1->JAZ Targets JAZ for ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_Genes JA-Responsive Genes (e.g., VSP, PDF1.2, PR genes) MYC2->JA_Genes Activates Transcription Stress_Response Stress Responses (Defense, Growth Inhibition) JA_Genes->Stress_Response Hormone Crosstalk cluster_responses Regulated Processes PDJ_JA PDJ / JA Pathway SA_Pathway Salicylic Acid (SA) Pathway PDJ_JA->SA_Pathway Generally Antagonistic ABA_Pathway Abscisic Acid (ABA) Pathway PDJ_JA->ABA_Pathway Context- Dependent ET_Pathway Ethylene (ET) Pathway PDJ_JA->ET_Pathway Synergistic Biotic_Stress Biotic Stress (Pathogens, Herbivores) PDJ_JA->Biotic_Stress Abiotic_Stress Abiotic Stress (Drought, Salinity) PDJ_JA->Abiotic_Stress Growth Growth & Development PDJ_JA->Growth SA_Pathway->Biotic_Stress ABA_Pathway->Abiotic_Stress ET_Pathway->Growth RT-qPCR Workflow A 1. Plant Treatment (PDJ vs. Control) B 2. Sample Collection & Flash Freezing A->B C 3. Total RNA Extraction B->C D 4. RNA Quality/Quantity Check (Nanodrop, Gel Electrophoresis) C->D E 5. DNase Treatment (Remove gDNA contamination) D->E F 6. cDNA Synthesis (Reverse Transcription) E->F G 7. qPCR Primer Design & Validation F->G H 8. Quantitative PCR (qPCR) (SYBR Green or TaqMan) G->H I 9. Data Analysis (Relative quantification, e.g., 2^-ΔΔCt method) H->I

References

Prohydrojasmon Racemate: A Technical Guide to its Signaling Pathway and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of the plant hormone jasmonic acid (JA), is utilized as a plant growth regulator to enhance traits such as fruit coloration, ripening, and stress responses. Its structural similarity to jasmonic acid suggests that it functions through the well-characterized jasmonate signaling pathway, a crucial network for plant development and defense. This technical guide provides an in-depth exploration of the presumed signaling cascade of prohydrojasmon racemate, methods for its investigation, and quantitative data from related compounds to serve as a benchmark for future research.

The Jasmonate Signaling Pathway: A Central Role for the COI1-JAZ Co-receptor

The signaling pathway of jasmonates is a well-elucidated cascade that is initiated by the perception of the active form of the hormone, typically jasmonoyl-isoleucine (JA-Ile), by a co-receptor complex. Prohydrojasmon, upon application to plants, is likely metabolized to a biologically active form that engages this pathway.

In the absence of a jasmonate signal, a family of transcriptional repressor proteins known as the JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and inhibit the activity of various transcription factors, including MYC2. This repression keeps the expression of jasmonate-responsive genes in a default "off" state.

Upon the introduction of a jasmonate agonist, such as the active metabolite of this compound, the following sequence of events is triggered:

  • Co-receptor Binding: The jasmonate ligand binds to the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1). This binding event promotes the interaction between COI1 and the JAZ repressor protein, forming a ternary co-receptor complex.

  • Ubiquitination of JAZ: COI1 is a component of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The formation of the COI1-jasmonate-JAZ complex leads to the polyubiquitination of the JAZ protein.

  • Proteasomal Degradation of JAZ: The polyubiquitinated JAZ protein is targeted for degradation by the 26S proteasome.

  • Activation of Transcription: The degradation of the JAZ repressor releases the transcription factor (e.g., MYC2), allowing it to activate the transcription of a wide array of downstream jasmonate-responsive genes. These genes are involved in various physiological processes, including defense against pests and pathogens, senescence, and the biosynthesis of secondary metabolites like anthocyanins.

Prohydrojasmon_Signaling_Pathway PDJ This compound Active_Metabolite Active Metabolite (e.g., JA-Ile analog) PDJ->Active_Metabolite Metabolism COI1 COI1 Active_Metabolite->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes Interaction SCF_Complex SCF Complex COI1->SCF_Complex Part of Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_Complex->JAZ Ubiquitination JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes Activates Response Physiological Responses (Defense, Growth Regulation, etc.) JA_Genes->Response Leads to

Figure 1: Proposed signaling pathway of this compound.

Quantitative Analysis of Jasmonate Receptor Interactions

LigandJAZ ProteinBinding Affinity (Kd)Method
3H-CoronatineJAZ148 ± 13 nMRadioligand Binding Assay
3H-CoronatineJAZ668 ± 15 nMRadioligand Binding Assay

Data sourced from Sheard et al. (2010)[1]. These values represent the concentration of the ligand required to occupy 50% of the receptors at equilibrium and are indicative of a high-affinity interaction.

Experimental Protocols for Investigating Prohydrojasmon Signaling

To elucidate the specific molecular interactions and downstream effects of this compound, a series of established experimental protocols can be employed.

In Vitro COI1-JAZ Interaction Assay (Pull-Down)

This assay is designed to determine if this compound can promote the physical interaction between COI1 and a JAZ protein in vitro.

Pull_Down_Workflow Bait_Prep 1. Express and purify 'Bait' protein (e.g., His-tagged JAZ) Immobilize 2. Immobilize 'Bait' on Ni-NTA resin Bait_Prep->Immobilize Incubate 4. Incubate 'Bait'-resin with 'Prey' extract +/- this compound Immobilize->Incubate Prey_Prep 3. Prepare 'Prey' protein extract (e.g., plant extract containing COI1) Prey_Prep->Incubate Wash 5. Wash resin to remove non-specific binders Incubate->Wash Elute 6. Elute protein complexes Wash->Elute Analyze 7. Analyze eluate by Western Blot using anti-COI1 antibody Elute->Analyze

Figure 2: Workflow for a pull-down assay.

Methodology:

  • Protein Expression and Purification:

    • Express a tagged version of a JAZ protein (e.g., with a His-tag) in E. coli and purify it.

    • Express a tagged version of COI1 (e.g., with a Myc-tag) in a suitable system, or use plant extracts from lines overexpressing tagged COI1.

  • Immobilization of Bait Protein:

    • Incubate the purified His-tagged JAZ protein with Ni-NTA agarose (B213101) beads to immobilize it.

  • Interaction Assay:

    • Incubate the JAZ-bound beads with the protein extract containing COI1 in the presence of various concentrations of this compound (and appropriate controls, e.g., vehicle, JA-Ile).

  • Washing and Elution:

    • Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag on COI1 (e.g., anti-Myc). An increased signal for COI1 in the presence of this compound would indicate a ligand-dependent interaction.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful in vivo method to study protein-protein interactions.

Methodology:

  • Vector Construction:

    • Clone the coding sequence of COI1 into a Y2H vector containing a DNA-binding domain (BD).

    • Clone the coding sequence of a JAZ protein into a Y2H vector containing an activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain with both the BD-COI1 and AD-JAZ constructs.

  • Interaction Screening:

    • Plate the transformed yeast on selective media. Interaction between COI1 and JAZ will reconstitute a functional transcription factor, leading to the expression of reporter genes that allow yeast growth on selective media (e.g., lacking histidine and adenine).

    • Perform the assay on media supplemented with different concentrations of this compound to test for ligand-dependent interaction.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the expression levels of jasmonate-responsive genes following treatment with this compound.

Methodology:

  • Plant Treatment:

    • Treat plants (e.g., Arabidopsis thaliana seedlings) with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., JA-Ile).

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissue at different time points after treatment and extract total RNA.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qPCR:

    • Perform qPCR using primers specific for known jasmonate-responsive genes (e.g., VSP2, PDF1.2, MYC2).

    • Use a stably expressed reference gene (e.g., ACTIN or UBIQUITIN) for normalization.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes. This data can be used to generate dose-response curves and determine the EC50 value for this compound's effect on gene expression.

Metabolite Analysis by HPLC-MS/MS

This method allows for the identification and quantification of this compound and its metabolites within plant tissues.

Methodology:

  • Sample Preparation:

    • Treat plants with this compound.

    • Harvest and freeze tissue at various time points.

    • Extract metabolites using a suitable solvent (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Separate the metabolites using high-performance liquid chromatography (HPLC).

    • Detect and identify the compounds using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Quantify the levels of this compound and any identified metabolites (e.g., jasmonic acid) over time to understand its uptake and conversion within the plant.

Downstream Effects of this compound

Studies have shown that the application of prohydrojasmon leads to a variety of physiological responses consistent with the activation of the jasmonate signaling pathway.

Gene Expression Changes

In red leaf lettuce, treatment with prohydrojasmon has been shown to upregulate the expression of genes involved in the phenylpropanoid and anthocyanin synthesis pathways, such as PAL, F3H, and ANS.[2] This leads to the accumulation of phenolic compounds and anthocyanins, which contribute to the red coloration.[2]

Physiological Responses

The application of prohydrojasmon has been documented to:

  • Enhance fruit coloration: By promoting the accumulation of anthocyanins.

  • Induce defense responses: Against herbivores and pathogens.[3][4]

  • Influence plant growth: Effects can be dose-dependent, with high concentrations sometimes leading to growth inhibition.[5]

The following table summarizes the observed effects of Prohydrojasmon on gene expression in red leaf lettuce.

GeneFunction in Phenylpropanoid PathwayFold Change in Expression (200 µM PDJ)
PAL Phenylalanine ammonia-lyase~2.5
F3H Flavanone 3-hydroxylase~8.75
ANS Anthocyanidin synthase~2.89

Data adapted from Iwai et al. (2021)[2]. The fold changes are approximate and varied between different leaves.

Conclusion

This compound is a synthetic jasmonate that is presumed to act through the canonical jasmonate signaling pathway by promoting the interaction of the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressors and the activation of downstream gene expression. While specific quantitative data on its direct interaction with the receptor complex are yet to be widely published, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these parameters. The known physiological effects of prohydrojasmon on gene expression and plant development are consistent with its role as a potent activator of the jasmonate signaling cascade. Further research using the described methodologies will be crucial for a more precise understanding of its molecular mechanism of action and for the development of novel applications in agriculture and beyond.

References

Prohydrojasmon Racemate: A Technical Guide to Early-Stage Research and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohydrojasmon (B10787362) (PDJ), chemically known as propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate, is a synthetic analog of the plant hormone jasmonic acid (JA).[1][2] As a racemic mixture, it contains multiple stereoisomers.[3] Currently, its primary application lies in agriculture as a plant growth regulator, where it is used to enhance fruit coloration and manage pest defense.[1][4] However, its structural similarity to prostaglandins, which are crucial signaling molecules in mammals, and its role in modulating complex biological pathways in plants suggest a potential for broader applications, including in drug development.[5]

This technical guide provides a comprehensive overview of the early-stage research on prohydrojasmon racemate. It details its known mechanisms of action in plant systems, presents available quantitative data, outlines experimental protocols, and explores the necessary considerations for its potential translation into therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals interested in exploring the untapped potential of this molecule.

Mechanism of Action: Insights from Plant Biology

In plants, prohydrojasmon's effects are primarily mediated through the jasmonic acid (JA) signaling pathway, a critical system for regulating growth, development, and responses to biotic and abiotic stress.[6][7] PDJ mimics endogenous jasmonates, initiating a signaling cascade that leads to the expression of a wide range of genes.[8][9]

The Jasmonate Signaling Pathway

The canonical JA signaling pathway is initiated by the binding of a bioactive jasmonate, such as jasmonoyl-isoleucine (JA-Ile), to the F-box protein CORONATINE INSENSITIVE1 (COI1).[10][11] This binding event promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn de-represses transcription factors like MYC2.[5] Activated MYC2 then induces the expression of JA-responsive genes.[5]

Jasmonate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prohydrojasmon Prohydrojasmon JA_Biosynthesis Jasmonic Acid Biosynthesis Prohydrojasmon->JA_Biosynthesis Induces JA_Ile JA-Isoleucine (Bioactive) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 Binds JAZ_Repressor JAZ Repressor COI1->JAZ_Repressor Targets for ubiquitination MYC2_TF MYC2 Transcription Factor JAZ_Repressor->MYC2_TF Represses Proteasome 26S Proteasome JAZ_Repressor->Proteasome Degradation JA_Responsive_Genes JA-Responsive Genes MYC2_TF->JA_Responsive_Genes Activates transcription Ub Ubiquitin Ub->JAZ_Repressor

Interestingly, research indicates a crosstalk between the jasmonic acid and salicylic (B10762653) acid (SA) signaling pathways, which are often mutually antagonistic.[11] However, studies on prohydrojasmon have shown that it can upregulate genes in both pathways.[1]

Quantitative Data on this compound Applications

The majority of quantitative data for this compound comes from agricultural studies. These findings highlight its biological activity and provide a basis for understanding its dose-dependent effects.

Table 1: Effects on Plant Growth and Pest Resistance
Plant SpeciesPDJ ConcentrationApplication MethodObserved EffectReference
Komatsuna (Brassica rapa var. periviridis)200 ppmDrip-wise~37% increase in root weight[7]
Komatsuna (Brassica rapa var. periviridis)600 and 1000 ppmDrip-wise or SprayingSignificant inhibition of root growth[7]
Japanese Radish (Raphanus sativus)5% of a 100x diluted commercial formulationWeekly sprayingSignificantly lower numbers of aphids, leaf-mining fly larvae, vegetable weevils, and thrips compared to control.[1][2]
Japanese Radish (Raphanus sativus)5% of a 100x diluted commercial formulationWeekly sprayingSignificantly lower aboveground and belowground plant weights compared to control.[2]
Table 2: Effects on Secondary Metabolite Accumulation
Plant SpeciesPDJ ConcentrationObserved EffectReference
Red Leaf Lettuce (Lactuca sativa L.)100 µM2.7-fold increase in anthocyanins; 1.6-fold increase in UV-absorbing pigments.[8][9]
Red Leaf Lettuce (Lactuca sativa L.)200 µM4.2-fold increase in anthocyanins; 2.3-fold increase in UV-absorbing pigments.[8][9]
Peach (Prunus persica)40 µM~120% increase in anthocyanin accumulation.[12]
Komatsuna (Brassica rapa var. periviridis)0.5 µMSignificant increase in total phenolic and anthocyanin content.[13]
Lettuce (Lactuca sativa L.)400 µMSignificant increase in total phenolic and anthocyanin content.[13]

Toxicology of this compound

While comprehensive toxicological data in the context of drug development is lacking, a short-term oral toxicity study in rats provides some initial insights.

Table 3: Short-Term Oral Toxicity in Rats
ParameterValueDetailsReference
NOAEL (No-Observed-Adverse-Effect-Level)1000 ppm in dietEquivalent to 56.9 mg/kg bw/day in males and 58.5 mg/kg bw/day in females.
LOAEL (Lowest-Observed-Adverse-Effect-Level)3000 ppm in dietEquivalent to 166 mg/kg bw/day in males and 176 mg/kg bw/day in females.
Observed Effects at LOAEL -Decreased body weight and food consumption, increased liver weights, and changes in hematological, clinical chemistry, and urinalysis parameters.
Genotoxicity -Determined to be not genotoxic.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are methodologies cited in key studies on prohydrojasmon.

Protocol 1: Plant Treatment for Pest Resistance Studies

This protocol is adapted from studies on Japanese radish.[1][2]

  • Preparation of PDJ Solution: A 100-fold dilution of a 5% commercial formulation of prohydrojasmon is prepared.[1][2]

  • Application: 3 mL of the diluted PDJ solution is sprayed onto each plant using a hand sprayer. Control plants are sprayed with water.[2]

  • Frequency: The application is repeated weekly.[1][2]

  • Data Collection: The number of various insect pests on treated and control plants is counted and recorded throughout the observation period.[1]

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is a general workflow based on methodologies used to study JA-responsive genes.[1][9][14][15][16]

  • RNA Extraction: Total RNA is extracted from plant tissue (e.g., 200 mg of leaves) using a suitable reagent like TRIzol.[1]

  • DNA Removal: Genomic DNA is removed from the RNA sample using a DNA removal kit.[1]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA (e.g., 1-4 µg) using a reverse transcription kit with oligo(dT) primers.[1][16]

  • qRT-PCR: The qPCR is performed using a SYBR Green-based master mix. The reaction mixture typically includes the synthesized cDNA, forward and reverse primers for the target genes (e.g., LOX, PR1), and the master mix.[9][14]

  • Thermal Cycling: A standard thermal cycling program is used, generally consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[9]

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with a suitable reference gene (e.g., Actin) for normalization.[16]

qRT_PCR_Workflow Start Start: Plant Tissue (PDJ-treated vs Control) RNA_Extraction 1. Total RNA Extraction Start->RNA_Extraction gDNA_Removal 2. Genomic DNA Removal RNA_Extraction->gDNA_Removal cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) gDNA_Removal->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (SYBR Green, Primers, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. qRT-PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (2-ΔΔCt) Relative Gene Expression qPCR_Run->Data_Analysis End End: Results Data_Analysis->End

Considerations for Drug Development

Transitioning this compound from an agricultural compound to a potential therapeutic agent requires a dedicated research and development effort. Key areas of investigation are outlined below.

Pharmacology and Pharmacokinetics in Mammalian Systems

Currently, there is a significant lack of data on the pharmacological effects of prohydrojasmon in mammals. Future research should focus on:

  • Pharmacodynamics: Identifying the molecular targets and mechanisms of action in mammalian cells. Given its structural similarity to prostaglandins, investigating its interaction with cyclooxygenase (COX) enzymes and prostaglandin (B15479496) receptors would be a logical starting point.

  • Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of prohydrojasmon. This is essential for determining dosing regimens and assessing potential drug-drug interactions.

  • Efficacy Studies: Evaluating the therapeutic potential of prohydrojasmon in relevant animal models of disease.

The Importance of Stereochemistry

Prohydrojasmon is used as a racemate, which is a mixture of stereoisomers. In drug development, it is crucial to investigate the properties of individual enantiomers, as they can have different pharmacological, pharmacokinetic, and toxicological profiles. Future research should include:

  • Chiral Separation: Developing methods to separate and isolate the individual stereoisomers of prohydrojasmon.

  • Stereospecific Activity: Characterizing the biological activity of each enantiomer to determine if one is more potent or has a better safety profile. The less active or inactive enantiomer is often referred to as the distomer, while the active one is the eutomer.

Preclinical_Screening_Workflow Start Start: This compound Chiral_Separation 1. Chiral Separation Start->Chiral_Separation Enantiomer_A Enantiomer A Chiral_Separation->Enantiomer_A Enantiomer_B Enantiomer B Chiral_Separation->Enantiomer_B In_Vitro_Screening 2. In Vitro Screening (Target Binding, Cell-based Assays) Enantiomer_A->In_Vitro_Screening Enantiomer_B->In_Vitro_Screening ADME_Tox 3. In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro_Screening->ADME_Tox Lead_Selection 4. Lead Candidate Selection ADME_Tox->Lead_Selection In_Vivo_Studies 5. In Vivo Animal Studies (Efficacy, PK/PD, Safety) Lead_Selection->In_Vivo_Studies End Go/No-Go Decision for Further Development In_Vivo_Studies->End

Conclusion and Future Directions

This compound is a biologically active molecule with well-documented effects in plant systems, primarily through the modulation of the jasmonic acid signaling pathway. The existing body of research, though focused on agriculture, provides a solid foundation for exploring its potential in other fields, including drug discovery.

The key to unlocking this potential lies in addressing the current knowledge gaps. A systematic investigation into its pharmacology, pharmacokinetics, and toxicology in mammalian systems is paramount. Furthermore, a thorough evaluation of its individual stereoisomers is necessary to align with modern drug development standards. This technical guide serves as a starting point for these future investigations, which could potentially lead to the development of novel therapeutics.

References

Prohydrojasmon racemate CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prohydrojasmon (B10787362) racemate, a synthetic plant growth regulator with significant applications in agriculture and plant science research. The document details its chemical properties, mechanism of action through the Jasmonic Acid signaling pathway, and experimental protocols for its synthesis, application, and analysis.

Core Chemical and Physical Properties

Prohydrojasmon racemate, also known as propyl dihydrojasmonate (PDJ), is a functional analogue of the plant hormone Jasmonic Acid (JA).[1][2] Its CAS Registry Number is 158474-72-7 .[1][3][4]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 158474-72-7[1][3][4]
Molecular Formula C₁₅H₂₆O₃[3][4][5][6]
Molecular Weight 254.37 g/mol [2][4][5][6]
Appearance Colorless to pale yellow oily liquid[7]
Solubility Insoluble in water; Soluble in organic solvents such as DMSO, methanol (B129727), and ethanol.[2][4][7]
Storage Stability Stable at room temperature. For long-term storage as a stock solution, -20°C for up to one month or -80°C for up to six months is recommended.[1][7]

Mechanism of Action: The Jasmonic Acid Signaling Pathway

This compound exerts its biological effects by mimicking the action of jasmonic acid, a key signaling molecule in plants involved in growth regulation and defense responses.[2] Upon introduction to the plant, prohydrojasmon is metabolized to jasmonic acid, which then activates the JA signaling pathway.[7] This pathway is crucial for processes such as fruit ripening, coloration, and the induction of defense mechanisms against herbivores and pathogens.[5][7]

The core of the JA signaling pathway involves the interaction of three main components: the F-box protein CORONATINE INSENSITIVE1 (COI1), Jasmonate ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2. In the absence of JA, JAZ proteins bind to and inhibit MYC2, preventing the transcription of JA-responsive genes. When JA levels increase (or upon application of prohydrojasmon), JA-isoleucine (the bioactive form) binds to COI1, which then targets the JAZ repressors for degradation by the 26S proteasome. This degradation releases MYC2, allowing it to activate the expression of downstream genes responsible for the observed physiological effects.

Jasmonic_Acid_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_activation Signal Perception and Transduction cluster_response Transcriptional Regulation and Physiological Response Prohydrojasmon Prohydrojasmon (PDJ) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Prohydrojasmon->JA_Biosynthesis Metabolized to JA JA_Ile JA-Isoleucine (Bioactive JA) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor SCF_COI1->JAZ Targets Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Gene_Expression Activation of JA-Responsive Genes MYC2->Gene_Expression Activates Physiological_Response Physiological Responses (e.g., Anthocyanin Production, Defense) Gene_Expression->Physiological_Response

Jasmonic Acid (JA) Signaling Pathway

Experimental Protocols

Synthesis of this compound (Propyl Dihydrojasmonate)

The synthesis of this compound can be achieved through the transesterification of methyl dihydrojasmonate. The following is a general protocol based on publicly available patent literature.

Materials:

Procedure:

  • Saponification: In a reaction vessel, combine methyl dihydrojasmonate, a base (e.g., lithium hydroxide or sodium hydroxide), a solvent (e.g., n-propyl ether), and water.

  • Heat the mixture to reflux (approximately 95-100°C) and maintain for 2-4 hours. The progress of the reaction should be monitored using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidification (if necessary): If sodium hydroxide was used, carefully add hydrochloric acid to adjust the pH of the aqueous layer to 2-3.

  • Extraction: Add an organic solvent such as ethyl acetate or dichloromethane to the reaction mixture and perform a liquid-liquid extraction to separate the dihydrojasmonic acid into the organic phase.

  • Drying: Dry the organic layer over a drying agent like anhydrous sodium sulfate and then filter.

  • Esterification: The resulting dihydrojasmonic acid can then be esterified with n-propanol in the presence of a catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, typically under reflux with removal of water.

  • Purification: The crude this compound is then purified, for example, by reduced pressure distillation, to yield the final product.

General Experimental Workflow for Plant Bioactivity Assessment

The following workflow outlines a typical experiment to assess the bioactivity of this compound on plants.

Experimental_Workflow cluster_preparation 1. Preparation cluster_application 2. Treatment Application cluster_incubation 3. Incubation and Observation cluster_analysis 4. Sample Collection and Analysis cluster_data 5. Data Interpretation Plant_Material Select and Prepare Plant Material (e.g., seedlings, mature plants) Treatment Apply Prohydrojasmon Solution (e.g., Foliar Spray, Drip Irrigation) and Control (Vehicle only) Plant_Material->Treatment PDJ_Solution Prepare Prohydrojasmon Stock and Working Solutions (e.g., 100-1000 ppm in water with surfactant) PDJ_Solution->Treatment Incubation Incubate Plants under Controlled Conditions (e.g., growth chamber, greenhouse) Treatment->Incubation Observation Monitor and Record Phenotypical Changes (e.g., coloration, growth metrics) Incubation->Observation Sampling Collect Plant Tissues at Specified Time Points Observation->Sampling Biochemical_Analysis Biochemical Assays (e.g., Anthocyanin content, Antioxidant activity) Sampling->Biochemical_Analysis Molecular_Analysis Molecular Analysis (e.g., Gene Expression via qRT-PCR) Sampling->Molecular_Analysis Data_Analysis Statistical Analysis of Collected Data Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Draw Conclusions on Bioactivity and Mechanism Data_Analysis->Conclusion

Typical Experimental Workflow for Bioactivity Assessment
Analytical Methodologies

The quantification of this compound and the analysis of its effects in biological matrices typically employ chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of this compound can be developed based on methods for similar compounds.

  • Column: A reverse-phase column, such as a C18 column, is suitable.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., around 210-230 nm) or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

  • Sample Preparation: For plant tissues, a solvent extraction (e.g., with methanol or ethyl acetate) followed by solid-phase extraction (SPE) for cleanup may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless or split injection depending on the concentration.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting from a lower temperature (e.g., 60-80°C) and ramping up to a higher temperature (e.g., 250-280°C) to ensure good separation.

  • Ionization: Electron Ionization (EI) is commonly used.

  • Detection: Mass spectrometer operating in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

This guide provides foundational knowledge for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

Methodological & Application

Prohydrojasmon Racemate (PDJ) Application in Horticultural Crops: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of the plant hormone jasmonic acid, has emerged as a valuable plant growth regulator in horticulture. Its application has been shown to significantly enhance fruit coloration, improve fruit quality, and bolster plant resistance to various stresses. This document provides detailed application notes and protocols for the use of prohydrojasmon racemate in key horticultural crops, intended for researchers, scientists, and professionals in drug development. The protocols outlined herein are based on a comprehensive review of scientific literature and commercial product guidelines.

Introduction

Prohydrojasmon (PDJ) is structurally and functionally similar to the naturally occurring plant hormone jasmonic acid (JA).[1] Jasmonates are a class of lipid-based plant hormones that play crucial roles in regulating a wide array of physiological processes, including growth, development, and defense responses. PDJ is favored for horticultural applications due to its higher stability compared to naturally occurring jasmonates.[2]

The primary mode of action of PDJ involves the induction of ethylene (B1197577) biosynthesis and the promotion of anthocyanin accumulation, which are key pigments responsible for the red and purple coloration of fruits.[2] Furthermore, PDJ application can lead to an increase in soluble solids and an improved sugar-acid ratio, thereby enhancing the overall quality and commercial value of the fruit.[2][3] This document details the application protocols for various horticultural crops, summarizes quantitative data, and provides standardized experimental methodologies for research purposes.

Signaling Pathway

Prohydrojasmon, as a jasmonic acid analog, activates the jasmonate signaling pathway. The core of this pathway involves the interaction of three key protein families: the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC transcription factors. In the absence of jasmonates, JAZ proteins bind to and inhibit the activity of MYC transcription factors, preventing the expression of jasmonate-responsive genes. Upon perception of jasmonates (or their analogs like PDJ), COI1 forms a co-receptor complex with JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This degradation releases the MYC transcription factors, allowing them to activate the expression of downstream genes involved in various physiological responses, including anthocyanin biosynthesis and stress responses.

PDJ_Signaling_Pathway cluster_response Cellular Response PDJ Prohydrojasmon (PDJ) COI1 COI1 PDJ->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 Transcription Factor JAZ->MYC2 inhibits SCF_COI1->JAZ targets for degradation Proteasome->MYC2 JRGs Jasmonate-Responsive Genes (e.g., Anthocyanin Biosynthesis, Stress Response) MYC2->JRGs activates PDJ_Experimental_Workflow A Problem Identification (e.g., Poor Fruit Coloration) B Experimental Design (Randomized Block, Replicates) A->B C Preparation of PDJ and Control Solutions B->C D Sprayer Calibration C->D E Application of Treatments (PDJ and Control) D->E F Data Collection (Pre- and Post-Harvest) E->F G Statistical Analysis F->G H Interpretation of Results and Conclusion G->H

References

Prohydrojasmon Racemate Solutions: Application Notes and Protocols for Plant Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and application of Prohydrojasmon (PDJ) racemate solutions for plant treatment. Prohydrojasmon, a synthetic analog of the naturally occurring plant hormone jasmonic acid, is a valuable tool for research in plant physiology, stress response, and crop improvement.[1][2] It is recognized for its role in promoting fruit ripening and coloration, enhancing plant defense mechanisms against pests and diseases, and improving tolerance to abiotic stressors.[3][4][5]

Physicochemical Properties

Prohydrojasmon is described as a colorless to pale yellow oily liquid.[3] It is insoluble in water but soluble in organic solvents.[3] For practical application in aqueous solutions for plant treatment, it is often formulated as a soluble concentrate (SL) or soluble powder (SP).[3]

PropertyValueSource
Water Solubility 60.2 mg/L at 25°C[1][2]
Appearance Colorless to pale yellow oily liquid[3]
Solubility Insoluble in water, soluble in organic solvents[3]

Stock Solution Preparation

Due to its low water solubility, a stock solution in an organic solvent is recommended for laboratory-scale experiments.

Protocol for 100 mM PDJ Stock Solution in DMSO:

  • Materials:

    • Prohydrojasmon (PDJ) racemate (MW: 254.37 g/mol )

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes or glass vials

    • Pipettes

  • Procedure:

    • Weigh out 25.44 mg of PDJ racemate.

    • Dissolve the PDJ in 1 mL of anhydrous DMSO to achieve a 100 mM stock solution.

    • Vortex thoroughly until the PDJ is completely dissolved.

    • Store the stock solution at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).[6] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[6]

Working Solution Preparation and Application Protocols

The final concentration of PDJ in the working solution will vary depending on the plant species, application method, and desired physiological response. The following tables summarize recommended application rates from various sources.

Foliar Spray Application

Foliar spraying is a common method for applying PDJ to induce systemic responses in plants.

CropTarget EffectRecommended Concentration/DilutionApplication Timing
Apples Fruit Color Enhancement120 ppm (for easy-to-color varieties) or 240 ppm (for difficult varieties)One application 35 days before harvest, or two applications at 35 and 21 days before harvest for difficult varieties.[7]
Grapes Fruit Color Enhancement & Ripening50 ppmThree applications at 20 and 30 days after flowering, and 20 days before harvest.[7]
Citrus Prevent Puffiness25 ppmOne application 45 days before harvest.[7]
Japanese Radish Pest Control100-fold dilution of a 5% commercial formulationWeekly spray applications.[8]
General Fruit Coloring Fruit Color EnhancementDilution ratio of 1:200–1:1500Apply at the initial coloring stage (10% coloration) and repeat after 7–14 days.[3]
General Stress Resistance Improve Stress ResistanceDilution ratio of 1:1500–1:5000Spray evenly on the entire plant.[3]

Protocol for Foliar Spray Application:

  • Materials:

    • PDJ stock solution

    • Distilled water

    • Surfactant (e.g., Tween 20)

    • Spray bottle

  • Procedure:

    • Calculate the required volume of PDJ stock solution to achieve the desired final concentration in the desired volume of water.

    • Add a non-ionic surfactant (e.g., Tween 20 at a final concentration of 0.01-0.05% v/v) to the water to improve leaf surface coverage.

    • Add the calculated volume of PDJ stock solution to the water-surfactant mixture and mix thoroughly.

    • Spray the solution evenly onto the plant foliage until runoff.

    • Applications are often recommended before 8 am or after 5 pm for better efficacy.[4]

    • Avoid application during periods of drought, high temperature, or when the plant is under disease stress.[7]

Drip Irrigation

Drip irrigation allows for the application of PDJ to the root zone.

Target EffectRecommended Application Rate
Fruit Coloring 80–300 grams per acre
Stress Resistance 30–100 grams per acre

Protocol for Drip Irrigation Application:

  • Materials:

    • PDJ formulation suitable for irrigation

    • Drip irrigation system

  • Procedure:

    • Calculate the amount of PDJ formulation needed based on the area to be treated.

    • Dissolve the PDJ formulation in the irrigation water stock tank.

    • Apply the solution to the plants through the drip irrigation system.

Signaling Pathway and Experimental Workflow

Jasmonate Signaling Pathway

Prohydrojasmon, as a jasmonic acid analog, is perceived by the F-box protein COI1.[8] This interaction leads to the degradation of JAZ repressor proteins, thereby activating transcription factors (e.g., MYC2) that regulate the expression of jasmonate-responsive genes. These genes are involved in a wide range of physiological processes, including defense against herbivores and pathogens, and the biosynthesis of secondary metabolites like anthocyanins.[5][8]

Jasmonate_Signaling_Pathway PDJ Prohydrojasmon (PDJ) COI1 COI1 PDJ->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JRGs Jasmonate-Responsive Genes MYC2->JRGs activates transcription of Responses Plant Responses (e.g., Defense, Anthocyanin Production) JRGs->Responses lead to

Caption: Simplified Jasmonate Signaling Pathway.

Experimental Workflow for PDJ Treatment

The following diagram outlines a typical workflow for a plant treatment experiment using PDJ.

Experimental_Workflow Start Start PrepStock Prepare PDJ Stock Solution Start->PrepStock PrepWorking Prepare Working Solution (with surfactant) PrepStock->PrepWorking Treatment Apply PDJ Solution (Foliar Spray or Drip) PrepWorking->Treatment PlantGrowth Grow Plants to Desired Stage PlantGrowth->Treatment Control Apply Control Solution (Solvent + Surfactant) PlantGrowth->Control Incubation Incubate Plants Under Controlled Conditions Treatment->Incubation Control->Incubation DataCollection Data Collection (e.g., Phenotyping, Gene Expression) Incubation->DataCollection Analysis Data Analysis DataCollection->Analysis End End Analysis->End

Caption: Experimental Workflow for PDJ Treatment.

References

Effective Concentrations of Prohydrojasmon (PDJ) Racemate for Gene Expression Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Prohydrojasmon (PDJ) racemate in gene expression studies. Prohydrojasmon, a synthetic analog of the plant hormone jasmonic acid (JA), is a valuable tool for investigating plant defense mechanisms, growth regulation, and secondary metabolite biosynthesis.[1][2][3][4]

Application Notes

Prohydrojasmon (PDJ) acts as a potent elicitor of the jasmonate signaling pathway, leading to the transcriptional regulation of a wide array of genes.[5][6][7] Its application allows for the controlled induction of stress responses and metabolic pathways, making it an effective tool for functional genomics and crop improvement research.

Mechanism of Action: The Jasmonate Signaling Pathway

PDJ, like other jasmonates, activates a well-characterized signaling cascade. In the absence of a stimulus, JASMONATE-ZIM DOMAIN (JAZ) proteins repress transcription factors such as MYC2, thereby inhibiting the expression of jasmonate-responsive genes.[5][6][7] Upon perception of the jasmonate signal, the F-box protein CORONATINE INSENSITIVE 1 (COI1), a component of the SCFCOI1 E3 ubiquitin ligase complex, binds to JAZ proteins.[5][6] This interaction targets JAZ for ubiquitination and subsequent degradation by the 26S proteasome.[6][7] The degradation of JAZ repressors liberates MYC2 and other transcription factors, which can then activate the expression of downstream target genes involved in defense, secondary metabolism, and growth regulation.[5][7]

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus PDJ Prohydrojasmon (PDJ) SCF_COI1 SCF-COI1 Complex PDJ->SCF_COI1 promotes binding JAZ JAZ Repressor SCF_COI1->JAZ targets MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression activates Experimental_Workflow Plant_Growth 1. Plant Cultivation PDJ_Prep 2. Prepare PDJ & Control Solutions Plant_Growth->PDJ_Prep Treatment 3. Apply Treatment (e.g., Spray, Irrigate) PDJ_Prep->Treatment Incubation 4. Incubate for a Defined Period Treatment->Incubation Harvest 5. Harvest & Flash-Freeze Tissue Incubation->Harvest RNA_Extraction 6. RNA Extraction & Quality Control Harvest->RNA_Extraction RT_qPCR 7. RT-qPCR Analysis RNA_Extraction->RT_qPCR Data_Analysis 8. Data Analysis RT_qPCR->Data_Analysis

References

Application Notes and Protocols for Prohydrojasmon (PDJ) Racemate in Plant Defense Elicitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohydrojasmon (PDJ), a synthetic analog of jasmonic acid (JA), serves as a potent elicitor of plant defense responses.[1][2] Structurally similar to the endogenous plant hormone, PDJ mimics the signaling functions of JA, activating defense pathways against a broad range of biotic and abiotic stresses.[3][4] These application notes provide detailed protocols for the use of PDJ racemate in plant defense elicitation experiments, along with a summary of its observed effects on gene expression and secondary metabolite production.

PDJ is valued in research and agriculture for its ability to induce both direct and indirect defenses. Direct defenses include the production of compounds that deter herbivores or inhibit pathogen growth, while indirect defenses involve the release of volatile organic compounds that attract natural enemies of herbivores.[1][5] Understanding the mechanisms of PDJ-induced defense is crucial for the development of novel strategies for crop protection and the discovery of new bioactive compounds.

Data Presentation

Table 1: Effects of Prohydrojasmon (PDJ) on Gene Expression in Red Leaf Lettuce
GeneFunction in Phenylpropanoid PathwayFold Change in Expression (PDJ Treatment vs. Control)Reference
PALPhenylalanine ammonia-lyase2.5-fold increase[2]
F3HFlavanone 3-hydroxylase8.75-fold increase[2]
ANSAnthocyanidin synthase2.89-fold increase[2]
Table 2: Effects of Prohydrojasmon (PDJ) on Phenolic Compound Accumulation in Red Leaf Lettuce
CompoundClassFold Change in Accumulation (200 µM PDJ vs. Control)Reference
Caffeoyltartaric acidPhenolic Acid3.75-fold increase[2]
Chlorogenic acidPhenolic Acid4.56-fold increase[2]
Caffeoylmalic acidPhenolic Acid3.18-fold increase[2]
Dicaffeoylquinic acidPhenolic Acid2.56-fold increase[2]
Cyanidin-3-O-glucosideAnthocyaninSignificant increase[2]
Cyanidin-3-O-(6''-O-malonyl)-glucosideAnthocyaninSignificant increase[2]
Table 3: Effects of Prohydrojasmon (PDJ) on Pest Resistance in Japanese Radish
PestEffect of PDJ TreatmentReference
AphidsSignificantly lower numbers[1]
Leaf-mining fly larvaeSignificantly lower numbers[1]
Vegetable weevilsSignificantly lower numbers[1]
ThripsSignificantly lower numbers[1]
Lepidopteran larvaeNo significant difference[1]

Experimental Protocols

Protocol 1: Preparation of Prohydrojasmon (PDJ) Stock Solution

This protocol describes the preparation of a PDJ stock solution for use in plant treatment experiments.

Materials:

  • Prohydrojasmon (PDJ) racemate

  • Dimethyl sulfoxide (B87167) (DMSO), hygroscopic

  • Sterile, purified water

  • Microcentrifuge tubes or other appropriate sterile containers

Procedure:

  • Determine the required concentration: Based on your experimental design, calculate the mass of PDJ needed to achieve the desired stock solution concentration. A common stock concentration is 100 mM.

  • Dissolve PDJ in DMSO: In a sterile container, dissolve the calculated mass of PDJ in a small volume of newly opened DMSO.[6] Ensure complete dissolution.

  • Dilute to final volume: Add sterile, purified water to the dissolved PDJ to reach the final desired volume and concentration.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.

Protocol 2: Foliar Application of PDJ for Defense Elicitation in Herbaceous Plants

This protocol details the application of PDJ to plant foliage to induce a systemic defense response.

Materials:

  • PDJ stock solution

  • Sterile, purified water

  • Handheld sprayer

  • Tween® 20 or other suitable surfactant (optional)

Procedure:

  • Prepare the working solution: Dilute the PDJ stock solution with sterile, purified water to the desired final concentration. Common working concentrations range from 100 µM to 500 µM. If using a surfactant to improve leaf coverage, add it to the working solution at a low concentration (e.g., 0.01-0.05% v/v).

  • Plant treatment: Evenly spray the foliage of the experimental plants with the PDJ working solution until runoff is observed. Ensure both the adaxial and abaxial leaf surfaces are coated.

  • Control group: Spray a control group of plants with a solution containing the same concentration of DMSO and surfactant (if used) as the treatment group, but without PDJ.

  • Incubation: Place the treated and control plants in a controlled environment (growth chamber or greenhouse) under optimal growing conditions.

  • Sampling and analysis: At predetermined time points after treatment, collect tissue samples for analysis of gene expression, metabolite profiling, or herbivore/pathogen bioassays.

Protocol 3: Root Drench Application of PDJ for Systemic Defense Induction

This protocol outlines the application of PDJ to the root zone to study systemic defense signaling.

Materials:

  • PDJ stock solution

  • Sterile, purified water or hydroponic solution

  • Graduated cylinders or beakers

Procedure:

  • Prepare the working solution: Dilute the PDJ stock solution with sterile, purified water or the appropriate hydroponic solution to the desired final concentration.

  • Plant treatment: Apply a known volume of the PDJ working solution directly to the soil or hydroponic medium of each experimental plant. Ensure the solution is evenly distributed in the root zone.

  • Control group: Treat a control group of plants with a mock solution containing the same concentration of DMSO as the treatment group.

  • Incubation and monitoring: Maintain the plants in a controlled environment and monitor for any signs of phytotoxicity.

  • Analysis: Harvest tissues from the roots and aerial parts of the plants at specified time points for further analysis.

Mandatory Visualizations

PDJ_Signaling_Pathway PDJ Prohydrojasmon (PDJ) (Exogenous Elicitor) JA_biosynthesis Jasmonic Acid (JA) Biosynthesis PDJ->JA_biosynthesis Induces JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Hormone) JA_biosynthesis->JA_Ile Conjugation SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to COI1 COI1 (F-box protein) COI1->SCF_COI1 JAZ JAZ Repressor Proteins JAZ->SCF_COI1 Recruited to Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Ubiquitination Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Secondary_Metabolites Secondary Metabolites (e.g., phenolics, terpenoids) Defense_Genes->Secondary_Metabolites Indirect_Defense Volatile Organic Compounds (VOCs) Defense_Genes->Indirect_Defense Experimental_Workflow start Start prep_pdj Prepare PDJ Stock and Working Solutions start->prep_pdj plant_treatment Plant Treatment (Foliar Spray or Root Drench) prep_pdj->plant_treatment incubation Incubation in Controlled Environment plant_treatment->incubation sampling Tissue Sampling at Time Points incubation->sampling analysis Analysis sampling->analysis gene_expression Gene Expression Analysis (qRT-PCR) analysis->gene_expression metabolite_profiling Metabolite Profiling (LC-MS, GC-MS) analysis->metabolite_profiling bioassays Herbivore/Pathogen Bioassays analysis->bioassays end End gene_expression->end metabolite_profiling->end bioassays->end

References

Application Notes and Protocols for Field Trials of Prohydrojasmon (PDJ) Racemate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of the plant hormone jasmonic acid (JA), is a plant growth regulator utilized in agriculture to modulate various physiological processes.[1][2] Its primary applications include enhancing fruit coloration and improving crop quality and stress tolerance.[3][4] PDJ mimics the effects of endogenous jasmonates, which are integral to plant development, ripening, and defense responses against biotic and abiotic stress.[1][5] When absorbed by the plant, PDJ is metabolized into jasmonic acid, triggering signaling cascades that lead to desired agricultural outcomes.[3] These notes provide detailed protocols for the field application of PDJ racemate for research and developmental purposes.

Key Functions and Effects:

  • Enhances Fruit Coloration: PDJ accelerates and promotes uniform fruit coloring by stimulating the synthesis of pigments like anthocyanins and carotenoids.[3][6] This is particularly effective in red-pigmented fruits such as apples, grapes, and pears.[4][7]

  • Improves Fruit Quality: It can increase the soluble sugar and protein content in fruits, contributing to a higher sugar-acid ratio and overall improvement in taste and appearance.[3][6]

  • Boosts Stress Resistance: PDJ activates the plant's innate defense system, enhancing its resilience against diseases caused by fungi, bacteria, and viruses, as well as abiotic stressors like drought and salinity.[3][8]

  • Promotes Nutrient Accumulation: The application of PDJ can lead to increased chlorophyll (B73375) content and nitrate (B79036) reductase activity, strengthening nutrient absorption and dry matter accumulation.[3][6]

  • Pest Control: Field studies have shown that PDJ application can reduce the population of certain pests, such as aphids, thrips, and leaf-mining flies, by inducing direct and indirect plant defenses.[8]

Quantitative Data Summary

The efficacy of Prohydrojasmon racemate has been quantified in various field trials across different crops. The tables below summarize key findings.

Table 1: Effect of PDJ on Fruit Quality and Ripening

CropPDJ Concentration/RateApplication MethodKey Results
Grapes50 mg/LFoliar SprayAnthocyanin content increased by 8%; Soluble solids increased by 10%; Acid content decreased by 12%; Coloring advanced by 5-6 days.[6]
Red Pear ('Nanhong')50 mg/L & 100 mg/LFoliar SpraySignificantly enhanced color development; Increased concentrations of anthocyanins and flavonols, particularly at 100 mg/L.[4]
Apple ('Gala')Not specifiedFoliar SprayMaximum red color index achieved when applied 16 days before harvest.[5]
Apple ('Braeburn')Not specifiedFoliar SprayMaximum red color index achieved when applied 11 days before harvest.[5]

Table 2: Effect of PDJ on Pest Resistance and Plant Growth

CropPDJ Concentration/RateApplication MethodKey Results
Japanese Radish100x dilution of 5% formulationWeekly Foliar SpraySignificantly lower numbers of aphids, leaf-mining fly larvae, vegetable weevils, and thrips; Reduced aboveground and belowground biomass.[8]
Komatsuna200 ppmDrip-wise or SprayRoot weight significantly increased by up to 37%.[1]
Komatsuna & Eggplant600 - 1000 ppmDrip-wise or SpraySignificant inhibitory effect on root growth.[1]
Red Leaf LettuceNot specifiedNot specifiedPromoted accumulation of phenolic compounds, including various cyanidin-glucosides and caffeic acid derivatives.[9]

Experimental Protocols

Below are generalized protocols for field trial applications of PDJ. Researchers should adapt concentrations, timing, and methods based on the specific crop, local conditions, and experimental objectives.

Protocol 1: Foliar Spray Application for Fruit Color Enhancement
  • Objective: To evaluate the effect of PDJ on the coloration and quality of fruit crops.

  • Materials:

    • Prohydrojasmon (PDJ) racemate (e.g., 5% SL formulation).[7][8]

    • Water source for dilution.

    • Surfactant (non-ionic, optional, check product label).

    • Calibrated sprayer (e.g., backpack or tractor-mounted).

    • Personal Protective Equipment (PPE).

    • Control solution (water, or water with surfactant if used in treatment).

  • Experimental Design:

    • Establish a randomized complete block design with a minimum of three replicate plots per treatment.

    • Include an untreated control group and at least two PDJ concentrations (e.g., low and high dose) to assess dose-response.

  • Procedure:

    • Timing: Apply PDJ during the initial phase of color change.

      • For many fruits, this is when 10-20% of the fruit surface shows color development.[3][6]

      • For specific cultivars like 'Gala' apples, optimal timing may be around 16 days before the anticipated harvest.[5]

    • Solution Preparation: Prepare the spray solution on the day of application. Dilute the PDJ concentrate with water to achieve the target concentration (e.g., 50-100 mg/L).[4] For a 5% formulation (50,000 ppm), a 100 mg/L (100 ppm) solution requires a 1:500 dilution.

    • Application:

      • Spray the solution evenly over the entire plant, ensuring thorough coverage of foliage and fruit.[3]

      • Apply during early morning or late evening to minimize evaporation and potential for leaf burn.

      • Record environmental conditions (temperature, humidity, wind speed) during application.

    • Repeat Application: A second application may be performed 7-14 days after the first to enhance the effect, especially if the initial coloration response is slow.[3]

  • Data Collection:

    • Collect fruit samples at commercial maturity.

    • Measure parameters such as color index (e.g., using a chromameter), anthocyanin content, total soluble solids (TSS), titratable acidity (TA), and fruit firmness.

Protocol 2: Drip Irrigation for Stress Resistance and Growth Promotion
  • Objective: To assess the effect of soil-applied PDJ on plant growth, nutrient uptake, and stress resistance.

  • Materials:

    • Prohydrojasmon (PDJ) racemate (soluble formulation).

    • Drip irrigation system.

    • Fertilizer injector (e.g., Venturi or Dosatron).

    • Flow meter.

  • Experimental Design:

    • Use a design that allows for isolated irrigation treatments to prevent cross-contamination between plots.

    • Include an untreated control (water only) and multiple PDJ application rates.

  • Procedure:

    • Timing: Apply during active vegetative growth or prior to an anticipated stress event.

    • Rate Calculation: Determine the application rate based on area (e.g., 30-100 grams per acre for stress resistance).[3]

    • Application:

      • Dissolve the required amount of PDJ in a stock tank.

      • Inject the PDJ solution into the irrigation system over a predetermined period to ensure even distribution to the root zone.

      • Flush the irrigation lines with fresh water after application to ensure all product is delivered to the plots.

  • Data Collection:

    • Monitor plant growth parameters (height, biomass).

    • Collect soil and leaf tissue samples for nutrient analysis.

    • Assess stress tolerance by measuring physiological markers (e.g., chlorophyll fluorescence, stomatal conductance) or by evaluating plant health following a natural or induced stress event.

    • In root crops, measure the weight and dimensions of the harvested roots.[1]

Visualizations

Signaling Pathway and Experimental Workflow

PDJ_Signaling_Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Plant Response PDJ Prohydrojasmon (PDJ) (Applied Exogenously) JA Jasmonic Acid (JA) (Metabolite) PDJ->JA Metabolism JA_Ile JA-Isoleucine (Bioactive form) JA->JA_Ile Conjugation COI1 SCF-COI1 Complex (Receptor) JA_Ile->COI1 Binds to JAZ JAZ Proteins (Repressors) COI1->JAZ Targets for Degradation MYC2 MYC2 / Other TFs (Transcription Factors) JAZ->MYC2 Represses Genes Upregulation of JA-responsive Genes MYC2->Genes Activates Anthocyanin Anthocyanin Biosynthesis (Coloration) Genes->Anthocyanin Defense Defense Responses (Pest/Disease Resistance) Genes->Defense

Caption: Simplified signaling pathway of Prohydrojasmon (PDJ) in plants.

Field_Trial_Workflow start Experimental Design (Randomized Blocks) setup Field Plot Setup (Control & Treatment Groups) start->setup timing Identify Growth Stage (e.g., 10-20% Coloration) setup->timing prep PDJ Solution Preparation (Dilution to Target Conc.) app PDJ Application (Foliar Spray or Drip) prep->app timing->prep monitor In-field Monitoring (Growth, Pest Incidence) app->monitor harvest Sample Collection at Harvest monitor->harvest analysis Lab Analysis (Quality, Pigments, etc.) harvest->analysis end Data Analysis & Reporting analysis->end

Caption: General experimental workflow for a PDJ field trial.

References

Application Notes: Prohydrojasmon Racemate in In Vitro Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prohydrojasmon (PDJ), chemically known as propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate, is a synthetic analog of the plant hormone jasmonic acid (JA).[1][2] Jasmonates are a class of plant growth regulators that play crucial roles in various physiological processes, including growth, development, and defense responses to biotic and abiotic stress.[2][3] In the context of in vitro plant tissue culture, PDJ serves as a potent elicitor—a substance that, when applied in small quantities, triggers a defense response in plant cells, leading to the enhanced biosynthesis and accumulation of secondary metabolites.[4][5] These metabolites are often high-value compounds with applications in the pharmaceutical, cosmetic, and food industries.[3][6]

Mechanism of Action

PDJ's mechanism of action mimics that of endogenous jasmonates.[1] Upon introduction to plant cells, it activates the jasmonic acid signaling pathway. The core of this pathway involves the protein complex consisting of CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-domain (JAZ) proteins.[7] In an unstimulated state, JAZ proteins act as repressors, binding to and inhibiting transcription factors like MYC2.[7] When PDJ (or JA-isoleucine, the active form of JA) is present, it facilitates the binding of JAZ proteins to the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[7] The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of a wide array of JA-responsive genes, including those encoding key enzymes in secondary metabolite biosynthetic pathways, such as the phenylpropanoid pathway.[1][7]

Jasmonate_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus PDJ Prohydrojasmon (PDJ) COI1_JAZ COI1-JAZ Complex PDJ->COI1_JAZ Binds & Promotes JAZ Interaction JAZ_repressor JAZ Repressor COI1_JAZ->JAZ_repressor Ubiquitination MYC2_active Active MYC2 (Transcription Factor) Genes JA-Responsive Genes (e.g., PAL, F3H, ANS) MYC2_active->Genes Activates Transcription MYC2_inactive Inactive MYC2 JAZ_repressor->MYC2_inactive Represses Proteasome 26S Proteasome JAZ_repressor->Proteasome Degradation MYC2_inactive->MYC2_active Activation (Release from JAZ) Metabolites Secondary Metabolites (Anthocyanins, Phenolics) Genes->Metabolites Biosynthesis

Caption: Simplified Jasmonate (JA) signaling pathway activated by Prohydrojasmon (PDJ).

Primary Applications and Quantitative Data

The primary application of PDJ in plant tissue culture is the elicitation of secondary metabolites. It has also been studied for its effects on plant growth and development, which are critical considerations for optimizing biomass and product yield in bioreactors.

Elicitation of Secondary Metabolites

PDJ treatment has been shown to significantly increase the production of valuable phenolic compounds and anthocyanins.[8] This is achieved by upregulating the expression of genes encoding key enzymes in their biosynthetic pathways.[1]

Table 1: Effect of Prohydrojasmon (PDJ) on Secondary Metabolite Accumulation and Gene Expression in Red Leaf Lettuce

Parameter Control 100 µM PDJ 200 µM PDJ Citation
Total Anthocyanin Content 1.0x ~1.4x ~1.6x [8]
Total Phenolic Content 1.0x ~1.3x ~1.4x [8]
PAL Gene Expression (Phenylalanine ammonia-lyase) 1.0x ~2.5x - [1]
F3H Gene Expression (Flavanone 3-hydroxylase) 1.0x ~8.8x - [1]

| ANS Gene Expression (Anthocyanidin synthase) | 1.0x | ~2.9x | - |[1] |

Data derived from studies on whole plants, demonstrating the potential for similar effects in corresponding in vitro cultures.

Modulation of Growth and Development

PDJ, like other jasmonates, can inhibit growth, particularly root elongation, at higher concentrations.[2][9] However, at certain concentrations, it can have neutral or even slightly promotional effects on growth, which must be optimized for the specific plant system and desired outcome.[2] This dual role in regulating growth and defense makes concentration-dependent studies essential for in vitro applications.

Table 2: Effect of Prohydrojasmon (PDJ) on Plant Growth Parameters

Plant Species PDJ Concentration Observed Effect Citation
Komatsuna (B. rapa) 200 ppm Significant increase in root weight (up to 37%) [2]
Komatsuna (B. rapa) 600 - 1000 ppm Significant inhibitory effect on roots [2]
Rice (Oryza sativa) Not specified Inhibited root elongation; prevented spindly growth [9]

| Eggplant (S. melongena) | 600 - 1000 ppm | Significant inhibitory effect on roots |[2] |

Experimental Protocols

The following are generalized protocols for the application of PDJ in plant cell cultures. Researchers must optimize parameters such as PDJ concentration, timing of application, and duration of exposure for their specific plant species and culture system (e.g., callus, cell suspension, hairy roots).

Protocol 1: Preparation of Prohydrojasmon (PDJ) Stock Solution
  • Objective: To prepare a sterile, concentrated stock solution of PDJ for addition to plant tissue culture media.

  • Materials:

    • Prohydrojasmon (PDJ) racemate

    • Ethanol (B145695) (95-100%) or Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, purified water (e.g., Milli-Q)

    • Sterile microcentrifuge tubes or vials

    • Sterile syringe filter (0.22 µm)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of PDJ to prepare a concentrated stock solution (e.g., 10-100 mM).

    • Dissolve the PDJ in a small volume of a suitable solvent like ethanol or DMSO. Note: Ensure the final concentration of the solvent in the culture medium does not exceed a level toxic to the cells (typically <0.1% v/v).

    • Once fully dissolved, add sterile purified water to reach the final desired stock concentration.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Elicitation of Secondary Metabolites in a Plant Cell Suspension Culture
  • Objective: To induce the production of secondary metabolites in an established plant cell suspension culture using PDJ.

  • Materials:

    • Established, actively growing plant cell suspension culture (typically 7-10 days after subculture, in the exponential growth phase).

    • Sterile PDJ stock solution (from Protocol 1).

    • Sterile flasks for culture.

    • Liquid culture medium appropriate for the specific plant cell line.

    • Orbital shaker with controlled temperature and light conditions.

  • Procedure:

    • Aseptically transfer a known volume of the established cell suspension culture into new flasks containing fresh liquid medium.

    • Using a sterile pipette, add the required volume of the PDJ stock solution to the flasks to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Prepare a control flask with an equivalent volume of the solvent used for the stock solution.

    • Incubate the flasks on an orbital shaker under standard culture conditions.

    • Harvest the cells and the medium separately at various time points after elicitation (e.g., 24, 48, 72, 96 hours) by filtration or centrifugation.

    • Freeze the harvested cells and medium immediately at -80°C or process for analysis.

    • Analysis:

      • Cell Viability and Biomass: Measure fresh and dry weight to assess the impact of PDJ on growth.

      • Metabolite Analysis: Extract secondary metabolites from the cells and medium using appropriate solvents. Analyze and quantify the target compounds using techniques like HPLC, LC-MS, or spectrophotometry.

      • Gene Expression Analysis: Extract RNA from harvested cells to perform RT-qPCR on key biosynthetic genes to understand the molecular response to elicitation.

Experimental_Workflow cluster_analysis 7. Analysis A 1. Establish Plant Culture (Callus / Cell Suspension) C 3. Subculture & Grow Cells (Exponential Phase) A->C B 2. Prepare Sterile PDJ Stock Solution D 4. Elicitation: Add PDJ to Culture B->D C->D E 5. Incubate (e.g., 24-96 hours) D->E F 6. Harvest Cells & Medium E->F G Biomass Measurement (Fresh/Dry Weight) F->G H Metabolite Quantification (HPLC, LC-MS) F->H I Gene Expression (RT-qPCR) F->I

Caption: General experimental workflow for PDJ elicitation in plant cell cultures.

References

Prohydrojasmon Racemate: Unveiling Plant Responses Through RNA-Seq Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prohydrojasmon (PDJ) is a synthetic analog of jasmonic acid (JA), a key phytohormone involved in regulating plant growth, development, and defense responses.[1] Understanding the molecular mechanisms underlying PDJ's effects is crucial for its application in agriculture and the development of novel plant health solutions. This document provides a comprehensive guide to utilizing RNA sequencing (RNA-seq) for analyzing the transcriptomic changes in plants treated with Prohydrojasmon racemate. It includes detailed experimental protocols, data analysis guidelines, and visualizations of the relevant signaling pathways and workflows.

Data Presentation: Quantitative Summary of Gene Expression Changes

While a specific RNA-seq dataset for this compound is not publicly available, we can infer the expected transcriptomic changes from studies on its close analog, methyl jasmonate (MeJA). The following table summarizes the differentially expressed genes (DEGs) in Arabidopsis thaliana following MeJA treatment, which are indicative of the potential response to PDJ. This high-resolution time-series RNA-seq data provides insights into the dynamic regulation of the JA gene regulatory network.[2]

Table 1: Summary of Differentially Expressed Genes (DEGs) in Arabidopsis thaliana in Response to Methyl Jasmonate Treatment

Time PointTotal DEGsUpregulated DEGsDownregulated DEGs
30 min1,8951,634261
1 hour2,2711,706565
2 hours2,522--
16 hours-61 (early)-
16 hours-165 (early)-

Data compiled from multiple studies on MeJA treatment in Arabidopsis. The 2-hour time point reflects the number of JA-modulated genes directly bound by the transcription factors MYC2 or MYC3.[3] Early upregulated gene clusters at 16 hours were also identified.[2]

Table 2: Key Upregulated Genes in Response to Jasmonate Signaling

GeneFunctionPutative Role in PDJ Response
VSP1, VSP2Vegetative Storage ProteinsHerbivory and wound response
JAZ1, 2, 5, 7, 8, 9, 10, 13Jasmonate ZIM-domain proteinsNegative regulators of JA signaling (feedback loop)
MYC2Transcription FactorMaster regulator of JA-responsive genes
PAL, CHS, F3H, ANSPhenylpropanoid biosynthesisProduction of secondary metabolites (e.g., anthocyanins)
LOX2LipoxygenaseJasmonic acid biosynthesis

This table highlights genes consistently found to be upregulated in response to jasmonate treatment and likely to be affected by PDJ.[2][4][5]

Experimental Protocols

This section outlines a detailed protocol for conducting an RNA-seq experiment to analyze the plant response to this compound.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (Col-0) is a suitable model organism.

  • Growth Conditions: Grow seedlings on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C.

This compound Treatment
  • Preparation: Prepare a stock solution of this compound in ethanol. The final concentration for treatment will need to be optimized, but a starting point of 50-100 µM can be used based on studies with related compounds.[6]

  • Application: Apply the PDJ solution to 4-week-old plants by spraying until all leaves are wet. Use a mock solution (containing the same concentration of ethanol) for control plants.

  • Time Course: Harvest leaf tissue at various time points after treatment (e.g., 0, 1, 3, 6, 12, and 24 hours) to capture both early and late response genes.[2]

RNA Extraction and Quality Control
  • Extraction: Immediately freeze harvested tissue in liquid nitrogen. Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.[7]

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer. Aim for an RNA Integrity Number (RIN) > 8.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Use a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit) following the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million).

Bioinformatic Analysis of RNA-Seq Data
  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the reads to the reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.[8]

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[8]

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between PDJ-treated and mock-treated samples.[8]

  • Functional Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological functions of the DEGs.

Mandatory Visualization

Signaling Pathway of this compound

Prohydrojasmon, as a jasmonate analog, is expected to activate the canonical jasmonate signaling pathway. Upon entering the plant cell, it is likely converted to a bioactive form that promotes the interaction between the F-box protein COI1 and JAZ repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, primarily MYC2, which then activate the expression of a wide array of jasmonate-responsive genes involved in defense and secondary metabolism.[2][3]

Prohydrojasmon_Signaling_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDJ Prohydrojasmon Racemate PDJ_active Bioactive PDJ (inferred) PDJ->PDJ_active Metabolic activation COI1 COI1 PDJ_active->COI1 promotes interaction JAZ JAZ Repressor COI1->JAZ MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation JA_genes Jasmonate-Responsive Genes MYC2->JA_genes activates Defense_Metabolism Defense & Secondary Metabolism JA_genes->Defense_Metabolism

Caption: Prohydrojasmon Signaling Pathway.

Experimental Workflow for RNA-Seq Analysis

The following diagram illustrates the key steps involved in the RNA-seq analysis of plant response to this compound, from experimental setup to data interpretation.

RNASeq_Workflow cluster_experiment Experimental Phase cluster_labwork Laboratory Work cluster_bioinformatics Bioinformatic Analysis cluster_interpretation Data Interpretation Plant_Growth Plant Growth (e.g., Arabidopsis) Treatment Prohydrojasmon Treatment Plant_Growth->Treatment Mock_Treatment Mock Treatment (Control) Plant_Growth->Mock_Treatment Harvesting Time-Course Harvesting Treatment->Harvesting Mock_Treatment->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction QC1 RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control (FastQC) Sequencing->QC2 Mapping Read Mapping (HISAT2/STAR) QC2->Mapping Quantification Gene Quantification (featureCounts) Mapping->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Functional_Analysis Functional Analysis (GO/KEGG) DEA->Functional_Analysis Results Identification of Key Genes & Pathways Functional_Analysis->Results

Caption: RNA-Seq Experimental Workflow.

References

Application Notes and Protocols: Foliar Spray vs. Drip Irrigation of Prohydrojasmon Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohydrojasmon (PDJ), chemically known as propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate, is a synthetic analog of jasmonic acid (JA), a naturally occurring plant hormone.[1][2] Jasmonates are critical signaling molecules that regulate a wide array of physiological processes in plants, including growth, development, fruit ripening and coloration, and responses to biotic and abiotic stress.[3][4][5] PDJ functions as a highly bioactive derivative of JA, mimicking its effects to induce responses such as the synthesis of secondary metabolites like anthocyanins and phenolic compounds.[1][4][6]

This document provides detailed application notes and experimental protocols for the use of Prohydrojasmon racemate, comparing the two primary methods of application: foliar spray and drip irrigation. It is intended to guide researchers in designing experiments to evaluate the efficacy and physiological impact of PDJ on various plant species.

Mechanism of Action: The Jasmonate Signaling Pathway

Prohydrojasmon exerts its effects by activating the endogenous jasmonic acid signaling pathway. Once absorbed by the plant, PDJ is metabolized into jasmonic acid.[6] The active form, jasmonoyl-L-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1).[3][7] This binding event triggers the ubiquitination and subsequent degradation of Jasmonate ZIM-domain (JAZ) repressor proteins by the 26S proteasome.[7][8] The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a cascade of JA-responsive genes responsible for the observed physiological changes.[7][8][9]

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transcription Transcriptional Regulation cluster_response Physiological Response PDJ Prohydrojasmon (PDJ) (External Stimulus) JA_Ile JA-Ile (Active Hormone) PDJ->JA_Ile Metabolism COI1 COI1 Receptor JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Genes Jasmonate-Responsive Genes (e.g., PAL, F3H, ANS) MYC2->Genes Activates Response Anthocyanin Synthesis Phenolic Compounds Defense Response Genes->Response Leads to

Caption: The Jasmonate (JA) signaling pathway activated by Prohydrojasmon (PDJ).

Application Methods: Comparative Overview

The choice between foliar spray and drip irrigation depends on the research objective, target plant species, and experimental setup. Each method delivers PDJ to the plant through different routes, potentially leading to varied physiological responses.

  • Foliar Spray: Involves direct application of a PDJ solution to the plant's leaves. This method allows for rapid absorption through the stomata and leaf cuticle, often resulting in a faster onset of action. It is particularly effective for inducing responses in aerial parts of the plant, such as fruit coloration and leaf metabolite accumulation.

  • Drip Irrigation (Chemigation): Involves applying PDJ to the soil or growing medium through the irrigation system. The compound is taken up by the roots and transported systemically throughout the plant via the xylem. This method ensures a more sustained release and can be beneficial for promoting root vitality and systemic stress resistance.[6]

Application_Workflow cluster_foliar Foliar Spray Workflow cluster_drip Drip Irrigation Workflow F_Prep Prepare PDJ Solution F_App Spray onto Leaves F_Prep->F_App F_Uptake Rapid Absorption (Stomata, Cuticle) F_App->F_Uptake F_Target Primary Effect on Aerial Tissues F_Uptake->F_Target Systemic Systemic Plant Response F_Target->Systemic D_Prep Prepare Stock Solution D_App Inject into Drip System D_Prep->D_App D_Uptake Root Absorption D_App->D_Uptake D_Target Systemic Transport (Whole Plant Effect) D_Uptake->D_Target D_Target->Systemic

Caption: Contrasting workflows for foliar spray and drip irrigation application of PDJ.

Quantitative Data Summary

The following tables summarize quantitative results from studies investigating the effects of PDJ application.

Table 1: General Application Rate Comparison

Application Method Dilution Ratio / Dosage Target Crop Stage
Foliar Spray 1:1500–1:5000 Early fruit coloration (10-20% colored)
Drip Irrigation 30–100 grams per acre Early fruit coloration (10-20% colored)

(Data sourced from Wellyou Tech)[6]

Table 2: Effect of Foliar PDJ Treatment on Anthocyanin Derivatives in Red Leaf Lettuce

PDJ Concentration Cyanidin-3-O-glucoside (Cy3MG) Cyanidin-3-O-(6″-O-malonyl)-glucoside-Me (Cy3MG-Me)
Control (0 µM) 1.00x (Baseline) 1.00x (Baseline)
100 µM 2.31x increase 1.95x increase
200 µM 10.50x increase 8.05x increase

(Data adapted from a study on hydroponically grown red leaf lettuce)[1]

Table 3: Effect of Foliar PDJ Treatment on Phenolic Acids in Red Leaf Lettuce

PDJ Concentration Chicoric Acid Chlorogenic Acid Caffeoylmalic Acid (CMA)
Control (0 µM) 1.00x (Baseline) 1.00x (Baseline) 1.00x (Baseline)
100 µM 1.09x increase 1.17x increase 0.87x (slight decrease)
200 µM 3.86x increase 4.56x increase 3.18x increase

(Data adapted from a study on hydroponically grown red leaf lettuce)[1]

Table 4: Effect of PDJ (50mg/L) on Grape Berry Quality

Parameter Change Compared to Control
Anthocyanin Content +8%
Soluble Solid Content +10%
Acid Content -12%
Sugar-to-Acid Ratio +23%
Single-Grain Weight +8%
Coloring Period 5-6 days earlier

(Data sourced from Dora Agri)[10]

Experimental Protocols

These protocols provide a framework for experimentation. Researchers should optimize concentrations and timing based on the specific plant species and environmental conditions.

Protocol 1: Foliar Spray Application

Objective: To evaluate the effect of direct foliar application of PDJ on plant physiology and metabolite production.

Materials:

  • Prohydrojasmon (PDJ) racemate

  • Distilled or deionized water

  • Surfactant/wetting agent (e.g., Tween 20, optional but recommended)

  • Calibrated sprayer (handheld or backpack)

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Solution Preparation:

    • Calculate the required volume of spray solution based on the number of plants and desired coverage.

    • Prepare a stock solution of PDJ if necessary, or weigh the required amount for direct dilution.

    • In a clean container, add approximately 80% of the final volume of water.

    • Add the calculated amount of PDJ to the water and mix thoroughly until dissolved.

    • If using a surfactant, add it to the solution (typically 0.01-0.1% v/v) to ensure even leaf coverage.

    • Add the remaining water to reach the final desired volume and concentration (e.g., 100 µM, 200 µM). Mix again.

  • Application:

    • Perform applications under conditions of low wind and slow drying, such as early morning or late evening, to maximize absorption.[11]

    • Calibrate the sprayer to deliver a fine, consistent mist.

    • Spray the solution evenly onto the plant foliage, ensuring thorough coverage of both upper and lower leaf surfaces until runoff is minimal.

    • Treat a control group of plants with a solution containing only water and the surfactant (if used).

  • Post-Application Care:

    • Avoid overhead irrigation or watering for at least 8 hours post-application to prevent washing the solution off the leaves.[11]

    • Do not apply to plants that are under stress from drought, heat, or disease.[11]

  • Data Collection:

    • Collect tissue samples (leaves, fruits) at predetermined time points (e.g., 24, 48, 96 hours) post-application for analysis.

    • Analyze for target compounds (e.g., anthocyanins, phenolics) or gene expression levels (e.g., PAL, F3H, ANS).[12]

Protocol 2: Drip Irrigation Application

Objective: To evaluate the systemic effect of root-uptake of PDJ on whole-plant physiology.

Materials:

  • Prohydrojasmon (PDJ) racemate

  • Drip irrigation system with an injector (e.g., Venturi injector, dosing pump)

  • Stock solution tank

  • pH and EC meters

  • PPE: gloves, safety glasses

Procedure:

  • System Preparation:

    • Before application, flush the entire drip irrigation system (mainline, submains, and laterals) to remove any sediment or biofilm.[13]

  • Stock Solution Preparation:

    • Calculate the total amount of PDJ required based on the treatment area (e.g., grams per acre).

    • Dissolve the calculated amount of PDJ in a known volume of water in the stock tank to create a concentrated solution. Ensure it is fully dissolved.

  • Application (Chemigation):

    • Begin the irrigation cycle with water only to pressurize the system and wet the soil/media.

    • Activate the injector to introduce the PDJ stock solution into the irrigation water.

    • Apply the PDJ during the middle of the irrigation cycle. A common practice is to apply plain water for the first quarter of the cycle, the treatment solution for the middle half, and plain water again for the final quarter to flush the lines and push the substance into the root zone.[14]

    • Monitor the injection rate to ensure the correct dosage is applied over the intended period.

  • Post-Application:

    • After injection is complete, continue running the irrigation system with plain water for at least 15-20 minutes to flush any remaining PDJ from the lines and ensure it is distributed within the root zone.[14]

    • Treat a control group with a standard irrigation cycle without PDJ.

  • Data Collection:

    • Collect tissue samples from various plant parts (roots, stems, leaves, fruits) at desired time points to assess systemic transport and effects.

    • Monitor plant growth parameters, yield, and quality attributes over the course of the experiment.

Safety Precautions

  • Always handle Prohydrojasmon in a well-ventilated area.

  • Wear appropriate PPE, including gloves and safety glasses, to avoid direct contact with skin and eyes.[15]

  • Store PDJ in a cool, dry place away from direct sunlight and out of reach of children and pets.[15]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

References

Troubleshooting & Optimization

Optimizing Prohydrojasmon racemate concentration to avoid phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Prohydrojasmon (PDJ) racemate concentration to avoid phytotoxicity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Prohydrojasmon (PDJ) and what is its primary function in plants?

A1: Prohydrojasmon (PDJ) is a synthetic plant growth regulator that is structurally and functionally similar to jasmonic acid (JA), a naturally occurring plant hormone. Its primary function is to regulate various physiological processes, including fruit ripening, coloration, and stress responses.[1][2] PDJ is often used in agriculture to enhance the color of fruits like apples and grapes by promoting the accumulation of anthocyanins.[3][4]

Q2: What is phytotoxicity and how does it relate to PDJ application?

A2: Phytotoxicity refers to the harmful effects on plant growth caused by a chemical substance. While PDJ is effective in promoting desired traits, applying it at excessively high concentrations can lead to phytotoxic effects, such as growth inhibition, leaf burn, or reduced yield.[2] Therefore, optimizing the concentration is crucial to achieve the intended benefits without causing harm to the plants.

Q3: What are the typical symptoms of PDJ-induced phytotoxicity?

A3: Symptoms of PDJ phytotoxicity can vary depending on the plant species and the concentration applied. Common symptoms include:

  • Stunted Growth: Inhibition of overall plant growth, particularly root elongation.[5]

  • Leaf Damage: This can manifest as chlorosis (yellowing), necrosis (tissue death), leaf burn, or distortion (curling or twisting).

  • Reduced Yield: High concentrations can negatively impact fruit and vegetable yields.

Q4: Are there recommended "safe" concentration ranges for PDJ?

A4: The optimal concentration of PDJ is highly dependent on the plant species, growth stage, and environmental conditions. However, some studies provide general guidelines. For example, in komatsuna and eggplant, concentrations between 200-400 ppm showed no inhibitory effects on the aerial parts and in some cases even promoted root growth, while concentrations of 600 ppm and 1000 ppm led to significant root growth inhibition.[2] For color enhancement in red apples, a concentration range of 100-200 ppm has been used effectively without reports of phytotoxicity.

Troubleshooting Guide: Diagnosing and Mitigating PDJ Phytotoxicity

This guide will help you identify and address potential issues related to PDJ application in your experiments.

Observed Issue Potential Cause Recommended Action
Stunted shoot or root growth after PDJ application. PDJ concentration is too high, leading to growth inhibition.- Immediately cease further PDJ applications.- Review your application protocol and dilute the PDJ solution to a lower concentration for future experiments.- Refer to the quantitative data table below for species-specific recommendations.- Conduct a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.
Yellowing or browning of leaves (chlorosis/necrosis) following treatment. Chemical burn due to a highly concentrated PDJ solution.- Rinse the foliage with water to remove excess residue, if feasible.- Ensure uniform spray coverage during application to avoid localized high concentrations.- Consider applying PDJ during cooler parts of the day to reduce the risk of leaf burn.
Inconsistent or unexpected results across different batches of plants. - Variation in application technique.- Plant stress factors (e.g., drought, nutrient deficiency) increasing sensitivity to PDJ.- Standardize your application method to ensure each plant receives a consistent dose.- Ensure plants are healthy and not under stress before applying PDJ.[6]
Desired effect (e.g., color enhancement) is not observed. - PDJ concentration is too low.- Application timing is not optimal.- Gradually increase the PDJ concentration in small increments in subsequent trials.- Apply PDJ at the appropriate growth stage. For fruit coloring, this is typically during the initial coloring phase.[1]

Quantitative Data Summary

The following table summarizes recommended and phytotoxic concentrations of Prohydrojasmon racemate from various studies.

Plant Species Application Method Effective Concentration Range Concentration Showing Phytotoxicity Observed Phytotoxic Effects Reference
Red ApplesFoliar Spray100-200 ppmNot reported in trials at these concentrations-
KomatsunaDrip-wise/Spraying200-400 ppm600-1000 ppmSignificant root weight reduction[2]
EggplantDrip-wise/Spraying200-400 ppm (less pronounced effect than Komatsuna)600-1000 ppmSignificant root weight reduction[2]
RiceHydroponics2,000-fold dilution of a 5% formulationNot specified, but root elongation was inhibitedInhibition of root elongation[5]
Japanese RadishFoliar Spray100-fold dilution of a 5% formulation (for defense induction)This concentration led to reduced biomassReduced weight of aboveground and belowground parts[7]

Experimental Protocols

Protocol: Determining Optimal Prohydrojasmon (PDJ) Concentration

This protocol outlines a method for conducting a dose-response experiment to identify the optimal PDJ concentration that maximizes the desired effect (e.g., anthocyanin production) while minimizing phytotoxicity.

1. Plant Material and Growth Conditions:

  • Select healthy, uniform plants of the desired species and cultivar.
  • Grow plants in a controlled environment (growth chamber or greenhouse) with consistent light, temperature, and humidity.
  • Ensure plants are well-watered and have adequate nutrition.

2. Preparation of PDJ Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetone) as PDJ is sparingly soluble in water.
  • Create a series of dilutions from the stock solution to achieve the desired final concentrations for your experiment. A typical range to test could be 0, 50, 100, 200, 400, and 800 ppm. The control (0 ppm) should contain the same concentration of the solvent used for the stock solution.

3. Experimental Design and Application:

  • Use a completely randomized design with a sufficient number of replicate plants for each treatment group (e.g., n=5-10).
  • Apply the different PDJ concentrations as a foliar spray until runoff or via the irrigation system, ensuring consistent application across all plants within a treatment group.
  • Include an untreated control group to serve as a baseline.

4. Data Collection and Analysis:

  • Phytotoxicity Assessment:
  • Visually score plants for signs of phytotoxicity (e.g., leaf burn, chlorosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment). A rating scale (e.g., 0 = no damage, 5 = severe damage) can be used.
  • Measure plant height, shoot biomass, and root biomass at the end of the experiment.
  • Efficacy Assessment:
  • Quantify the desired response. For example, for fruit coloration, measure anthocyanin content using spectrophotometry or HPLC.
  • Statistical Analysis:
  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatment groups.
  • Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations differ significantly from the control and from each other.

Visualizations

Prohydrojasmon (PDJ) Signaling Pathway

Prohydrojasmon, being a jasmonic acid analog, is perceived by the COI1 receptor, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors (like MYC2), which then activate the expression of jasmonate-responsive genes responsible for various physiological effects, including anthocyanin biosynthesis and defense responses. At excessive concentrations, this pathway can be overstimulated, potentially leading to a negative feedback loop or a hormonal imbalance that results in growth inhibition and other phytotoxic effects.

PDJ_Signaling_Pathway cluster_input Stimulus cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response PDJ Prohydrojasmon (PDJ) (Exogenous Application) COI1 COI1 Receptor Complex (SCF-COI1) PDJ->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ targets for degradation MYC2 Transcription Factors (e.g., MYC2) JAZ->MYC2 represses Genes Jasmonate-Responsive Genes MYC2->Genes activates Desired Desired Effects (e.g., Anthocyanin Biosynthesis, Defense Response) Genes->Desired Phyto Phytotoxicity (at high concentrations) Genes->Phyto

Caption: Prohydrojasmon (PDJ) signaling pathway leading to desired effects and potential phytotoxicity.

Experimental Workflow for PDJ Concentration Optimization

The following workflow outlines the key steps in determining the optimal concentration of PDJ for a given plant species and desired outcome, while monitoring for phytotoxicity.

PDJ_Optimization_Workflow cluster_monitoring Monitoring Phase start Start: Define Objectives (e.g., Enhance Color) prep Prepare Plant Material (Uniform and Healthy) start->prep solutions Prepare PDJ Dilutions (e.g., 0-800 ppm) prep->solutions apply Apply Treatments (Consistent Application) solutions->apply phyto_assess Assess Phytotoxicity (Visual Scoring, Growth Metrics) apply->phyto_assess efficacy_assess Assess Efficacy (e.g., Anthocyanin Content) apply->efficacy_assess analysis Data Analysis (ANOVA, Post-Hoc Tests) phyto_assess->analysis efficacy_assess->analysis conclusion Determine Optimal Concentration (Max Efficacy, Min Phytotoxicity) analysis->conclusion

References

Troubleshooting inconsistent results in Prohydrojasmon racemate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Prohydrojasmon (PD309) racemate.

Troubleshooting Guides

This section addresses specific issues that may arise during Prohydrojasmon racemate experiments, offering potential causes and recommended solutions.

Issue 1: High Variability in Bioactivity Assays

Question: Why am I observing significant variability in the biological effects of my this compound between experimental batches?

Possible Cause Recommended Solution & Action
Inconsistent Stereoisomer Ratio: Prohydrojasmon is a synthetic analog of jasmonic acid, and its biological activity is likely stereospecific, similar to natural jasmonates.[1] The commercial PD309 is a racemate, and batch-to-batch variations in the ratio of stereoisomers can lead to inconsistent biological activity. The jasmonate receptor, COI1, exhibits stereospecificity for its ligands.[2][3]Action: If possible, perform chiral analysis (e.g., chiral HPLC) to determine the enantiomeric composition of different batches. Solution: If chiral analysis is not feasible, consider purchasing PD309 from a single, reputable supplier and ordering a large enough batch to cover the entire set of experiments to minimize batch-to-batch variability. For method development on chiral separations, consider using a polysaccharide-based chiral stationary phase with a mobile phase of hexane/isopropanol.[4]
Degradation of Prohydrojasmon Stock: Although Prohydrojasmon is generally stable at room temperature, improper storage or handling can lead to degradation.[5]Action: Prepare fresh stock solutions for each experiment. Solution: Store Prohydrojasmon stock solutions at -20°C or -80°C in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and protect from light. Conduct a stability test on your stock solution if degradation is suspected.
Solvent Effects: The solvent used to dissolve and dilute Prohydrojasmon can impact its stability and delivery to the biological system.Action: Ensure the final concentration of the solvent in your experimental system is consistent and non-toxic to the cells or organisms being tested. Solution: Conduct a solvent toxicity control experiment. If using a solvent like DMSO, keep the final concentration below 0.1%.
Inconsistent Experimental Conditions: Minor variations in experimental conditions can lead to significant differences in results, especially when working with signaling molecules like jasmonates.Action: Standardize all experimental parameters, including cell density, treatment duration, temperature, and media composition. Solution: Implement a strict, detailed standard operating procedure (SOP) for all experiments and ensure all personnel are trained on the SOP.
Issue 2: Poor or No Analyte Signal in LC-MS/MS Quantification

Question: I am trying to quantify Prohydrojasmon or its metabolites in my samples using LC-MS/MS, but I am getting a low or no signal. What could be the cause?

Possible Cause Recommended Solution & Action
Inefficient Extraction: Prohydrojasmon and its metabolites may not be efficiently extracted from the sample matrix.Action: Optimize your extraction protocol. For plant tissues, a common method involves homogenization in a cold extraction buffer (e.g., 70:29.9:0.1 v/v/v methanol/water/formic acid). Solution: Spike a known amount of a Prohydrojasmon standard into a control sample before and after extraction to calculate the recovery rate.
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer.Action: Use a stable isotope-labeled internal standard (e.g., d6-Jasmonic Acid) to normalize the signal. Solution: If an internal standard is not available, perform a matrix effect study by comparing the signal of a standard in solvent versus the signal of a standard spiked into a sample extract. Consider additional sample cleanup steps like solid-phase extraction (SPE).
Suboptimal MS/MS Parameters: The mass spectrometer may not be properly tuned for your analyte.Action: Optimize the MS/MS parameters, including precursor and product ions, collision energy, and ionization mode (positive or negative). Solution: Perform a direct infusion of a Prohydrojasmon standard to determine the optimal parameters.
Analyte Degradation Post-Extraction: Prohydrojasmon and its metabolites can degrade in the final extract if not handled properly.Action: Keep extracts at 4°C in the autosampler and analyze them as quickly as possible. Solution: If there is a delay between extraction and analysis, store the extracts at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is Prohydrojasmon and how does it work?

A1: Prohydrojasmon (PD309) is a synthetic analog of jasmonic acid, a plant hormone that plays a critical role in regulating plant growth, development, and responses to stress.[6] It functions by mimicking natural jasmonates, which involves binding to the COI1-JAZ co-receptor complex.[2][3] This binding leads to the degradation of JAZ repressor proteins, allowing for the expression of jasmonate-responsive genes involved in processes like anthocyanin biosynthesis and defense responses.[7]

Q2: What are the stereoisomers of Prohydrojasmon and do they have different activities?

A2: Prohydrojasmon, with its chemical name propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate, has two chiral centers, meaning it can exist as four possible stereoisomers.[5] While specific studies on the differential biological activity of Prohydrojasmon stereoisomers are limited, it is well-established for natural jasmonates that different stereoisomers can have significantly different biological activities.[1] For example, (-)-jasmonic acid and its derivatives are generally more active than the (+)-derivatives.[1] Therefore, it is highly probable that the stereoisomers of Prohydrojasmon also exhibit differential activity, which could be a source of experimental inconsistency if the isomeric ratio of the racemate varies.

Q3: How should I store and handle Prohydrojasmon?

A3: Prohydrojasmon is a colorless to pale yellow oily liquid that is stable at room temperature.[5] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place. For experimental use, stock solutions should be prepared in a suitable organic solvent like ethanol or DMSO and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Can I use Prohydrojasmon in cell culture experiments?

A4: Yes, Prohydrojasmon can be used in cell culture experiments to study jasmonate signaling pathways. However, it is crucial to determine the optimal concentration and to control for solvent toxicity. It is recommended to perform a dose-response curve to identify the effective concentration range for your specific cell type and endpoint. Always include a vehicle control (solvent only) in your experimental design.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of Prohydrojasmon (PDJ) to provide a reference for expected outcomes.

Table 1: Effect of Prohydrojasmon (PDJ) on the Accumulation of Phenolic Compounds in Red Leaf Lettuce [7]

Compound100 µM PDJ (Fold Change vs. Control)200 µM PDJ (Fold Change vs. Control)
Caffeoyltartaric acid (CTA)1.203.75
Chlorogenic acid1.174.56
Caffeoylmalic acid (CMA)0.873.18
Dicaffeoylquinic acid (diCQA)0.772.56

Table 2: Effect of Prohydrojasmon (PDJ) on the Relative Expression of Genes in the Phenylpropanoid Pathway in Red Leaf Lettuce

GeneRelative Expression (Fold Change vs. Control)
Phenylalanine ammonia-lyase (PAL)~2.5
Flavanone 3-hydroxylase (F3H)~8.75
Dihydroflavonol 4-reductase (DFR)~2.62
Anthocyanidin synthase (ANS)~2.89

Experimental Protocols

Protocol 1: General Procedure for In Vitro Bioassay
  • Cell Culture: Plate cells at a desired density and allow them to adhere or stabilize overnight.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of Prohydrojasmon in sterile DMSO.

  • Working Solution Preparation: Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% in all treatments, including the vehicle control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Prohydrojasmon or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Endpoint Analysis: Perform the desired endpoint analysis, such as a cell viability assay, gene expression analysis (qRT-PCR), or protein analysis (Western blot).

Protocol 2: Extraction of Jasmonates from Plant Tissue for LC-MS/MS Analysis
  • Sample Collection: Harvest approximately 50-100 mg of plant tissue and immediately flash-freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer the frozen powder to a 2 mL microcentrifuge tube. Add 1 mL of cold (-20°C) extraction buffer (e.g., 70:29.9:0.1 v/v/v methanol/water/formic acid) containing a known amount of a stable isotope-labeled internal standard (e.g., d6-JA).

  • Incubation and Centrifugation: Vortex the mixture thoroughly and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Purification (Optional): For cleaner samples, perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18).

  • Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Diagram 1: Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway Prohydrojasmon Prohydrojasmon (PD309) COI1 COI1 Prohydrojasmon->COI1 Binds to SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase COI1->SCF_COI1 Part of JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Targets for Ubiquitination JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes Activates Biological_Response Biological Response (e.g., Anthocyanin Biosynthesis, Defense) JA_Genes->Biological_Response

Caption: Prohydrojasmon mimics natural jasmonates, binding to the COI1 receptor and promoting the degradation of JAZ repressors, which leads to the activation of gene expression.

Diagram 2: Troubleshooting Workflow for Inconsistent Bioactivity

Troubleshooting_Bioactivity start Inconsistent Bioactivity Observed check_racemate Investigate Racemate Composition start->check_racemate chiral_hplc Perform Chiral HPLC check_racemate->chiral_hplc Possible single_batch Use a Single Large Batch check_racemate->single_batch Not Possible check_stability Assess PD309 Stability chiral_hplc->check_stability single_batch->check_stability fresh_stock Prepare Fresh Stock Solutions check_stability->fresh_stock Degradation Suspected check_conditions Review Experimental Conditions check_stability->check_conditions Stable proper_storage Ensure Proper Storage (-20°C, dark) fresh_stock->proper_storage proper_storage->check_conditions standardize_protocol Standardize Protocol (SOP) check_conditions->standardize_protocol Variability Identified solvent_control Run Solvent Toxicity Controls check_conditions->solvent_control Consistent end Consistent Results standardize_protocol->end solvent_control->end

Caption: A logical workflow to diagnose and resolve sources of inconsistent bioactivity in this compound experiments.

Diagram 3: Experimental Workflow for PD309 Quantification

Quantification_Workflow sample_collection 1. Sample Collection (Flash Freeze) homogenization 2. Homogenization (with Internal Standard) sample_collection->homogenization extraction 3. Solvent Extraction homogenization->extraction purification 4. Purification (SPE) (Optional) extraction->purification analysis 5. LC-MS/MS Analysis purification->analysis data_processing 6. Data Processing (Normalization to IS) analysis->data_processing results Quantified Results data_processing->results

Caption: A step-by-step workflow for the accurate quantification of Prohydrojasmon and its metabolites from biological samples.

References

Technical Support Center: Prohydrojasmon (PDJ) Racemate Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of prohydrojasmon (B10787362) (PDJ) racemate in non-target plants.

Frequently Asked Questions (FAQs)

Q1: What is prohydrojasmon (PDJ) and how does it relate to jasmonic acid (JA)?

A1: Prohydrojasmon (PDJ) is a synthetic analog of jasmonic acid (JA), a naturally occurring plant hormone.[1] PDJ is structurally similar to JA and mimics its function as a plant growth regulator. While JA is involved in various plant development and defense mechanisms, PDJ is often used in agriculture to promote fruit coloration, ripening, and enhance stress resistance.[1][2][3]

Q2: What are the known off-target effects of PDJ on the growth of non-target plants?

A2: The off-target effects of PDJ on plant growth can be concentration-dependent and vary between plant species. Generally, high concentrations of PDJ can have an inhibitory effect on plant growth, particularly root elongation. For instance, in komatsuna and eggplant, PDJ concentrations of 600 and 1000 ppm significantly inhibited root growth.[1] Similarly, in rice seedlings, PDJ was found to inhibit both shoot and root elongation.[4] However, at lower concentrations (200-400 ppm), PDJ showed no inhibitory effects and in some cases, even slightly promoted root growth in komatsuna.[1]

Q3: Can PDJ treatment induce stress responses in non-target plants?

A3: Yes, PDJ can induce stress responses in plants. As a jasmonate analog, PDJ can activate the plant's defense system, enhancing resistance to both biotic (e.g., pathogens, insects) and abiotic stresses (e.g., drought, salinity, low temperatures).[3] For example, in rice, PDJ was shown to induce the expression of a stress marker gene, indicating an activation of abiotic and biotic stress responses.[4][5]

Q4: How does PDJ affect the biochemical profile of non-target plants?

A4: PDJ treatment can lead to the accumulation of various secondary metabolites. Studies have shown that PDJ can increase the content of phenolic compounds and anthocyanins in plants like komatsuna and lettuce.[6][7] Specifically, in red leaf lettuce, PDJ treatment promoted the accumulation of cyanidin-3-O-glucoside and its derivatives.[8] This is often associated with an increase in antioxidant activity.[7]

Troubleshooting Guides

Problem 1: I am observing significant growth inhibition in my non-target plants after PDJ application.

  • Possible Cause: The concentration of PDJ applied may be too high for the specific plant species being tested. High concentrations of jasmonates can have inhibitory effects on plant growth.[1][4]

  • Troubleshooting Steps:

    • Review Concentration: Check the concentration of PDJ used in your experiment. Compare it with published data for similar plant species.

    • Dose-Response Experiment: Conduct a dose-response experiment using a range of PDJ concentrations to determine the optimal, non-inhibitory concentration for your specific application and plant species.

    • Application Method: Consider the application method. Drip-wise application directly to the roots may have a more pronounced effect on root growth compared to foliar spray.[1]

Problem 2: My experiments are showing inconsistent results in stress gene expression after PDJ treatment.

  • Possible Cause: The timing of sample collection after PDJ treatment is critical. The expression of stress-responsive genes can be transient.

  • Troubleshooting Steps:

    • Time-Course Analysis: Perform a time-course experiment, collecting samples at multiple time points after PDJ application (e.g., 1, 3, 6, 12, 24 hours) to capture the peak of gene expression.

    • Control for Diurnal Rhythms: Be aware that the expression of some genes is regulated by the plant's internal clock (diurnal rhythm). Ensure that all sample collections are performed at the same time of day to minimize variability.

    • Reference Gene Selection: Verify that the reference genes used for your quantitative PCR (qPCR) analysis are stably expressed under your experimental conditions.

Data Summary Tables

Table 1: Effects of PDJ on Plant Growth Parameters

Plant SpeciesPDJ ConcentrationApplication MethodObserved EffectReference
Komatsuna200 ppmDrip-wise/SpraySignificant increase in root weight[1]
Komatsuna600 - 1000 ppmDrip-wiseSignificant inhibitory effect on roots[1]
Eggplant600 - 1000 ppmDrip-wiseSignificant inhibitory effect on roots[1]
Rice (indica & japonica)98.3 μMIrrigationInhibition of shoot and root elongation[4]
Japanese Radish5% commercial formulation (diluted 100x)Foliar SprayNo significant effect on aboveground or belowground biomass[9]

Table 2: Biochemical Changes Induced by PDJ in Non-Target Plants

Plant SpeciesPDJ ConcentrationObserved Biochemical ChangeReference
Komatsuna0.5 µMIncreased total phenolic and anthocyanin content[7]
Komatsuna1 µMIncreased antioxidant activity[7]
Lettuce400 µMIncreased total phenolic and anthocyanin content[7]
Lettuce0.5 µMIncreased antioxidant activity[7]
Red Leaf Lettuce100 µM & 200 µMPromoted accumulation of phenolic compounds[6][8]

Experimental Protocols

Protocol 1: Assessment of PDJ Phytotoxicity on Seedling Growth

  • Plant Material and Growth Conditions:

    • Select seeds of the non-target plant species of interest.

    • Surface sterilize seeds using 70% ethanol (B145695) for 1 minute, followed by a 1% sodium hypochlorite (B82951) solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

    • Sow seeds on Murashige and Skoog (MS) medium in Petri dishes or in sterile soil in pots.

    • Maintain plants in a controlled environment growth chamber with a defined photoperiod (e.g., 16h light/8h dark), temperature, and humidity.

  • PDJ Treatment:

    • Prepare a stock solution of PDJ racemate in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions to achieve the desired final concentrations for the experiment. Include a solvent-only control.

    • For agar-based assays, add the PDJ solutions to the molten MS medium before pouring the plates.

    • For soil-based assays, apply a defined volume of the PDJ solution to the soil surface or via irrigation.

  • Data Collection and Analysis:

    • After a specified period of growth (e.g., 7-14 days), carefully remove the seedlings.

    • Measure primary root length and shoot length using a ruler or digital calipers.

    • Determine fresh weight of shoots and roots separately.

    • Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the growth parameters between the different PDJ concentrations and the control.

Protocol 2: Quantification of Oxidative Stress Markers

  • Plant Material and Treatment:

    • Grow non-target plants as described in Protocol 1.

    • Apply the desired concentration of PDJ. Include a control group treated with the solvent only.

    • Harvest leaf or root tissue at specific time points after treatment. Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Measurement of Hydrogen Peroxide (H₂O₂):

    • Homogenize the frozen plant tissue in a suitable buffer (e.g., trichloroacetic acid).

    • Centrifuge the homogenate to remove cell debris.

    • Measure the H₂O₂ concentration in the supernatant using a colorimetric assay, such as the ferrous ammonium (B1175870) sulfate/xylenol orange (FOX) method or a commercially available kit.

  • Measurement of Lipid Peroxidation (Malondialdehyde - MDA):

    • Homogenize the frozen plant tissue in a buffer (e.g., thiobarbituric acid).

    • React the homogenate with thiobarbituric acid (TBA) at high temperature.

    • Measure the absorbance of the resulting pink-colored complex at a specific wavelength (e.g., 532 nm) and correct for non-specific absorbance.

  • Enzyme Activity Assays (e.g., Superoxide Dismutase - SOD, Catalase - CAT):

    • Extract total protein from the frozen plant tissue using an appropriate extraction buffer.

    • Determine the total protein concentration using a standard method (e.g., Bradford assay).

    • Measure the activity of SOD and CAT using spectrophotometric assays based on their ability to inhibit the photoreduction of nitroblue tetrazolium (NBT) for SOD, or the decomposition of H₂O₂ for CAT.

Visualizations

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis PDJ Exogenous PDJ PDJ->JA_Biosynthesis Membrane Plasma Membrane JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for ubiquitination MYC2 MYC2/Other TFs JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation Gene_Expression Expression of Jasmonate-Responsive Genes MYC2->Gene_Expression activates Responses Growth Inhibition Defense Responses Secondary Metabolite Accumulation Gene_Expression->Responses Experimental_Workflow_Phytotoxicity Start Start: Seed Sterilization & Germination Treatment PDJ Treatment (Various Concentrations) Start->Treatment Incubation Incubation (Controlled Environment) Treatment->Incubation Measurement Data Collection: - Root/Shoot Length - Fresh/Dry Weight Incubation->Measurement Analysis Statistical Analysis (e.g., ANOVA) Measurement->Analysis Conclusion Conclusion: Determine Phytotoxic Concentrations Analysis->Conclusion

References

Prohydrojasmon racemate stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of prohydrojasmon (B10787362) racemate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of prohydrojasmon racemate in aqueous solutions?

A1: this compound is generally stable at room temperature in aqueous solutions at neutral and acidic pH.[1] However, its stability is pH-dependent, and it is susceptible to degradation under alkaline conditions. While considered relatively stable to phototransformation in water, it is still best practice to protect solutions from light to minimize potential degradation.

Q2: How should I prepare and store aqueous solutions of prohydrojasmon?

A2: Due to its low water solubility (60.2 mg/L at 25°C), it is advisable to first dissolve prohydrojasmon in a minimal amount of a water-miscible organic solvent (e.g., methanol (B129727), ethanol, or acetone) before diluting with water.[1] For long-term storage, solutions should be kept in tightly sealed polyethylene (B3416737) containers, protected from light, and stored at room temperature.[2] Prohydrojasmon has been shown to be stable for up to 36 months under these conditions.[2]

Q3: What are the primary factors that cause prohydrojasmon degradation in aqueous solutions?

A3: The primary factor is pH. Alkaline conditions (high pH) will accelerate the hydrolysis of the ester group in the prohydrojasmon molecule. While it is considered stable at environmentally relevant pH, a half-life of 10.7 days has been reported at pH 9. High temperatures can also contribute to degradation, although it is stable at typical room and accelerated storage temperatures.[2] Microbial transformation can also lead to rapid degradation in non-sterile environments.

Q4: What are the likely degradation products of prohydrojasmon in water?

A4: While specific studies detailing the degradation products were not found in the provided search results, the most probable degradation pathway in aqueous solution, particularly under basic conditions, is the hydrolysis of the propyl ester. This would yield propyl dihydrojasmonate and propanol.

Troubleshooting Guide

Q: I am seeing a loss of prohydrojasmon concentration in my aqueous solution over a short period. What could be the cause?

A:

  • Check the pH of your solution: If the pH is alkaline (above 7), hydrolysis is likely occurring. Adjust the pH to a neutral or slightly acidic range (pH 5-7) if your experimental conditions allow. A half-life of 10.7 days has been reported at pH 9.

  • Review your storage conditions: Ensure your solution is protected from light and stored at a stable room temperature. Although considered relatively stable, prolonged exposure to light could contribute to degradation.

  • Consider microbial contamination: If you are using non-sterile water or your solution has been stored for an extended period without preservatives, microbial degradation may be a factor. Prepare fresh solutions with sterile water or filter-sterilize your solution if possible.

  • Evaluate for potential oxidation: While less common for this molecule, ensure your solution is not exposed to strong oxidizing agents.

A: These are likely degradation products.

  • Perform a forced degradation study: To confirm this, you can intentionally stress a sample of prohydrojasmon (e.g., by adjusting the pH to 9 or heating it) and compare the resulting chromatogram to your experimental sample. This will help in identifying the degradation peaks.

  • Use a stability-indicating method: Ensure your HPLC method is capable of separating the main compound from its degradation products. This typically involves using a gradient elution on a C18 column.

Q: I am having trouble dissolving prohydrojasmon directly in water. What should I do?

A: Prohydrojasmon has low water solubility. It is described as insoluble in water but soluble in organic solvents.[1]

  • Use a co-solvent: First, dissolve the required amount of prohydrojasmon in a small volume of a water-miscible organic solvent like methanol or ethanol.

  • Dilute with aqueous solution: Slowly add your aqueous buffer or water to the organic solution while stirring to reach the final desired concentration. Ensure the final concentration of the organic solvent does not interfere with your experiment.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to pale yellow oily liquid[1]
Water Solubility 60.2 mg/L (at 25°C)[3]
Organic Solvent Solubility Soluble in methanol, ethanol, acetone[1]
pH of 1% dispersion 6.1
Thermal Degradation Degrades at 342°C and above[2]

Table 2: Stability of this compound in Aqueous Solution

ConditionStability / Half-lifeNotesSource(s)
Hydrolysis (pH 7) StableConsidered stable at environmentally relevant pH.
Hydrolysis (pH 9) Half-life of 10.7 daysDegradation occurs under alkaline conditions.
Phototransformation Not a significant route of transformationSolutions should still be protected from light as a best practice.
Microbial Degradation Rapid degradationExpected in microbially-active media.
Storage (Room Temp) Stable for up to 36 monthsWhen stored in polyethylene containers in the dark.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathway of prohydrojasmon. The goal is to achieve 5-20% degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of prohydrojasmon at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours. (Note: Degradation is faster at high pH).

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid prohydrojasmon powder in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent container to direct sunlight for 48 hours or in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method suitable for separating prohydrojasmon from its potential degradation products. Method optimization may be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Mandatory Visualizations

G cluster_main Hypothesized Aqueous Degradation Pathway PDJ This compound Hydrolysis PDJ->Hydrolysis H2O H₂O (Alkaline Conditions) H2O->Hydrolysis DP1 Propyl Dihydrojasmonate Hydrolysis->DP1 Hydrolysis of Ester DP2 Propanol Hydrolysis->DP2

Caption: Hypothesized degradation pathway of prohydrojasmon via hydrolysis.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Prohydrojasmon Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidative) prep->stress sample Sample at Time Intervals (e.g., 0, 4, 8, 12, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze via Stability-Indicating HPLC Method sample->analyze For non-pH stress neutralize->analyze data Evaluate Data (Peak Purity, Mass Balance, % Degradation) analyze->data G cluster_troubleshooting Troubleshooting Unexpected Degradation start Loss of Concentration or Unexpected Peaks Observed? check_ph Is pH > 7? start->check_ph check_storage Improper Storage (Light/Temp)? check_ph->check_storage No sol_ph Action: Buffer to pH 5-7 check_ph->sol_ph Yes check_sterility Is solution non-sterile? check_storage->check_sterility No sol_storage Action: Store in dark at RT check_storage->sol_storage Yes sol_sterility Action: Use sterile water / Filter solution check_sterility->sol_sterility Yes end_node Problem Resolved check_sterility->end_node No (Contact Support) sol_ph->end_node sol_storage->end_node sol_sterility->end_node

References

Technical Support Center: Prohydrojasmon (PDJ) Racemate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in Prohydrojasmon (PDJ) racemate bioassays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Prohydrojasmon (PDJ) and why is it used in bioassays?

A1: Prohydrojasmon (PDJ), with the chemical name propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate, is a synthetic analog of jasmonic acid (JA), a naturally occurring plant hormone.[1] Like JA, PDJ is involved in regulating various physiological processes in plants, including fruit ripening, coloration, and defense responses against stress.[1][2] It is often used in bioassays to study jasmonate signaling pathways and to develop applications for improving crop quality and resilience.[1][3]

Q2: What are the most common sources of variability in PDJ racemate bioassays?

A2: Variability in plant hormone bioassays can stem from several factors. Key sources include inconsistencies in the preparation and application of PDJ solutions, environmental fluctuations (temperature, light), biological variation among individual plants, and procedural inconsistencies in sample handling and data collection.[4] Analyst-to-analyst differences and day-to-day variations are also significant contributors to variability.

Q3: How should I prepare a PDJ stock solution for my bioassay?

A3: PDJ is often available as a commercial formulation (e.g., 5% active ingredient).[3][5] To prepare a working solution, it is typically diluted with water. For example, a 100-fold dilution of a 5% commercial product can be used.[5] For more precise lab-scale experiments, it's crucial to dissolve the pure compound in a suitable solvent (like a small amount of ethanol (B145695) or DMSO) before diluting with water or a buffer to the final concentration. Always ensure the final solvent concentration is low enough to not affect the plant's physiology. For sterile applications, the final solution should be filter-sterilized.

Q4: What is an acceptable level of variability in a plant hormone bioassay?

A4: For many biological assays, a coefficient of variation (CV) of less than 20% is considered acceptable. For intra-assay precision, a CV around 5% indicates good repeatability, while an inter-assay CV under 10% is often acceptable, though this can vary depending on the complexity of the assay.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable plant response 1. Inactive PDJ: The compound may have degraded due to improper storage. 2. Incorrect concentration: The concentration used may be too low to elicit a response. 3. Poor absorption: The plant may not be effectively taking up the PDJ solution. 4. Plant insensitivity: The plant species or developmental stage may not be responsive to PDJ.1. Store PDJ solutions properly, ideally preparing them fresh for each experiment. 2. Perform a dose-response curve to determine the optimal concentration. 3. For foliar application, consider adding a surfactant (e.g., Tween 20 at ~0.03% v/v) to the solution to improve leaf wetting.[3] For root application, ensure the substrate is evenly saturated. 4. Consult literature for the responsiveness of your chosen plant model to jasmonates.
High variability between replicates 1. Inconsistent application: Uneven spraying or irrigation can lead to different doses per plant. 2. Biological variability: Natural differences in plant size, age, or health. 3. Environmental gradients: Variations in light, temperature, or airflow across the experimental setup. 4. Pipetting errors: Inaccurate dispensing of reagents or samples.1. Standardize the application method. For spraying, use a consistent volume and distance from the plant. For irrigation, apply a measured volume to each pot. 2. Use plants of the same age and size. Randomize the placement of treatment and control groups to minimize the effects of biological variability. 3. Randomize the placement of plants within the growth chamber or greenhouse to account for environmental microclimates. 4. Use calibrated pipettes and follow consistent pipetting techniques.
Unexpected inhibitory effects (e.g., stunted growth) 1. High PDJ concentration: Excessive concentrations of PDJ can have an inhibitory effect on plant growth, particularly root growth.[1] 2. Solvent toxicity: If a solvent like DMSO or ethanol was used to dissolve PDJ, its final concentration might be too high.1. Conduct a dose-response experiment to find a concentration that elicits the desired response without causing significant growth inhibition. Concentrations in the range of 200–400 ppm have been suggested to be non-inhibitory for some vegetable crops.[1] 2. Ensure the final concentration of any organic solvent in the working solution is minimal (typically below 0.5%).
Precipitation in the PDJ solution 1. Poor solubility: PDJ may not be fully dissolved in the aqueous solution. 2. Incorrect pH: The pH of the buffer or water may affect the solubility of PDJ.1. First, dissolve PDJ in a small amount of a suitable organic solvent before adding it to the aqueous medium while stirring. 2. Check the pH of your solution and adjust if necessary, though PDJ is generally stable across a range of pH values.

Experimental Protocols & Data

Generalized PDJ Bioassay Protocol (Foliar Application)
  • Plant Material: Grow plants (e.g., radish, tomato, lettuce) under controlled conditions (e.g., 16h light/8h dark cycle, 25°C) to a uniform developmental stage (e.g., 2-4 true leaves).

  • PDJ Solution Preparation: Prepare a stock solution of PDJ in an appropriate solvent. Dilute the stock solution with distilled water to the desired final concentrations (e.g., 100 µM, 200 µM).[3] A surfactant (e.g., Tween 20) can be added to the final solution. The control solution should contain the same concentration of the solvent and surfactant as the treatment solutions.

  • Application: Uniformly spray the PDJ or control solution onto the foliage of the plants until runoff. Ensure all plants receive a consistent volume of spray.

  • Incubation: Return the plants to the controlled environment for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Data Collection: Measure the desired parameters, which could include plant height, root length, pigment content (e.g., anthocyanin), or gene expression levels of JA-responsive genes.

  • Statistical Analysis: Analyze the data using appropriate statistical tests, such as Student's t-test or ANOVA, to determine the significance of the observed effects.[1]

Quantitative Data from PDJ Bioassays

The following tables summarize quantitative data from published studies on the effects of PDJ on various plants.

Table 1: Effect of PDJ on Komatsuna and Eggplant Growth [1]

PlantPDJ Concentration (ppm)Application MethodEffect on Root Weight (% change from control)Statistical Significance
Komatsuna200Drip-wise+26%p < 0.05
Komatsuna600Drip-wise-66%p < 0.01
Komatsuna1000Drip-wise-79%p < 0.01
Komatsuna200Spraying+37%p < 0.05
Komatsuna600Spraying-52%p < 0.01
Komatsuna1000Spraying-54%p < 0.01
Eggplant200Drip-wise+10%Not Significant
Eggplant600Drip-wise-40%p < 0.05
Eggplant1000Drip-wise-65%p < 0.01

Table 2: Effect of PDJ on Phenolic Compound Accumulation in Red Leaf Lettuce [3]

CompoundPDJ Concentration (µM)Fold Increase (vs. Control)
Anthocyanins1002.7
Anthocyanins2004.2
Caffeic Acid Derivatives1001.6
Caffeic Acid Derivatives2002.3

Visualizations

Jasmonate Signaling Pathway

Prohydrojasmon, as a jasmonic acid analog, is perceived by the COI1 receptor, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors (like MYC2), allowing them to activate the expression of jasmonate-responsive genes, which in turn mediate various physiological responses.

Jasmonate_Signaling cluster_stimulus Stimulus cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response PDJ Prohydrojasmon (PDJ) SCF_COI1 SCF-COI1 Complex PDJ->SCF_COI1 Binds to JAZ JAZ Repressor SCF_COI1->JAZ Targets for ubiquitination MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive Represses Degradation 26S Proteasome Degradation JAZ->Degradation Degraded by MYC2_active MYC2 (active) MYC2_inactive->MYC2_active Released JR_Genes Jasmonate-Responsive Genes MYC2_active->JR_Genes Activates Plant_Response Physiological Response (e.g., defense, growth inhibition) JR_Genes->Plant_Response Leads to Experimental_Workflow Start Start Plant_Prep Plant Preparation (Uniform growth stage) Start->Plant_Prep Solution_Prep PDJ & Control Solution Preparation Plant_Prep->Solution_Prep Treatment Treatment Application (e.g., Spraying, Irrigation) Solution_Prep->Treatment Incubation Incubation (Controlled environment) Treatment->Incubation Data_Collection Data Collection (e.g., measurements, sampling) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

References

Addressing solubility issues of Prohydrojasmon racemate for lab use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Prohydrojasmon (B10787362) (PDJ) racemate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing prohydrojasmon racemate in their laboratory experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is Prohydrojasmon (PDJ) racemate and what is its primary application in research?

Prohydrojasmon (PDJ) racemate, also known as n-propyl dihydrojasmonate, is a synthetic analog of jasmonic acid (JA), a plant hormone that plays a crucial role in regulating plant growth, development, and defense mechanisms. In research, PDJ is primarily used as a plant growth regulator to induce or study processes such as fruit ripening, coloration, and responses to biotic and abiotic stress.[1][2] It functions by mimicking endogenous jasmonic acid, thereby activating the JA signaling pathway.[2]

Q2: What are the basic physical and chemical properties of this compound?

This compound is a colorless to pale yellow oily liquid.[3] It is structurally and functionally similar to the naturally occurring plant regulator, jasmonic acid.[4]

Q3: Is this compound soluble in water?

No, this compound is insoluble in water.[3]

Q4: In which solvents can I dissolve this compound?

This compound is soluble in various organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with a solubility of at least 54 mg/mL (212.29 mM).[5] It is also slightly soluble in chloroform, hexane, and methanol.[1]

Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 54 mg/mL (212.29 mM)Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[5]
ChloroformSlightly solubleQuantitative data not readily available.
HexaneSlightly solubleQuantitative data not readily available.
MethanolSlightly solubleQuantitative data not readily available.
WaterInsoluble[3]

Troubleshooting Guide: Solubility Issues

This guide provides solutions to common problems encountered when dissolving and using this compound in laboratory settings.

Issue 1: this compound does not dissolve completely in the chosen solvent.

  • Possible Cause: The concentration of the solution may be too high for the selected solvent.

  • Solution:

    • Try reducing the concentration of this compound.

    • Gently warm the solution while stirring. For some compounds, a slight increase in temperature can significantly improve solubility.

    • If using DMSO, ensure it is anhydrous (water-free) as absorbed moisture can reduce its solvating power for hydrophobic compounds.[5]

  • Possible Cause: The solvent may not be appropriate for the desired concentration.

  • Solution:

    • Switch to a solvent with higher solvating power for this compound, such as DMSO.

Issue 2: The compound precipitates out of solution when diluted into an aqueous buffer or cell culture medium.

  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is too low to maintain the solubility of the hydrophobic this compound.

  • Solution:

    • Optimize the final solvent concentration: While it is crucial to keep the final concentration of organic solvents low to avoid toxicity in biological assays, a certain minimum concentration may be necessary to maintain solubility. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell-based experiments.

    • Use a drop-wise addition method: While vigorously stirring or vortexing the aqueous buffer, add the concentrated stock solution of this compound drop by drop. This rapid dispersion helps to prevent the formation of localized high concentrations that can lead to precipitation.

    • Consider the use of a surfactant or co-solvent: For particularly challenging applications, the addition of a biocompatible surfactant or co-solvent to the aqueous buffer may help to increase the solubility of this compound.

Issue 3: The prepared solution appears cloudy or hazy.

  • Possible Cause: This may indicate the formation of fine precipitates or an emulsion, suggesting that the compound is not fully dissolved.

  • Solution:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. However, be aware that this may reduce the actual concentration of the compound in the solution.

    • Re-evaluate your dissolution protocol, considering the points in Issue 1 and 2.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Materials: this compound, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, and a vortex mixer.

  • Procedure: a. Weigh the desired amount of this compound in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 3.93 µL of DMSO per 1 mg of this compound). c. Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution. d. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Plant Treatment

  • Materials: Concentrated stock solution of this compound in DMSO, sterile water, and a mild surfactant (e.g., Tween-20).

  • Procedure: a. In a sterile container, add the desired volume of sterile water. b. Add a small amount of surfactant (e.g., 0.01-0.05% v/v Tween-20) to the water and mix well. The surfactant helps to improve the wetting of the leaf surface and the dispersion of the hydrophobic compound. c. While stirring the water/surfactant mixture, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. d. Continue to stir for a few minutes to ensure the solution is homogeneous. e. Use the freshly prepared working solution for your plant experiments.

Visualizations

Jasmonic Acid (JA) Signaling Pathway

This compound, as a functional analog of jasmonic acid, exerts its biological effects by activating the JA signaling pathway. The following diagram illustrates the core components and interactions within this pathway.

JASignaling cluster_perception Hormone Perception cluster_transcription Transcriptional Regulation cluster_response Cellular Response JA_Ile JA-Ile / PDJ COI1 COI1 JA_Ile->COI1 promotes interaction JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome COI1->Proteasome targets JAZ for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JAZ->Proteasome JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates transcription Plant_Defense Plant Defense & Growth Regulation JA_Responsive_Genes->Plant_Defense leads to Stress Biotic/Abiotic Stress Stress->JA_Ile induces biosynthesis

Caption: Core components of the Jasmonic Acid signaling pathway.

Experimental Workflow for Addressing Solubility Issues

The following workflow provides a logical approach to troubleshooting solubility problems with this compound.

SolubilityWorkflow Start Start: Dissolve PDJ Racemate Check_Dissolution Is it fully dissolved? Start->Check_Dissolution Troubleshoot_Dissolution Troubleshoot Dissolution: - Decrease concentration - Gently warm - Use anhydrous solvent Check_Dissolution->Troubleshoot_Dissolution No Dilute_to_Aqueous Dilute into Aqueous Buffer Check_Dissolution->Dilute_to_Aqueous Yes Troubleshoot_Dissolution->Check_Dissolution Check_Precipitation Does it precipitate? Dilute_to_Aqueous->Check_Precipitation Troubleshoot_Precipitation Troubleshoot Precipitation: - Optimize solvent % - Use drop-wise addition - Add surfactant Check_Precipitation->Troubleshoot_Precipitation Yes Solution_Ready Solution is Ready for Experiment Check_Precipitation->Solution_Ready No Troubleshoot_Precipitation->Dilute_to_Aqueous

Caption: Troubleshooting workflow for PDJ racemate solubility.

References

Prohydrojasmon racemate dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prohydrojasmon (B10787362) (PDJ) racemate dose-response curve analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Prohydrojasmon (PDJ) and what is its primary mechanism of action?

Prohydrojasmon (propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate) is a synthetic analog of jasmonic acid (JA), a naturally occurring plant hormone.[1] Its primary mechanism of action is to mimic the function of endogenous jasmonates. Once absorbed by the plant, it is metabolized into jasmonic acid.[2] It is involved in a wide range of physiological processes, including fruit ripening, coloration, senescence, and defense responses to biotic and abiotic stress.[3] PDJ application can induce the expression of stress-responsive genes and stimulate the accumulation of secondary metabolites such as anthocyanins and phenolic compounds.[3][4]

Q2: What are the expected biological responses when applying Prohydrojasmon?

The application of PDJ is expected to induce a variety of dose-dependent responses. Common effects include:

  • Enhanced Fruit Coloration: PDJ promotes the accumulation of anthocyanins, which are pigments responsible for the red, purple, and blue colors in many fruits and leaves.[2][5]

  • Induction of Stress Resistance: It activates the plant's defense systems, enhancing resistance to diseases and abiotic stresses like drought and salinity.[2]

  • Growth Inhibition: At higher concentrations, like other jasmonates, PDJ can have an inhibitory effect on plant growth, including root and shoot elongation.[3][6]

  • Accumulation of Phenolic Compounds: PDJ treatment can increase the content of various phenolic compounds, which have antioxidant properties.[4]

Q3: What concentration range of Prohydrojasmon is typically effective?

The effective concentration of Prohydrojasmon can vary significantly depending on the plant species, the biological endpoint being measured, and the application method. Based on published studies, a wide range of concentrations has been shown to be effective. For instance, concentrations as low as 0.5 µM have been shown to increase phenolic and anthocyanin content in komatsuna, while up to 400 µM was used to achieve similar effects in lettuce.[7] For post-harvest applications, a concentration of 40 µM was effective in promoting anthocyanin accumulation in peaches.[5] It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental system.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application of Prohydrojasmon.

Table 1: Effective Concentrations of Prohydrojasmon in Different Plant Species

Plant SpeciesApplication MethodEffective ConcentrationObserved Effect
Peach (Post-harvest)Infiltration40 µMIncreased anthocyanin accumulation[5]
LettuceHydroponic100 µM - 200 µMIncreased phenolic compounds and anthocyanins[4]
KomatsunaHydroponic0.5 µMIncreased total phenolic and anthocyanin content[7]
LettuceHydroponic400 µMIncreased total phenolic and anthocyanin content[7]
RiceHydroponic20,000-fold dilutionPrevention of spindly growth and induction of stress marker gene[6]

Table 2: Reported Effects of Prohydrojasmon on Phenolic Compound Accumulation in Red Leaf Lettuce

Prohydrojasmon ConcentrationChlorogenic Acid Content (Increase vs. Control)Caffeoylmalic Acid (CMA) Content (Increase vs. Control)Dicaffeoylquinic Acid (diCQA) Content (Increase vs. Control)
100 µM1.17-fold0.87-fold0.77-fold
200 µM4.56-fold3.18-fold2.56-fold

Experimental Protocols

Protocol: Dose-Response Analysis of Prohydrojasmon on Anthocyanin Accumulation in Red Leaf Lettuce

This protocol provides a methodology for determining the dose-response relationship of PDJ on a key physiological outcome.

  • Plant Material and Growth Conditions:

    • Germinate seeds of red leaf lettuce (e.g., Lactuca sativa L.) on a suitable germination medium.

    • Transfer seedlings to a hydroponic system with a standard nutrient solution.

    • Grow plants in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature, and light intensity.

  • Preparation of Prohydrojasmon Stock and Treatment Solutions:

    • Prepare a high-concentration stock solution of Prohydrojasmon racemate (e.g., 100 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a series of working solutions by diluting the stock solution in the hydroponic nutrient solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 400 µM).

    • Ensure the final concentration of the solvent (DMSO) is consistent across all treatments, including the control (0 µM PDJ), and is at a non-toxic level (typically ≤ 0.1%).

  • Experimental Design and Treatment Application:

    • Use a completely randomized design with a sufficient number of replicate plants per treatment group (e.g., n=5).

    • When plants have reached a suitable developmental stage (e.g., 4-6 true leaves), replace the existing nutrient solution with the prepared treatment solutions.

    • Grow the plants in the treatment solutions for a defined period (e.g., 48-72 hours).

  • Sample Collection and Anthocyanin Extraction:

    • Harvest the aerial parts of the plants at the end of the treatment period.

    • Record the fresh weight of the samples.

    • Extract anthocyanins by homogenizing a known weight of plant tissue in an acidified methanol (B129727) solution (e.g., methanol with 1% HCl).

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant.

  • Quantification of Anthocyanins:

    • Measure the absorbance of the supernatant at 530 nm and 657 nm using a spectrophotometer. The absorbance at 657 nm is used to correct for chlorophyll.

    • Calculate the relative anthocyanin content. For absolute quantification, a standard curve using a known standard (e.g., cyanidin-3-glucoside) is required.

  • Data Analysis:

    • Plot the mean anthocyanin content against the logarithm of the Prohydrojasmon concentration.

    • Fit the data to a suitable non-linear regression model, such as a four-parameter log-logistic model, to determine key parameters like the EC50 (the concentration that elicits 50% of the maximal response).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plant Growth (Red Leaf Lettuce) e1 Apply Treatments (0 - 400 µM PDJ) p1->e1 p2 Prepare PDJ Stock & Dilutions p2->e1 e2 Incubate (48-72 hours) e1->e2 e3 Harvest Samples e2->e3 a1 Anthocyanin Extraction e3->a1 a2 Spectrophotometry (A530, A657) a1->a2 a3 Data Analysis (Dose-Response Curve) a2->a3

Caption: Experimental workflow for dose-response analysis of Prohydrojasmon.

signaling_pathway PDJ Prohydrojasmon (PDJ) JA Jasmonic Acid (JA) PDJ->JA Metabolized in plant JAZ JAZ Repressor Proteins JA->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Genes JA-Responsive Genes (e.g., PAL, CHS, DFR) MYC2->Genes activates transcription of Metabolites Secondary Metabolites (Anthocyanins, Phenolics) Genes->Metabolites leads to accumulation of

Caption: Simplified Jasmonic Acid signaling pathway activated by Prohydrojasmon.

Troubleshooting Guide

Q4: My dose-response curve is not a classic sigmoidal shape. What could be the cause?

A non-sigmoidal, or non-monotonic, dose-response curve (e.g., a U-shaped or inverted U-shaped curve) can occur with hormone-like substances.[8] This is often due to the complexity of biological systems.[9]

  • Possible Cause 1: Receptor Downregulation or Saturation: At high concentrations, the target receptors may become saturated or downregulated, leading to a diminished response.[9]

  • Solution: Extend the range of concentrations tested, particularly at the lower end, to fully characterize the curve. A non-monotonic response is a valid result and reflects the complex biology of the system.

  • Possible Cause 2: Activation of Antagonistic Pathways: High concentrations of jasmonates can sometimes trigger negative feedback loops or antagonistic signaling pathways (e.g., crosstalk with salicylic (B10762653) acid), which can inhibit the measured response.

  • Solution: Consider measuring markers for other hormone pathways to investigate potential crosstalk.

  • Possible Cause 3: Cytotoxicity: At very high concentrations, PDJ may exhibit cytotoxic effects, leading to a sharp decline in the response that is not related to the specific signaling pathway of interest.

  • Solution: Perform a cell viability or general stress assay in parallel with your primary endpoint measurement to identify the threshold for toxicity.

Q5: I am observing high variability between my replicates. How can I improve consistency?

High variability can obscure the true dose-response relationship.

  • Possible Cause 1: Inconsistent Plant Material: Minor differences in the developmental stage or health of the plants can lead to varied responses.

  • Solution: Use highly uniform plant material at the same developmental stage for all experiments. Ensure consistent growth conditions prior to the experiment.

  • Possible Cause 2: Inaccurate Pipetting: Small errors in preparing serial dilutions or applying treatments can be magnified in the final results.

  • Solution: Use calibrated pipettes and be meticulous in preparing solutions. For sensitive assays, preparing a larger volume of each dilution can minimize errors.

  • Possible Cause 3: Environmental Inconsistency: Variations in light, temperature, or humidity across the experimental setup can affect plant responses.

  • Solution: Ensure all plants are kept in a highly controlled and uniform environment throughout the treatment period. Randomize the placement of different treatment groups.

Q6: I am not observing any response to Prohydrojasmon application. What should I check?

A lack of response can be due to several factors, from the compound itself to the experimental setup.

  • Possible Cause 1: Inactive Compound: The this compound may have degraded.

  • Solution: Check the expiration date and storage conditions of the compound. If possible, test its activity in a previously established positive control system.

  • Possible Cause 2: Insufficient Treatment Duration or Concentration: The treatment time may be too short for the biological response to manifest, or the concentrations used may be too low.

  • Solution: Conduct a time-course experiment to determine the optimal treatment duration. Expand the concentration range to include higher doses.

  • Possible Cause 3: Plant Species or Cultivar Insensitivity: The specific plant species or cultivar you are using may be less sensitive to jasmonates.

  • Solution: Review the literature to see if there are reports on jasmonate responses in your chosen plant. If not, you may be the first to characterize it, but it is worth considering a different model system if a response is critical.

  • Possible Cause 4: Incorrect Endpoint Measurement: The chosen biological endpoint may not be the most sensitive or appropriate measure of the PDJ response in your system.

  • Solution: Consider measuring the expression of known JA-responsive marker genes via qRT-PCR as a more direct and sensitive indicator of pathway activation.

References

Unexplained phenotypic changes after Prohydrojasmon racemate application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prohydrojasmon (PDJ) racemate application. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexplained phenotypic changes and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Prohydrojasmon (PDJ) and how does it work?

Prohydrojasmon (propyl (1RS,2RS)-(3-oxo-2-pentylcyclopentyl) acetate) is a synthetic analog of jasmonic acid (JA), a naturally occurring plant hormone.[1][2] It is used as a plant growth regulator to elicit a range of physiological responses.[3] PDJ is metabolized in plants into jasmonic acid and mimics its function by inducing the expression of genes involved in various processes, including fruit ripening, stress responses, and secondary metabolite accumulation.[3] The primary mechanism involves the JA signaling pathway, which is initiated by the binding of a JA conjugate (JA-Ile) to the COI1 receptor, leading to the degradation of JAZ repressor proteins and the activation of transcription factors like MYC2.[4]

Q2: What are the expected phenotypic effects of PDJ application?

Typically, PDJ application is intended to:

  • Enhance fruit coloration: By promoting the biosynthesis of pigments like anthocyanins.[3]

  • Improve stress tolerance: Activating defense mechanisms against biotic and abiotic stresses.[3]

  • Stimulate secondary metabolite production: Increasing the accumulation of phenolic compounds and other bioactive molecules.[5]

  • Influence growth and development: Affecting processes like senescence, leaf abscission, and fruit ripening.[6]

Q3: Why am I observing growth inhibition after applying PDJ?

While often promoting desirable traits, PDJ application can sometimes lead to growth inhibition, particularly at high concentrations. This is a known dose-dependent effect. For example, significant inhibitory effects have been observed in the roots of plants treated with high concentrations (e.g., 600 and 1000 ppm) of PDJ.[6][7] Conversely, lower concentrations (e.g., 200-400 ppm) may have no inhibitory effect or can even slightly promote root growth in some species.[6][7] This growth inhibition can be a manifestation of the classic "growth-defense trade-off," where the plant allocates resources towards defense responses at the expense of growth.

Q4: Could the racemic nature of the applied PDJ be a source of variability in my results?

Yes, this is a critical and often overlooked factor. PDJ is commercially supplied as a racemate, which is an equal mixture of two enantiomers: propyl (1R,2R)-(3-oxo-2-pentylcyclopentyl) acetate (B1210297) and propyl (1S,2S)-(3-oxo-2-pentylcyclopentyl) acetate. It is well-documented for jasmonic acid and its derivatives that different stereoisomers can have vastly different biological activities.[8][9][10] For instance, the (3R) stereochemistry in jasmonic acid is critical for its activity.[8] It is highly probable that one enantiomer of PDJ is significantly more active than the other. Inconsistent ratios of these enantiomers in different batches or differential uptake and metabolism by the plant could lead to significant experimental variability and unexpected phenotypes.

Q5: My PDJ stock solution appears cloudy or precipitated. What should I do?

PDJ is an oily liquid that is insoluble in water but soluble in organic solvents.[3] Precipitation upon dilution in aqueous media is a common issue. It is recommended to prepare stock solutions in a suitable organic solvent like DMSO or ethanol (B145695) and then dilute to the final concentration in your aqueous medium just before application. Ensure thorough mixing to maintain a homogenous suspension. For storage, PDJ is stable at room temperature for extended periods when stored in polyethylene (B3416737) containers in the dark. However, it may degrade at high temperatures or in the presence of certain metals like zinc, aluminum, or iron. Stock solutions are best stored at -20°C for up to a month or -80°C for up to six months.[11]

Troubleshooting Unexplained Phenotypes

Use this guide to diagnose and resolve unexpected results in your experiments with Prohydrojasmon racemate.

Issue 1: Inconsistent or Unpredictable Growth Responses (e.g., stunting, altered morphology)

This is one of the most common challenges. The underlying causes can be multifaceted, often stemming from hormonal crosstalk or issues with the PDJ application itself.

Potential Causes & Troubleshooting Steps:

  • Hormonal Crosstalk: PDJ, by activating the jasmonate pathway, can influence other hormonal signaling networks, leading to a complex array of phenotypic outcomes. The balance between growth and defense is often mediated by the interaction of key regulatory proteins from different pathways.

    • JA-Gibberellin (GA) Antagonism: The JA pathway can suppress growth by promoting the stability of DELLA proteins, which are repressors of GA-mediated growth. This is a classic growth-defense trade-off. If you observe stunting, it could be due to a dominant defense response.

    • JA-Auxin Interaction: The interplay between JA and auxin is complex and can be either synergistic or antagonistic depending on the developmental context. For example, JA can inhibit primary root growth by repressing the expression of key auxin-regulated genes.[8]

    • JA-Ethylene Synergy: JA and ethylene (B1197577) often work together to activate defense responses. If your experimental system is also producing ethylene (e.g., due to stress), this could potentiate the effects of PDJ.

    Troubleshooting Workflow for Hormonal Crosstalk

    G start Unexplained Growth Phenotype (e.g., stunting, altered roots) cause1 High PDJ Concentration? start->cause1 cause2 Hormonal Crosstalk? start->cause2 cause3 Racemate Variability? start->cause3 sol1 Perform Dose-Response Curve (e.g., 10 µM to 500 µM) cause1->sol1 Yes sol2 Analyze Expression of Hormone Marker Genes (Auxin, GA, ET, ABA) cause2->sol2 Yes sol3 Consider Source of PDJ. If possible, test pure enantiomers. cause3->sol3 Yes end Refined Experiment sol1->end Identify Optimal Concentration sol2->end Identify Crosstalk Pathway sol3->end Determine Enantiomer -specific Effects

    Caption: Troubleshooting logic for unexpected growth phenotypes.
  • Dose-Response Effects: As noted in the FAQs, the concentration of PDJ is critical. What is optimal for one species or phenotype may be inhibitory for another.

    • Action: Perform a dose-response experiment to determine the optimal concentration for your specific plant species and desired outcome.

  • Racemate Variability: The use of a racemic mixture introduces a significant variable.

    • Action: Be aware that batch-to-batch variation could exist. If unexplained variability persists and is a critical issue, consider sourcing purified enantiomers for comparison, though this may be challenging. Document the source and batch number of your PDJ racemate in all experiments.

Issue 2: Variable Induction of Target Genes or Metabolites

You may find that the expression of target genes (e.g., in the anthocyanin pathway) or the accumulation of phenolic compounds is inconsistent between replicates or experiments.

Quantitative Data Summary: Expected Gene Upregulation

The following table summarizes reported changes in gene expression following PDJ treatment in Red Leaf Lettuce, providing a baseline for expected outcomes.

GeneFunction in Phenylpropanoid PathwayFold Change (vs. Control) at 48h
PAL Phenylalanine ammonia-lyase (Early step)~2.5x
F3H Flavanone 3-hydroxylase~8.75x
DFR Dihydroflavonol 4-reductase~2.62x
ANS Anthocyanidin synthase~2.89x
UFGT UDP-glucose: flavonoid 3-O-glucosyltransferase~3.29x
Data from a study on Red Leaf Lettuce treated with PDJ.[12]

Quantitative Data Summary: Expected Phenolic Compound Accumulation

This table shows the increase in various phenolic compounds in Red Leaf Lettuce after treatment with different concentrations of PDJ.

CompoundFold Change at 100 µM PDJFold Change at 200 µM PDJ
Chicoric Acid ~1.09x~3.86x
Caffeoyltartaric Acid (CTA) ~1.2x~3.75x
Chlorogenic Acid ~1.17x~4.56x
Caffeoylmalic Acid (CMA) ~0.87x~3.18x
Data from a study on Red Leaf Lettuce.

Potential Causes & Troubleshooting Steps:

  • Application Inconsistency: Uneven application can lead to significant differences in the absorbed dose.

    • Action: Ensure a consistent and thorough application method. For foliar sprays, use a fine mist to cover all leaf surfaces evenly. For root applications in hydroponics, ensure the solution is well-mixed.

  • Solvent Effects: The solvent used to dissolve PDJ (e.g., DMSO, ethanol) can have its own biological effects.

    • Action: Always include a "vehicle control" in your experiments, where the plants are treated with the same concentration of the solvent used to dissolve the PDJ.

  • Timing of Analysis: The induction of genes and the accumulation of metabolites are time-dependent processes.

    • Action: Perform a time-course experiment to identify the peak expression of your genes of interest and the optimal time for metabolite analysis.

  • Stability of PDJ: While generally stable, PDJ can degrade under certain conditions.

    • Action: Prepare fresh dilutions of PDJ for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.[11]

Key Signaling Pathways

Understanding the core jasmonate signaling pathway and its interaction with other hormone pathways is essential for interpreting your results.

Core Jasmonate Signaling Pathway

G PDJ Prohydrojasmon (PDJ) (Racemate) JA Jasmonic Acid (JA) PDJ->JA Metabolized in plant JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA->JA_Ile Conjugation COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2 MYC2/3/4 (Transcription Factor) JAZ->MYC2 Represses Genes JA-Responsive Genes (e.g., PAL, F3H, ANS) MYC2->Genes Activates Response Phenotypic Response (e.g., Anthocyanin production, Stress Resistance) Genes->Response

Caption: Simplified diagram of the core jasmonate signaling pathway.

JA-GA Hormonal Crosstalk

G cluster_ja JA Pathway cluster_ga GA Pathway JAZ JAZ Repressor MYC2 MYC2 (TF) JAZ->MYC2 Represses DELLA DELLA Repressor JAZ->DELLA Interacts & Stabilizes Defense Defense Responses MYC2->Defense Activates DELLA->MYC2 Inhibits Binding PIFs PIFs (TF) DELLA->PIFs Represses Growth Growth PIFs->Growth Activates

Caption: Crosstalk between JA and Gibberellin (GA) signaling pathways.

Detailed Experimental Protocols

Protocol 1: General Application of Prohydrojasmon to Plants

This protocol provides a general guideline for applying PDJ to herbaceous plants like Arabidopsis thaliana or lettuce.

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of PDJ racemate in 100% DMSO or ethanol.

    • Aliquot into small volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration (e.g., 50 µM, 100 µM, 200 µM) in sterile distilled water or your specific culture medium. For foliar spray, add a surfactant like Tween-20 (0.01-0.05% v/v) to ensure even coverage.

    • Prepare a vehicle control solution with the same final concentration of DMSO/ethanol and surfactant as the PDJ working solution.

  • Application:

    • Foliar Spray: Use a fine-mist sprayer to apply the solution until leaves are uniformly wet, but before runoff occurs. Spray both the adaxial and abaxial leaf surfaces.

    • Hydroponic System: Add the working solution to the hydroponic medium to achieve the final desired concentration. Ensure the medium is well-agitated after addition.

    • Soil Drench: Apply a known volume of the working solution evenly to the soil surface.

  • Incubation and Sampling:

    • Place plants back into their controlled growth environment.

    • Collect tissue samples (e.g., leaves, roots) at your desired time points (e.g., 0, 6, 24, 48 hours) post-application.

    • Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Gene Expression Analysis by qPCR

This protocol outlines the steps for analyzing the expression of PDJ-responsive genes like PAL, F3H, and ANS.

  • RNA Extraction:

    • Homogenize ~100 mg of frozen plant tissue in liquid nitrogen using a mortar and pestle.

    • Extract total RNA using a commercial plant RNA extraction kit or a Trizol-based method, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix, diluted cDNA (e.g., 1:10 or 1:20 dilution), and gene-specific primers (forward and reverse).

    • Use validated reference genes for normalization (e.g., ACTIN, UBQ). It is crucial to use at least two stable reference genes.

    • Run the qPCR reaction on a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

    • Include a melt curve analysis to verify the specificity of the amplification.

    • Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: LC-MS/MS Analysis of Anthocyanins and Phenolic Compounds

This protocol provides a general workflow for the extraction and analysis of phenolic metabolites.

  • Extraction:

    • Weigh ~100 mg of frozen, ground plant tissue into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., methanol:water:formic acid, 80:19:1, v/v/v).

    • Vortex thoroughly and sonicate for 15-30 minutes in a cold water bath.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube. For absolute quantification, add an appropriate internal standard.

    • Filter the extract through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of varying polarities.

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of compounds. Use a targeted approach (Multiple Reaction Monitoring, MRM) for quantification of known compounds or an untargeted approach (full scan) for profiling.

    • Quantification: Generate calibration curves using authentic standards for the compounds of interest to determine their absolute concentrations in the samples.

References

Technical Support Center: Prohydrojasmon (PDJ) Racemate Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Prohydrojasmon (B10787362) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficacy of Prohydrojasmon (PDJ) racemate treatments in experimental field settings. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the field application of Prohydrojasmon racemate.

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
FAQ 1: What is Prohydrojasmon and what is its primary mode of action? N/AProhydrojasmon (PDJ) is a synthetic plant growth regulator that is structurally and functionally similar to the naturally occurring plant hormone, jasmonic acid (JA). Its primary mode of action is to enhance the accumulation of anthocyanin, the pigment responsible for red coloration in many fruits, particularly apples. It achieves this by activating the jasmonic acid signaling pathway.
FAQ 2: Why is the product a "racemate" and does it matter? N/ACommercial PDJ is synthesized as a racemic mixture, meaning it contains equal amounts of its stereoisomers, specifically the (1RS, 2RS) isomers. While specific studies on the differential activity of PDJ enantiomers are not readily available, it is a well-established principle in pharmacology and biology that stereoisomers of a chiral compound can have different biological activities. It is possible that one isomer is more active than the other. This represents a key area for further research to potentially optimize efficacy.
Issue 1: Inconsistent or no observable effect on fruit coloration. 1. Incorrect Application Timing: Application was too early or too late in the fruit development stage. 2. Suboptimal Environmental Conditions: High temperatures, low humidity, or lack of sunlight can reduce efficacy. 3. Plant Health: Stressed or diseased plants may not respond effectively. 4. Incorrect Concentration: The applied concentration was too low to elicit a response. 5. Poor Coverage: Uneven or inadequate spray coverage on the fruit and foliage.1. Optimize Timing: For apples, the optimal application window is generally 7 to 42 days before the anticipated harvest.[1] For grapes, apply at the onset of color change.[1] The best results for 'Gala' and 'Braeburn' apples were seen with applications 16 and 11 days before harvest, respectively.[2][3] 2. Favorable Conditions: Apply during slow drying conditions, such as the early morning or late evening, to maximize absorption.[4] Ample sunlight is beneficial for the color development process initiated by PDJ.[4] Avoid application if rain is expected within 8 hours. 3. Ensure Plant Vigor: Do not apply to plants that are under stress from drought, disease, or nutrient deficiencies. 4. Adjust Concentration: For apples, typical concentrations range from 100-200 ppm. For grapes, concentrations around 50 mg/L have shown positive results.[4] 5. Ensure Thorough Coverage: Use calibrated spray equipment to achieve uniform and thorough coverage of the fruit and foliage. Avoid excessive spray volumes (e.g., greater than 100 GPA for apples) which can lead to runoff and reduced performance.
Issue 2: Observed phytotoxicity (e.g., leaf yellowing, spotting, or drop). 1. Excessive Concentration: The applied concentration was too high. 2. Application to Stressed Plants: Plants under stress are more susceptible to phytotoxicity. 3. Unfavorable Weather Conditions: Application during periods of high heat can increase the risk of phytotoxicity.1. Adhere to Recommended Rates: Do not exceed the recommended concentration for the specific crop. While generally safe, very high concentrations can have adverse effects.[1][5] 2. Assess Plant Health: Only apply to healthy, vigorous plants. 3. Avoid Extreme Heat: Do not spray during the hottest part of the day.
Issue 3: Inhibition of plant or root growth. 1. High Concentration: Exogenous application of jasmonates, including PDJ, can inhibit plant growth, particularly root growth, at high concentrations.[5][6]1. Use Appropriate Concentrations: Studies on komatsuna and eggplant have shown that while high concentrations (600-1000 ppm) can significantly inhibit root growth, lower concentrations (200-400 ppm) may have no inhibitory effect or even slightly promote it.[5] For applications aimed at stress resistance rather than fruit coloring, lower concentrations are recommended.[7]
FAQ 3: Can PDJ be used for purposes other than fruit coloration? N/AYes, PDJ has been shown to induce plant defense responses against herbivores and pathogens.[8][9] It can also enhance the accumulation of phenolic compounds and increase antioxidant activity in some plants.[10][11][12]

Quantitative Data from Field Experiments

The following tables summarize quantitative data from various studies on the application of Prohydrojasmon.

Table 1: Effects of Prohydrojasmon on Fruit Coloration and Quality

CropCultivarPDJ ConcentrationApplication TimingKey Results
Apple'Gala' & 'Braeburn'Not specified7, 14, 21, 28 days before harvestMaximum red color index achieved with application 16 days before harvest for 'Gala' and 11 days for 'Braeburn'.[2][3]
AppleRed Varieties100-200 ppm1-2 applications, 7-42 days before harvestEnhanced red color development.[1]
Grape'Christmas Rose'20g/L of 5% formulationTwo applications during color turning period38.1% increase in peel anthocyanin content compared to control.[1]
GrapeTable Grape50mg/L (96% PDJ)At the berry stage8% increase in anthocyanin, 10% increase in soluble solids, 12% reduction in acid content, and 8% increase in single-grain weight.[4]

Table 2: Effects of Prohydrojasmon on Plant Growth and Secondary Metabolites

PlantPDJ ConcentrationApplication MethodKey Results
Komatsuna200 ppmDrip-wise or SpraySignificant increase in root weight (up to 37%).[5]
Komatsuna600-1000 ppmDrip-wise or SpraySignificant reduction in root weight (52-79%).[5]
Red Leaf Lettuce100 µM & 200 µMIrrigation2.5 to 6.39-fold increase in Cyanidin-3-O-glucoside content.[13]
Red Leaf Lettuce100 µM & 200 µMIrrigation1.17 to 4.56-fold increase in chlorogenic acid content.[13]

Table 3: Effects of Prohydrojasmon on Pest Infestation

PlantPestPDJ TreatmentKey Results
Japanese RadishAphids, leaf-mining fly larvae, vegetable weevils, thrips100x dilution of 5% formulation, weekly spraySignificantly lower number of these pests on treated plants compared to control.[8][9]
Japanese RadishLepidopteran larvae100x dilution of 5% formulation, weekly sprayNo significant difference in the number of larvae between treated and control plants.[9]

Experimental Protocols

Protocol 1: Field Spray Application of Prohydrojasmon for Fruit Color Enhancement

This protocol is a generalized procedure based on common practices for applying PDJ to fruit crops like apples and grapes.

  • Materials:

    • Prohydrojasmon formulation (e.g., 5% solution)

    • Calibrated sprayer (e.g., backpack or airblast sprayer)

    • Personal Protective Equipment (PPE) as per product label

    • pH meter and buffer solutions (if necessary)

    • Surfactant (optional, check product label)

    • Clean water

  • Procedure:

    • Timing: Identify the optimal application window for your specific crop and cultivar based on pre-existing data or a preliminary study (e.g., for apples, 7-42 days before anticipated harvest).[1]

    • Solution Preparation:

      • Calculate the required volume of spray solution based on the area to be treated and the recommended spray volume per area (e.g., L/ha).

      • Calculate the amount of PDJ concentrate needed to achieve the desired final concentration (e.g., 100-200 ppm).

      • Fill the spray tank with half the required volume of clean water.

      • Begin agitation.

      • Add the calculated amount of PDJ concentrate to the tank.

      • If using a surfactant, add it at this stage according to its label instructions.

      • Add the remaining volume of water and continue to agitate for 3-5 minutes to ensure thorough mixing.[14]

    • Application:

      • Apply the solution during favorable weather conditions (cool temperatures, high humidity, low wind, no rain expected for at least 8 hours) to maximize uptake. Early morning or late evening applications are often best.[4][15]

      • Ensure the sprayer is properly calibrated to deliver the target volume and provide uniform coverage of the entire tree canopy, with a focus on the fruit.

      • Spray to the point of drip, but avoid excessive runoff.

    • Post-Application:

      • Clearly label the treated plots with the treatment details and date.

      • Clean the sprayer equipment thoroughly according to the manufacturer's instructions.

      • Monitor the crop for treatment effects and any signs of phytotoxicity at regular intervals until harvest.

Protocol 2: Analysis of Anthocyanin Content

A brief outline for quantifying the primary outcome of PDJ treatment for fruit coloration.

  • Sample Preparation:

    • Collect fruit samples from both treated and control plots at harvest.

    • Excise a standardized section of the fruit peel.

    • Freeze-dry and grind the peel tissue to a fine powder.

  • Extraction:

    • Extract a known weight of the powdered peel with an acidified methanol (B129727) solution (e.g., 1% HCl in methanol).

    • Vortex and sonicate the mixture.

    • Centrifuge to pellet the solids and collect the supernatant.

  • Quantification:

    • Measure the absorbance of the supernatant at a wavelength of approximately 530 nm using a spectrophotometer.

    • Express the total anthocyanin content as cyanidin-3-glucoside equivalents per gram of dry weight.

Visualizations

Jasmonic Acid (JA) Signaling Pathway

The efficacy of Prohydrojasmon is dependent on the activation of the endogenous jasmonic acid signaling pathway. The following diagram illustrates the core components of this pathway. In the absence of a stimulus, JAZ proteins repress the transcription factor MYC2. The application of PDJ leads to the production of the active form of jasmonate (JA-Ile), which is perceived by the COI1 receptor. This leads to the degradation of JAZ proteins, releasing MYC2 to activate the transcription of JA-responsive genes, such as those involved in anthocyanin biosynthesis.[16][17][18][19][20]

JASignaling cluster_perception Signal Perception & Derepression cluster_transcription Transcriptional Activation PDJ Prohydrojasmon (PDJ) Application JA_Ile JA-Isoleucine (JA-Ile) (Active Form) PDJ->JA_Ile Metabolized to active form SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 (F-box protein) Receptor COI1->SCF_COI1 Proteasome 26S Proteasome SCF_COI1->Proteasome targets for ubiquitination JAZ JAZ Repressor Protein JAZ->SCF_COI1 binds Degradation JAZ Degradation JAZ->Degradation MYC2_inactive MYC2 (Transcription Factor) (Inactive) JAZ->MYC2_inactive represses Proteasome->Degradation MYC2_active MYC2 (Active) Degradation->MYC2_active releases JA_Genes JA-Responsive Genes (e.g., for Anthocyanin Synthesis) MYC2_active->JA_Genes activates Response Physiological Response (e.g., Fruit Coloration) JA_Genes->Response

Core components of the Prohydrojasmon-activated JA signaling pathway.

Experimental Workflow for Field Trials

This workflow outlines the key stages of conducting a field trial to assess the efficacy of Prohydrojasmon.

ExperimentalWorkflow A 1. Trial Design - Define Objectives - Select Treatments & Controls - Randomize Plot Layout B 2. Site Preparation - Select Uniform Field Area - Prepare Soil - Mark Plots A->B C 3. Application - Calibrate Sprayer - Prepare PDJ Solution - Apply at Correct Growth Stage B->C D 4. Data Collection - Visual Assessments (e.g., % color) - Growth Measurements - Pest/Disease Scouting C->D E 5. Harvest & Sampling - Measure Yield - Collect Samples for Lab Analysis D->E F 6. Laboratory Analysis - Anthocyanin Content - Soluble Solids, Acidity - Residue Analysis E->F G 7. Data Analysis & Reporting - Statistical Analysis - Summarize Findings - Draw Conclusions F->G

Logical workflow for Prohydrojasmon field efficacy experiments.

References

Validation & Comparative

A Comparative Guide to Prohydrojasmon Racemate and Methyl Jasmonate in Inducing Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and plant science, understanding the nuances of signaling molecules is paramount. This guide provides a detailed comparison of prohydrojasmon (B10787362) racemate and the well-established plant hormone, methyl jasmonate, in their capacity to induce gene expression. While both are known to trigger similar physiological responses, their efficacy and the dynamics of their induced gene expression can differ.

Mechanism of Action: The Jasmonate Signaling Pathway

Both methyl jasmonate (MeJA) and its synthetic analog, prohydrojasmon (PDJ), are believed to exert their effects through the core jasmonate signaling pathway. In this pathway, MeJA is converted to the biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then acts as a ligand, binding to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) ubiquitin E3 ligase complex. This binding event targets Jasmonate ZIM-domain (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, allowing them to activate the expression of a wide array of jasmonate-responsive genes.

Jasmonate Signaling Pathway MeJA Methyl Jasmonate (MeJA) / Prohydrojasmon (PDJ) JAR1 JAR1 MeJA->JAR1 Conversion JA_Ile JA-Ile (Active Form) JAR1->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to JAZ JAZ Repressor SCF_COI1->JAZ Targets for ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression Activates Experimental Workflow Plant_Material Plant Material (e.g., Apple Fruit) Treatment Treatment Application (PDJ, MeJA, Control) Plant_Material->Treatment Sampling Time-Course Sampling Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative RT-PCR (qRT-PCR) cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (e.g., 2-ΔΔCt method) qPCR->Data_Analysis

Prohydrojasmon Racemate vs. Jasmonic Acid: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Prohydrojasmon (PDJ) racemate and Jasmonic Acid (JA), two significant plant growth regulators. This analysis is based on available experimental data, focusing on their roles in plant growth, defense mechanisms, and the biosynthesis of secondary metabolites.

Introduction

Jasmonic acid (JA) is a naturally occurring plant hormone that plays a crucial role in regulating a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1][2] Prohydrojasmon (PDJ) is a synthetic analog of jasmonic acid, developed for use as a plant growth regulator.[3][4] Structurally and functionally similar to JA, PDJ is often utilized in agriculture to enhance fruit coloration, improve crop quality, and induce defense responses.[5][6][7] This guide delves into a comparative analysis of their efficacy, supported by experimental findings.

Comparative Efficacy: A Tabular Summary

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of PDJ and referencing the known effects of JA.

Table 1: Effects on Plant Growth

ParameterPlant SpeciesProhydrojasmon (PDJ) TreatmentJasmonic Acid (JA) / Methyl Jasmonate (MeJA) Effect (for comparison)Reference
Shoot Elongation Rice (Oryza sativa)Inhibitory effect, but relatively lower than MeJA.Stronger inhibitory effect on shoot growth compared to PDJ.[4]
Root Elongation Rice (Oryza sativa)Inhibited root elongation.Known to inhibit root elongation through inhibition of cell proliferation and elongation.[4][4]
Root Dry Weight Rice (Oryza sativa)Higher than controls in some cultivars, with slight reduction compared to the inhibition of root elongation.Data not available in the searched literature.[4]
Aerial Parts Weight Komatsuna (Brassica rapa var. periviridis)No significant suppressive effect at various concentrations.Exogenous application can inhibit leaf expansion.[3][3]
Root Weight Komatsuna (Brassica rapa var. periviridis)Significant increase (up to 37%) at 200 ppm; significant inhibition at 600 and 1000 ppm.Generally inhibits root growth, particularly at higher concentrations.[3][3]
Aerial Parts Weight Eggplant (Solanum melongena)No significant suppressive effect.Data not available in the searched literature.[3]
Root Weight Eggplant (Solanum melongena)Significant inhibition at 600 and 1000 ppm.Data not available in the searched literature.[3]

Table 2: Induction of Secondary Metabolites

Secondary Metabolite ClassPlant SpeciesProhydrojasmon (PDJ) TreatmentJasmonic Acid (JA) / Methyl Jasmonate (MeJA) Effect (for comparison)Reference
Phenolic Compounds (Total) Red Leaf Lettuce (Lactuca sativa L.)Promoted accumulation in aerial parts.Known to induce the biosynthesis of phenylpropanoid derivatives.[6][6]
Anthocyanins Red Leaf Lettuce (Lactuca sativa L.)Significantly increased abundance of cyanidin-3-O-glucoside and its derivatives.Known to induce anthocyanin accumulation.[6][6]
Caffeic Acid Derivatives Red Leaf Lettuce (Lactuca sativa L.)Increased content of chicoric acid, caffeoyltartaric acid, chlorogenic acid, and caffeoylmalic acid.Can improve crop quality by increasing secondary metabolite contents.[6][6]
Terpenoids and Volatiles Japanese Radish (Raphanus sativus)Induced the production of eight terpenoids and methyl salicylate.Known to be involved in the production of herbivory-induced plant volatiles.[8][8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Experiment: Effect of PDJ on the Growth of Eggplant and Komatsuna
  • Objective: To investigate the inhibitory effect of PDJ on the growth of komatsuna and eggplant seedlings.

  • Plant Material and Growth Conditions: Komatsuna and eggplant seeds were sown in pots with soil and kept in a growth chamber at 23°C with a 12-hour photoperiod.

  • PDJ Treatment: PDJ was applied at concentrations of 200, 400, 600, and 1000 ppm. Two methods of application were used:

    • Drip-wise: An aqueous solution of PDJ was dripped onto the soil surface.

    • Spraying: An aqueous solution of PDJ was sprayed onto the aerial parts of the seedlings.

  • Data Collection: The fresh weight of the aerial parts and roots of the seedlings were measured 28 days after sowing.

  • Statistical Analysis: A Student's t-test was used to determine the statistical significance of the differences between the PDJ treatments and the control group.[3]

Experiment: PDJ's Effect on Phenolic Compound Accumulation in Red Leaf Lettuce
  • Objective: To elucidate the effects of PDJ on phytochemical production in red leaf lettuce.

  • Plant Material and Growth Conditions: Red leaf lettuce was grown hydroponically for 14 days.

  • PDJ Treatment: PDJ was supplied to the hydroponic solution at concentrations of 100 µM and 200 µM for 2 days.

  • Sample Analysis: The aerial parts of the lettuce were harvested, and the content of phenolic compounds and anthocyanins was analyzed using High-Performance Liquid Chromatography (HPLC) and LC-MS.

  • Gene Expression Analysis: The expression levels of genes involved in the biosynthesis of phenolic compounds (PAL, F3H, and ANS) were analyzed using quantitative real-time PCR (qRT-PCR).[6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

JASignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Biosynthesis JA Biosynthesis (from α-linolenic acid) Stimulus->Biosynthesis Wounding, Herbivory PDJ_JA PDJ / JA JA_Ile JA-Isoleucine (JA-Ile) (Active Form) PDJ_JA->JA_Ile PDJ is an analog of JA precursor Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses DefenseGenes Defense Gene Expression (e.g., VSP, PDF1.2) MYC2->DefenseGenes Activates SecondaryMetabolism Secondary Metabolite Biosynthesis Genes MYC2->SecondaryMetabolism Activates GrowthInhibition Growth Inhibitory Responses MYC2->GrowthInhibition Mediates

Caption: Jasmonic acid signaling pathway activated by PDJ/JA.

ExperimentalWorkflow A Plant Material Preparation (e.g., Seed Germination, Seedling Growth) B Treatment Application (PDJ or JA at varying concentrations) A->B C Incubation Period (Under controlled environmental conditions) B->C D Data Collection & Measurement C->D E Growth Parameters (e.g., root/shoot length, biomass) D->E F Biochemical Analysis (e.g., HPLC, LC-MS for secondary metabolites) D->F G Gene Expression Analysis (e.g., qRT-PCR) D->G H Statistical Analysis E->H F->H G->H

Caption: General experimental workflow for efficacy analysis.

Discussion and Conclusion

Prohydrojasmon racemate acts as a potent synthetic analog of jasmonic acid, effectively eliciting a range of JA-like responses in plants. The available data suggests that while PDJ mimics many of the functions of JA, its efficacy can differ in magnitude. For instance, its inhibitory effect on shoot growth appears to be less pronounced than that of MeJA, which could be advantageous in agricultural applications where maintaining plant size is desirable.

Conversely, PDJ demonstrates a significant capacity to induce the biosynthesis of valuable secondary metabolites, such as phenolic compounds and anthocyanins, at levels comparable to or exceeding those induced by endogenous JA under certain conditions. This makes PDJ a valuable tool for enhancing the nutritional and qualitative traits of crops.

The differential effects on root growth, where low concentrations of PDJ can be stimulatory while higher concentrations are inhibitory, highlight the importance of dose-dependent studies to optimize its application for specific agricultural outcomes.

References

Validating Prohydrojasmon Racemate-Induced Gene Expression: A Comparative Guide to qPCR and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prohydrojasmon (PDJ), a synthetic analog of the plant hormone jasmonic acid, is increasingly recognized for its role in regulating plant growth, development, and stress responses.[1] Its influence on gene expression is a critical area of study for applications ranging from crop improvement to the discovery of novel bioactive compounds. Accurate validation of PDJ-induced gene expression changes is paramount for robust research and development. This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other common validation techniques, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the upregulation of key genes in the phenylpropanoid and flavonoid biosynthesis pathways in Lactuca sativa (lettuce) following treatment with Prohydrojasmon racemate. This data has been validated using qPCR.

Gene NameGene FunctionFold Change (PDJ-treated vs. Control)
PAL (Phenylalanine ammonia-lyase)Catalyzes the first step in the phenylpropanoid pathway2.5
F3H (Flavanone 3-hydroxylase)Key enzyme in the flavonoid biosynthesis pathway8.75
ANS (Anthocyanidin synthase)Catalyzes a late step in anthocyanin biosynthesis2.89
DFR (Dihydroflavonol 4-reductase)Enzyme in the anthocyanin biosynthesis pathway2.62
Data sourced from a study on red leaf lettuce treated with PDJ. Fold changes were observed at 48 hours post-treatment.[2]

Experimental Protocols

Quantitative PCR (qPCR) Protocol for Validating PDJ-Induced Gene Expression

This protocol outlines the key steps for validating changes in gene expression induced by this compound using a two-step SYBR Green-based qPCR assay.

1. Plant Material and PDJ Treatment:

  • Grow plants (e.g., Arabidopsis thaliana, Lactuca sativa) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Apply PDJ racemate at the desired concentration (e.g., 100 µM) via foliar spray or by adding it to the growth medium. Use a mock treatment (e.g., water or a solvent control) for the control group.

  • Harvest plant tissue at specific time points post-treatment (e.g., 0, 6, 24, 48 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the harvested tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

3. Primer Design and Validation:

  • Design gene-specific primers for the target genes (e.g., PAL, F3H, ANS) and at least two stable reference genes (e.g., ACTIN, UBIQUITIN). Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.

4. qPCR Reaction and Data Analysis:

  • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Run the qPCR reaction on a real-time PCR instrument with a typical cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Perform a melt curve analysis at the end of the run to verify the specificity of the amplicons.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Visualizing the Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_molecular_biology Molecular Biology cluster_analysis Analysis PDJ_Treatment PDJ Treatment Harvest Tissue Harvest PDJ_Treatment->Harvest Control Control Treatment Control->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis

Caption: Experimental workflow for qPCR validation of PDJ-induced gene expression.

pdj_signaling_pathway PDJ Prohydrojasmon (PDJ) JA_Ile JA-Isoleucine (Active form) PDJ->JA_Ile Metabolic conversion COI1 COI1 (Receptor) JA_Ile->COI1 JAZ JAZ Proteins (Repressors) COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Gene_Expression Target Gene Expression (e.g., PAL, F3H, ANS) MYC2->Gene_Expression activates

Caption: Simplified Prohydrojasmon signaling pathway leading to gene expression.

Comparison with Alternative Methods

While qPCR is a widely used and reliable method for gene expression validation, other techniques offer different advantages and disadvantages.

FeatureqPCR (quantitative PCR)Northern BlotRNA-Seq (RNA Sequencing)
Principle Amplification of cDNA with fluorescent detectionHybridization of a labeled probe to RNA separated by gel electrophoresisHigh-throughput sequencing of the entire transcriptome
Sensitivity Very HighLow to ModerateVery High
Throughput Low to Medium (one to several genes per run)Low (one gene per blot)High (whole transcriptome)
Quantitative Yes (relative or absolute)Semi-quantitativeYes (relative)
RNA Integrity Moderately tolerant to degradationRequires high-quality, intact RNATolerant to some degradation
Cost per Sample LowModerateHigh (but decreasing)
Data Analysis Relatively straightforward (ΔΔCt method)Image analysis of band intensityComplex bioinformatics analysis required
Discovery Potential None (validates known genes)NoneHigh (can identify novel transcripts and isoforms)
In-depth Comparison

qPCR stands out for its high sensitivity, specificity, and wide dynamic range, making it the gold standard for validating the expression of a limited number of target genes.[3] Its relatively low cost and straightforward data analysis make it accessible to most molecular biology labs. However, its low throughput can be a limitation when a global view of gene expression is required.

Northern blotting is a more traditional method that provides information on transcript size and the presence of alternative splice variants.[4] While it is less sensitive than qPCR and requires larger amounts of high-quality RNA, it offers a direct visualization of the transcript of interest.[3][4] Its semi-quantitative nature and low throughput have led to its replacement by more modern techniques for most applications.

RNA-Seq has revolutionized transcriptomics by enabling the analysis of the entire transcriptome in a single experiment.[5] This high-throughput approach is ideal for discovery-based research, allowing for the identification of novel genes, splice variants, and non-coding RNAs that are differentially expressed in response to PDJ treatment. While the cost per sample for RNA-Seq has decreased significantly, the complex bioinformatics analysis required to process the large datasets can be a bottleneck.[5] RNA-Seq is often used for initial discovery, with qPCR being employed to validate the findings for key genes of interest.

References

Unraveling the Dialogue: A Comparative Guide to the Cross-talk between Prohydrojasmon Racemate and Salicylic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks within plants is paramount for developing novel strategies in agriculture and medicine. This guide provides an objective comparison of the cross-talk between the prohydrojasmon (B10787362) racemate and salicylic (B10762653) acid signaling pathways, supported by experimental data and detailed protocols.

The defense mechanisms in plants are largely orchestrated by a complex interplay of signaling molecules, with jasmonates (JAs) and salicylic acid (SA) playing central roles. Prohydrojasmon (PDJ), a synthetic analog of jasmonate, activates the JA signaling pathway, which is primarily associated with defense against necrotrophic pathogens and insect herbivores. Conversely, the salicylic acid pathway is crucial for resistance against biotrophic pathogens. The interaction between these two pathways is a well-documented phenomenon, often resulting in antagonism, but also synergy depending on the context, concentration, and timing of the hormonal stimuli. This guide delves into the molecular underpinnings of this cross-talk and provides quantitative insights into its effects on gene expression.

Quantitative Analysis of Gene Expression

The antagonistic relationship between the JA and SA signaling pathways is evident at the transcriptional level. Key marker genes for each pathway show significant changes in expression when plants are treated with both signaling molecules simultaneously. The data presented below is a synthesis from studies on Arabidopsis thaliana, a model organism in plant biology. Methyl jasmonate (MeJA), a compound structurally and functionally similar to prohydrojasmon racemate, is used in these experiments.

TreatmentPR-1 (SA marker) Expression (Fold Change)PDF1.2 (JA marker) Expression (Fold Change)VSP2 (JA marker) Expression (Fold Change)
Mock1.01.01.0
Salicylic Acid (SA)~150~0.5 (Suppression)~0.8 (Suppression)
Methyl Jasmonate (MeJA)~1.2 (Slight induction)~250~180
SA + MeJA~150 (No significant change from SA alone)~25 (Strong Suppression)~30 (Strong Suppression)

Note: The fold change values are approximate and synthesized from multiple studies to illustrate the general trend of the interaction. Actual values can vary based on experimental conditions.

The data clearly demonstrates that while SA strongly induces its own marker gene, PR-1, it significantly suppresses the MeJA-induced expression of the JA marker genes, PDF1.2 and VSP2[1][2]. Conversely, MeJA has a minimal impact on the expression of the SA-responsive PR-1 gene[3]. This antagonistic action of SA on the JA pathway is a key aspect of their cross-talk.

Signaling Pathway Diagrams

To visualize the molecular interactions, the following diagrams illustrate the individual signaling pathways and their point of intersection.

jasmonate_signaling cluster_outside Extracellular/Cytoplasm cluster_nucleus Nucleus PDJ Prohydrojasmon (PDJ) (or other Jasmonates) COI1 COI1 PDJ->COI1 enters nucleus JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses ERF1_ORA59 ERF1/ORA59 JAZ->ERF1_ORA59 represses JA_genes JA-responsive genes (e.g., PDF1.2, VSP2) MYC2->JA_genes ERF1_ORA59->JA_genes

Prohydrojasmon (Jasmonate) Signaling Pathway

salicylic_acid_signaling cluster_outside Extracellular/Cytoplasm cluster_nucleus Nucleus SA Salicylic Acid (SA) NPR1_inactive NPR1 (oligomer) SA->NPR1_inactive triggers redox change NPR1_active NPR1 (monomer) NPR1_inactive->NPR1_active NPR1_nuc NPR1 NPR1_active->NPR1_nuc translocates TGA TGA Transcription Factors NPR1_nuc->TGA activates SA_genes SA-responsive genes (e.g., PR-1) TGA->SA_genes crosstalk_pathway cluster_ja Jasmonate Pathway cluster_sa Salicylic Acid Pathway PDJ Prohydrojasmon JAZ JAZ Repressor PDJ->JAZ degradation MYC2 MYC2 JAZ->MYC2 ORA59 ORA59 JAZ->ORA59 JA_genes JA-responsive genes (PDF1.2, VSP2) MYC2->JA_genes ORA59->JA_genes SA Salicylic Acid NPR1 NPR1 SA->NPR1 NPR1->MYC2 represses TGA TGA Factors NPR1->TGA TGA->ORA59 represses transcription SA_genes SA-responsive genes (PR-1) TGA->SA_genes experimental_workflow start Hormone-treated seedlings rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis dnase_treatment->cdna_synthesis qrt_pcr qRT-PCR with gene-specific primers cdna_synthesis->qrt_pcr analysis Data Analysis (Relative Quantification) qrt_pcr->analysis end Gene Expression Fold Change analysis->end

References

Prohydrojasmon Racemate: A Comparative Analysis of its Effects on Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of jasmonic acid, has emerged as a significant plant growth regulator, influencing a wide array of physiological processes. Its application spans from enhancing fruit coloration and quality to bolstering plant defense mechanisms. This guide provides a comparative overview of the documented effects of prohydrojasmon racemate across various plant species, supported by experimental data and detailed methodologies.

Effects on Plant Growth

The impact of PDJ on plant growth is notably concentration-dependent, with lower concentrations often promoting growth while higher concentrations can have an inhibitory effect, particularly on root systems.

Table 1: Comparative Effects of Prohydrojasmon (PDJ) on Plant Growth Parameters

Plant SpeciesPDJ ConcentrationApplication MethodObserved Effect on Aerial PartsObserved Effect on RootsReference
Komatsuna (Brassica rapa var. periviridis)200 ppmDrip-wise & SprayNo significant suppressionSignificant increase in root weight (up to 37%)[1]
600 ppmDrip-wise & SprayNo significant suppressionSignificant reduction in root weight (52-66%)[1]
1000 ppmDrip-wise & SprayNo significant suppressionSignificant reduction in root weight (54-79%)[1]
Eggplant (Solanum melongena)200 - 1000 ppmSprayNo significant suppressive effect-[2]
600 ppmDrip-wise-Significant inhibitory effect[2]
1000 ppmDrip-wise-Significant inhibitory effect[2]
Japanese Radish (Raphanus sativus)100x diluted 5% formulationSpraySignificant weight reductionSignificant weight reduction[3]
Rice (Oryza sativa)20,000-fold diluted solutionHydroponicsPrevents spindly growthInhibition of root elongation[4][5]

Enhancement of Secondary Metabolites

PDJ is widely recognized for its ability to stimulate the biosynthesis of secondary metabolites, such as phenolic compounds and anthocyanins, which contribute to fruit color, nutritional value, and plant defense.

Table 2: Enhancement of Secondary Metabolites by Prohydrojasmon (PDJ)

Plant SpeciesPDJ ConcentrationObserved Effect on Phenolic ContentObserved Effect on Anthocyanin ContentReference
Red Leaf Lettuce (Lactuca sativa)100 µM1.3-fold increase2.7-fold increase in metabolites absorbing at 540 nm[6]
200 µM2.2-fold increase4.2-fold increase in metabolites absorbing at 540 nm[6]
400 µMSignificant increaseSignificant increase[7][8]
Komatsuna (Brassica rapa var. periviridis)0.5 µMSignificant increase (0.351 to 0.475 mg GAE/g FW)Significant increase[7]
Peach (Prunus persica)40 µM (post-harvest)-~120% increase[9][10]
Apple (Malus domestica 'Gala')400 mg L-1-25% increase in fruit surface with red color (2015) 82% increase in fruit surface with red color (2016)[11][12]

Induction of Stress Resistance

PDJ plays a crucial role in activating plant defense pathways, leading to enhanced resistance against herbivores. This is often achieved by inducing the production of defense-related compounds and volatiles that can attract natural enemies of the pests.

Table 3: Prohydrojasmon (PDJ)-Induced Herbivore Resistance

Plant SpeciesPest SpeciesPDJ TreatmentObserved EffectReference
Japanese Radish (Raphanus sativus)Aphids, leaf-mining fly larvae, vegetable weevils, thrips100x diluted 5% formulation (weekly spray)Significantly lower number of pests[3][13]
Corn (Zea mays)Common armyworm100x diluted 5% formulationInduction of direct and indirect defense responses[3]
Lima Bean (Phaseolus lunatus)Two-spotted spider mites100x diluted 5% formulationInduction of volatiles that attract predatory mites[3]

Comparison with Other Plant Growth Regulators

PDJ's performance is often compared to other plant growth regulators like methyl jasmonate (MeJA) and ethephon (B41061), particularly in the context of fruit coloration and ripening.

Table 4: Comparative Performance of Prohydrojasmon (PDJ) with Alternatives

Plant Growth RegulatorPlant SpeciesKey FindingsReference
Methyl Jasmonate (MeJA) PeachPDJ (40 µM) showed a delayed but comparable final effect on anthocyanin accumulation compared to MeJA (200 µM), suggesting stronger biological activity at a lower concentration.[9]
Ethephon Apple ('Gala')In 2015, PDJ (400 mg L-1) increased red color surface by 25% vs. 16% for ethephon (300 mg L-1). In 2016, ethephon was slightly more effective (90% vs. 82%). Ethephon can reduce flesh firmness, a side effect not observed with PDJ in the 2016 season.[11][12]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to investigate the effects of PDJ.

Plant Material and Growth Conditions
  • Komatsuna and Eggplant: Seedlings were grown in pots with soil. The duration of pot culture was 21 days for komatsuna and 28 days for eggplant.[1]

  • Red Leaf Lettuce: Plants were grown hydroponically.[14]

  • Japanese Radish: Experiments were conducted in pesticide-free fields.[3]

  • Rice: Seedlings of various indica and japonica cultivars were grown hydroponically.[4][5]

PDJ Application
  • Drip-wise Application: 1 mL of PDJ solution was dripped directly into the soil.[1]

  • Foliar Spraying: PDJ solution was sprayed onto the aerial parts of the plants. For Japanese radish, 3 mL of a 100-times diluted commercial 5% PDJ formulation was used per plant.[1][3]

  • Hydroponic Application: PDJ was added to the hydroponic solution at a 20,000-fold dilution.[5]

  • Post-harvest Infiltration: Peach fruits were infiltrated with a 40 µM PDJ solution.[10]

Measurement of Phenolic and Anthocyanin Content

Total phenolic content was determined using the Folin-Ciocalteu reagent method, with results expressed as gallic acid equivalents (GAE).[7] Anthocyanin content was quantified by measuring the absorbance of extracts at specific wavelengths (e.g., 540 nm for lettuce).[6] High-performance liquid chromatography (HPLC) has been used to identify and quantify specific phenolic and anthocyanin compounds.[6]

Gene Expression Analysis

Gene expression analysis in lettuce was performed using quantitative real-time PCR (qPCR) to measure the transcript levels of genes involved in the phenylpropanoid pathway, such as PAL, F3H, and ANS.[6][14]

Signaling Pathways and Experimental Workflows

The effects of PDJ are mediated through the activation of complex signaling pathways, primarily involving jasmonic acid (JA) and its crosstalk with other phytohormone pathways like the salicylic (B10762653) acid (SA) pathway.

G Generalized Experimental Workflow for PDJ Application A Plant Material Selection (e.g., Lettuce, Komatsuna) B Growth under Controlled Conditions (e.g., Hydroponics, Soil Pots) A->B C PDJ Treatment Application (Foliar Spray or Drip-wise) at Various Concentrations B->C D Incubation Period C->D E Data Collection and Analysis D->E F Growth Parameter Measurement (Shoot/Root Weight & Length) E->F Physiological Response G Biochemical Analysis (Phenolics, Anthocyanins) E->G Metabolic Response H Gene Expression Analysis (qPCR) E->H Molecular Response G Simplified PDJ-Induced Signaling Pathway cluster_0 PDJ Application cluster_1 Primary Signaling cluster_2 Downstream Responses PDJ Prohydrojasmon (PDJ) JA_Pathway Jasmonic Acid (JA) Pathway Activation PDJ->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Crosstalk JA_Pathway->SA_Pathway Crosstalk Gene_Expression Upregulation of Defense & Metabolite Synthesis Genes (e.g., PAL, F3H, ANS) JA_Pathway->Gene_Expression Secondary_Metabolites Increased Production of: - Phenolics - Anthocyanins - Defense Compounds Gene_Expression->Secondary_Metabolites Physiological_Effects - Enhanced Herbivore Resistance - Altered Growth - Fruit Coloration Secondary_Metabolites->Physiological_Effects

References

Prohydrojasmon racemate efficacy compared to other commercial plant growth regulators

Author: BenchChem Technical Support Team. Date: December 2025

Prohydrojasmon (B10787362) (PDJ), a synthetic analog of the naturally occurring plant hormone jasmonic acid (JA), has emerged as a significant commercial plant growth regulator.[1][2] Structurally and functionally similar to jasmonic acid, PDJ is utilized to modulate a variety of physiological processes in plants, including fruit ripening, color enhancement, and stress responses.[3] This guide provides an objective comparison of PDJ's efficacy against other commercial plant growth regulators, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Mechanism of Action and Key Applications

Prohydrojasmon operates as a highly bioactive derivative of jasmonic acid.[4] Upon absorption by the plant, it is metabolized into jasmonic acid, which then triggers a cascade of signaling events.[4] A primary function of PDJ is to induce the synthesis of other plant hormones, notably ethylene (B1197577) and abscisic acid (ABA), which are key regulators of fruit ripening and stress responses.[5] This hormonal crosstalk leads to the accumulation of pigments like anthocyanins and carotenoids, resulting in enhanced fruit color.[5][6]

Key applications of Prohydrojasmon include:

  • Fruit Color Enhancement: Accelerates and promotes uniform fruit coloration, particularly in apples, grapes, pears, and citrus fruits.[1][5][6]

  • Improved Fruit Quality: Increases the sugar-to-acid ratio and soluble solids content, contributing to better flavor and overall quality.[4][5]

  • Enhanced Stress Resistance: Activates the plant's innate defense systems, improving tolerance to both biotic stresses (e.g., pests and diseases) and abiotic stresses (e.g., drought, salinity).[4][7]

  • Growth Regulation: Can influence shoot and root growth, for instance by preventing spindly growth in rice seedlings.[1][2]

Comparative Efficacy of Prohydrojasmon

PDJ's performance is best understood when compared to other plant growth regulators that target similar physiological outcomes.

Comparison with Other Jasmonates (Methyl Jasmonate - MeJA)

PDJ is often compared to Methyl Jasmonate (MeJA), another well-studied jasmonate derivative. While both compounds can induce similar effects, PDJ is often considered more practical for commercial applications due to its greater chemical stability and longer duration of physiological effects.[5]

A study on post-harvest peaches demonstrated that while both MeJA and PDJ treatments significantly induced the accumulation of total phenolics and anthocyanins, PDJ achieved comparable results at one-fifth the concentration of MeJA.[8] This suggests a stronger biological activity for PDJ, potentially linked to its higher stability.[8]

Plant/CultivarTreatmentConcentrationKey FindingReference
Peach (Post-harvest)PDJNot specifiedInduced comparable anthocyanin accumulation to MeJA at 1/5th the concentration.[8]
Peach (Post-harvest)MeJANot specifiedIncreased total phenolic content by ~1.3 times compared to control.[8]
Rice SeedlingsPDJ20,000-fold dilutionInhibited shoot and root elongation.[1]
Rice SeedlingsMeJANot specifiedShowed a stronger inhibitory effect on shoot growth compared to PDJ.[1]
Comparison with Ethephon (B41061)

Ethephon is a widely used plant growth regulator that releases ethylene, a key hormone in the ripening process of climacteric fruits.[9] Like PDJ, it is used to advance fruit maturity and color development.[9] However, a significant drawback of ethephon is that its stimulation of the ripening process can lead to a reduction in flesh firmness, potentially shortening the storage life of fruits.[9]

Experimental data on apples suggests that PDJ can enhance red color development without significantly stimulating ripening-related ethylene production, thereby preserving fruit firmness.[9] This positions PDJ as a favorable alternative for improving fruit appearance without compromising quality and shelf-life.[9]

Plant/CultivarTreatmentConcentrationEffect on ColorEffect on FirmnessReference
Apple ('Fuji', 'Honeycrisp')PDJNot specifiedEnhanced red color development.No significant impact on firmness; did not induce meaningful ethylene production.[9]
AppleEthephonNot specifiedAdvances color development by stimulating ripening.May reduce flesh firmness and shorten storage life.[9]
Comparison with Abscisic Acid (ABA)

Abscisic acid is a crucial plant hormone involved in responses to abiotic stress and also plays a role in fruit ripening.[10][11] PDJ's mechanism involves promoting the synthesis of endogenous ABA.[5] While direct application of ABA can enhance stress tolerance, its use is often limited by its rapid metabolic inactivation and photoisomerization in plants.[10][12] Synthetic ABA analogs have been developed to overcome these limitations.[12] PDJ offers an indirect but effective way to leverage the ABA pathway, particularly for ripening and stress response, with potentially greater stability and sustained action compared to direct ABA application.[5]

RegulatorPrimary RoleKey AdvantageKey Disadvantage
Prohydrojasmon (PDJ) Ripening, Color, Stress ResponseHigh stability, sustained effect, enhances quality.Indirect action on ABA pathway.
Abscisic Acid (ABA) Stress Response, Ripening, DormancyDirect action on stress signaling pathways.[11]Rapidly metabolized and inactivated by light.[12]

Signaling Pathways and Experimental Workflows

Jasmonate Signaling Pathway

PDJ, as a jasmonic acid analog, integrates into the JA signaling pathway to elicit physiological responses. The process begins with its conversion to JA, which then interacts with cellular machinery to regulate gene expression.

Jasmonate_Signaling cluster_cell Plant Cell cluster_responses Physiological Responses PDJ Prohydrojasmon (Exogenous Application) JA Jasmonic Acid (JA) PDJ->JA Metabolized into SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JA->SCF_COI1 Promotes binding to JAZ JAZ JAZ Repressor Proteins MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Targets for degradation JA_Genes JA-Responsive Genes (e.g., for Anthocyanin Synthesis, Defense Proteins) MYC2->JA_Genes Activates Transcription Physiological_Responses Physiological_Responses Color Fruit Coloration JA_Genes->Color Stress Stress Resistance JA_Genes->Stress Growth Growth Regulation JA_Genes->Growth

Caption: Jasmonate signaling pathway initiated by Prohydrojasmon (PDJ).

Hormonal Crosstalk in Fruit Ripening

PDJ's effect on fruit ripening is not isolated; it involves intricate crosstalk with other key hormones like ethylene and abscisic acid. This interaction creates a synergistic effect that promotes comprehensive ripening and color development.

Hormonal_Crosstalk PDJ Prohydrojasmon (PDJ) Ethylene Ethylene Synthesis PDJ->Ethylene Induces ABA Abscisic Acid (ABA) Synthesis PDJ->ABA Promotes Ripening Fruit Ripening & Color Development Ethylene->Ripening Regulates ABA->Ethylene Synergistic Interaction ABA->Ripening Regulates

Caption: Hormonal crosstalk involving PDJ, Ethylene, and ABA in fruit ripening.

Experimental Protocols

Protocol 1: Evaluating PDJ Efficacy on Fruit Coloration in Red Pears

This protocol is based on the methodology used to study the effects of preharvest PDJ application on 'Nanhong' red pears.[6]

  • Plant Material: Mature 'Nanhong' red pear trees (Pyrus ussuriensis).

  • Treatment Application:

    • Prepare aqueous solutions of PDJ at concentrations of 50 mg L⁻¹ and 100 mg L⁻¹.

    • Apply treatments during the pre-color-change period by spraying the solutions directly onto the fruits until runoff.

    • A control group is sprayed with water.

  • Sampling:

    • Collect fruit samples at regular intervals (e.g., 0, 7, 14, 21 days) post-treatment.

    • Peel samples are immediately frozen in liquid nitrogen and stored at -80°C for analysis.

  • Data Collection and Analysis:

    • Color Measurement: Use a chromameter to measure the peel color and calculate the color index.

    • Quality Parameters: Measure total soluble solids (TSS) using a refractometer and titratable acidity (TA) by titration.

    • Phenolic Compound Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify anthocyanins, flavonols, hydroxycinnamates, and flavanols in the peel.

    • Gene Expression Analysis: Extract total RNA from the peel to perform quantitative real-time PCR (qRT-PCR) to analyze the transcription levels of genes involved in the anthocyanin biosynthesis pathway (e.g., PAL, CHS, UFGT, MYB114).

Protocol 2: Assessing PDJ for Pest Control in Field-Grown Crops

This protocol is adapted from a study on the effect of PDJ on herbivores in Japanese radish fields.[7]

  • Experimental Setup:

    • Establish multiple plots in a pesticide-free field. Designate half as treatment plots and half as control plots.

    • Plant Japanese radish seeds in all plots.

  • Treatment Application:

    • Prepare a 100-times diluted solution of a commercial 5% PDJ formulation.

    • Spray the treatment plots weekly with the PDJ solution.

    • Spray the control plots with water at the same frequency.

  • Data Collection:

    • Pest Monitoring: Conduct weekly visual inspections of a set number of plants per plot to count the number of different infesting herbivores (e.g., aphids, leaf-mining fly larvae, thrips).

    • Biomass Measurement: At the end of the experimental period, harvest the plants and measure the fresh and dry weight of shoots and roots to assess any impact on growth.

    • Volatile Compound Analysis: Collect headspace volatiles from treated and control plants to identify induced plant volatiles that may act as attractants for natural enemies of pests.

    • Gene Expression Analysis: Analyze the expression of genes related to the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways (e.g., LOX, MYC2, PR1) to confirm the induction of plant defense responses.[7]

Experimental_Workflow cluster_analysis Data Analysis start Start: Experimental Setup (e.g., Pear Orchard, Radish Field) treatment PGR Application (PDJ vs. Control/Other PGRs) start->treatment sampling Periodic Sampling (Fruits, Leaves, etc.) treatment->sampling analysis_phys Physiological Measurement (Color, Firmness, Weight) sampling->analysis_phys analysis_biochem Biochemical Analysis (LC-MS for Metabolites) sampling->analysis_biochem analysis_mol Molecular Analysis (qRT-PCR for Gene Expression) sampling->analysis_mol results Results & Comparison analysis_phys->results analysis_biochem->results analysis_mol->results conclusion Conclusion on Efficacy results->conclusion

Caption: General experimental workflow for evaluating PGR efficacy.

Conclusion

Prohydrojasmon racemate is a highly effective plant growth regulator with distinct advantages over other commercial alternatives. Its superior chemical stability and biological activity compared to MeJA allow for lower application rates to achieve similar or better results in enhancing fruit color and quality.[5][8] Crucially, unlike ethylene-releasing agents such as ethephon, PDJ can improve fruit coloration without negatively impacting firmness, thereby preserving post-harvest quality and storage potential.[9] Furthermore, its ability to induce endogenous defense pathways provides a valuable tool for integrated pest management and enhancing crop resilience to environmental stresses.[4][7] The experimental data indicates that PDJ is a versatile and reliable tool for improving both the aesthetic and commercial value of various crops.

References

Reproducibility of Prohydrojasmon Racemate Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the consistent effects of Prohydrojasmon (B10787362) (PDJ) racemate across independent studies is crucial for its potential applications in agriculture and beyond. This guide provides an objective comparison of the reported effects of PDJ on pest resistance, plant growth, and the biosynthesis of secondary metabolites, supported by experimental data from various studies.

Prohydrojasmon, a synthetic analogue of the plant hormone jasmonic acid (JA), has been investigated for its ability to elicit defense responses and influence developmental processes in a range of plant species. Independent studies have explored its efficacy, and this guide aims to synthesize these findings to evaluate the reproducibility of its effects.

Pest Resistance

One of the most studied applications of PDJ is the induction of resistance against herbivorous pests. Research on Japanese radish (Raphanus sativus var. hortensis) has demonstrated that weekly foliar application of a 100-fold diluted commercial formulation (5% PDJ) significantly reduced the incidence of several pests compared to control groups.[1][2] However, the effect was not universal across all insect types, suggesting a degree of specificity in the induced defense mechanisms.

Table 1: Effect of Prohydrojasmon (PDJ) on Pest Populations in Japanese Radish

Pest SpeciesPDJ Treatment ConcentrationObserved EffectReference
Aphids100x dilution of 5% formulationSignificantly lower numbers than control[1]
Leaf-mining fly larvae100x dilution of 5% formulationSignificantly lower numbers than control[1]
Vegetable weevils100x dilution of 5% formulationSignificantly lower numbers than control[1]
Thrips100x dilution of 5% formulationSignificantly lower numbers than control[1]
Lepidopteran larvae100x dilution of 5% formulationNo significant difference from control[1]
Experimental Protocol: Pest Resistance in Japanese Radish
  • Plant Material: Japanese radish (Raphanus sativus L. var. hortensis Backer) grown in pesticide-free fields.

  • Treatment: Weekly spraying with a 100-fold dilution of a commercial 5% Prohydrojasmon formulation. Control plants were sprayed with water.

  • Data Collection: Regular monitoring and counting of different insect pest populations on treated and control plants throughout the observation period.

  • Statistical Analysis: Poisson regression analyses were used to compare the number of pests between treatments.[1]

Accumulation of Phenolic Compounds and Anthocyanins

Another consistently reported effect of PDJ is the enhanced accumulation of secondary metabolites, particularly phenolic compounds and anthocyanins. These compounds contribute to plant defense, as well as to the color and nutritional quality of fruits and vegetables. Studies on red leaf lettuce (Lactuca sativa L.) and komatsuna (Brassica rapa var. periviridis) have shown a significant increase in these compounds following PDJ treatment.

Table 2: Effect of Prohydrojasmon (PDJ) on Phenolic and Anthocyanin Content

Plant SpeciesPDJ Treatment ConcentrationEffect on Total Phenolic ContentEffect on Anthocyanin ContentReference
Red Leaf Lettuce100 µMSignificant increaseSignificant increase[3][4]
Red Leaf Lettuce200 µMFurther significant increaseFurther significant increase[3][4]
Komatsuna0.5 µMSignificant increaseSignificant increase[5][6]
Lettuce400 µMSignificant increaseSignificant increase[5][6]

The research on red leaf lettuce also demonstrated a dose-dependent increase in specific phenolic compounds. For instance, at 200 µM PDJ, chlorogenic acid content increased 4.56-fold, and caffeoylmalic acid content increased 3.18-fold compared to the control.[4]

Experimental Protocol: Phenolic Compound and Anthocyanin Analysis in Lettuce
  • Plant Material: Hydroponically grown red leaf lettuce (Lactuca sativa L.).

  • Treatment: Application of 100 µM or 200 µM PDJ to the hydroponic solution.

  • Sample Preparation: Aerial parts of the lettuce were harvested, lyophilized, and ground into a powder. Phenolic compounds were extracted using 80% methanol (B129727) with 1% hydrochloric acid.[7]

  • Quantification: Total phenolic content was determined using the Folin-Ciocalteu method. Specific phenolic compounds and anthocyanins were identified and quantified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Plant Growth and Biomass

The effect of PDJ on plant growth and biomass appears to be more variable and dependent on the concentration and plant species. In the Japanese radish field study, while pest resistance was enhanced, a significant reduction in both aboveground and belowground biomass was observed in the PDJ-treated plants.[1][2][8] In contrast, a study on komatsuna and eggplant suggested that lower concentrations of PDJ (200-400 ppm) did not cause significant growth inhibition and, in some cases, even slightly promoted root growth.

Table 3: Effect of Prohydrojasmon (PDJ) on Plant Growth

Plant SpeciesPDJ Treatment ConcentrationObserved Effect on Growth/BiomassReference
Japanese Radish100x dilution of 5% formulationSignificantly lower above- and belowground weight[1][8][9]
Rice (indica and japonica cultivars)98.3 µM (2,000-fold dilution)Prevention of spindly growth, inhibition of root elongation[9]

Signaling Pathways and Gene Expression

Prohydrojasmon, as a jasmonic acid analogue, is understood to function through the JA signaling pathway. The core of this pathway involves the receptor COI1, JAZ repressor proteins, and the transcription factor MYC2. In the presence of jasmonates, JAZ proteins are degraded, releasing MYC2 to activate the expression of JA-responsive genes.

JASignaling cluster_nucleus Nucleus PDJ Prohydrojasmon (PDJ) JA_Ile JA-Ile PDJ->JA_Ile Metabolized to SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds to COI1 COI1 JAZ JAZ Repressor SCF_COI1->JAZ Targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JA_Genes JA-Responsive Genes (e.g., VSP, PDF1.2) MYC2->JA_Genes Activates transcription

Interestingly, the study on Japanese radish found that PDJ treatment induced the expression of genes from both the JA and Salicylic (B10762653) Acid (SA) signaling pathways.[1] This suggests a potential crosstalk between these two key defense-related hormone pathways upon PDJ application. The interaction between JA and SA pathways is often antagonistic but can also be synergistic depending on the specific context.

JA_SA_Crosstalk cluster_JA JA Pathway cluster_SA SA Pathway PDJ Prohydrojasmon (PDJ) JA_Biosynthesis JA Biosynthesis PDJ->JA_Biosynthesis Induces SA_Biosynthesis SA Biosynthesis PDJ->SA_Biosynthesis Induces (in some cases) JA_Signaling JA Signaling (COI1, JAZ, MYC2) JA_Biosynthesis->JA_Signaling JA_Response Defense against Necrotrophs & Herbivores JA_Signaling->JA_Response SA_Signaling SA Signaling (NPR1) JA_Signaling->SA_Signaling Antagonistic Crosstalk SA_Biosynthesis->SA_Signaling SA_Signaling->JA_Signaling SA_Response Defense against Biotrophs SA_Signaling->SA_Response

Studies in red leaf lettuce have provided quantitative data on the upregulation of genes involved in the phenylpropanoid pathway, which is responsible for the synthesis of phenolic compounds.

Table 4: Upregulation of Phenylpropanoid Pathway Genes in Red Leaf Lettuce by Prohydrojasmon (PDJ)

GeneFunction in PathwayPDJ Treatment (200 µM) EffectReference
PAL (Phenylalanine ammonia-lyase)Early step in the pathwayUpregulated[3]
F3H (Flavanone 3-hydroxylase)Key enzyme in flavonoid biosynthesisUpregulated[3]
ANS (Anthocyanidin synthase)Late step in anthocyanin biosynthesisUpregulated[3]

Conclusion

The effects of Prohydrojasmon racemate demonstrate a degree of reproducibility across independent studies, particularly in its capacity to enhance pest resistance against certain insects and to promote the accumulation of phenolic compounds and anthocyanins. The underlying mechanism is consistently attributed to the activation of the jasmonic acid signaling pathway. However, the impact on plant growth and biomass can vary, suggesting that the outcome is influenced by factors such as concentration, plant species, and environmental conditions. The observation of crosstalk with the salicylic acid pathway in some instances indicates a more complex regulatory role for PDJ than simply activating the JA pathway. For researchers and professionals in drug and agricultural product development, these findings suggest that PDJ is a reliable elicitor of certain plant defense responses, but its application may require optimization to balance desired effects with potential impacts on plant growth. Further research with standardized protocols across different laboratories and more diverse plant species would be beneficial to fully establish the reproducibility and scope of this compound's effects.

References

Prohydrojasmon Racemate vs. Ethephon: A Comparative Guide to Fruit Color Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The visual appeal of fruit, particularly its color, is a critical factor for consumer acceptance and market value. Enhancing fruit coloration is a key objective in horticulture, and plant growth regulators are pivotal tools in achieving this. This guide provides an objective comparison of two prominent compounds used for improving fruit color: prohydrojasmon (B10787362) racemate (PDJ) and ethephon (B41061). We will delve into their mechanisms of action, present supporting experimental data from various studies, and provide detailed experimental protocols.

Executive Summary

Prohydrojasmon (PDJ), a synthetic analog of jasmonic acid, and ethephon, an ethylene-releasing compound, are both effective in promoting fruit color development, primarily by stimulating the biosynthesis of anthocyanins, the pigments responsible for red, purple, and blue colors. However, they operate through distinct signaling pathways and can have different impacts on fruit quality and shelf life.

Ethephon acts by releasing ethylene (B1197577) gas, a natural plant hormone that triggers a cascade of ripening processes, including color change.[1] While effective in promoting uniform ripening and coloration, ethephon can sometimes lead to excessive softening of the fruit, which may reduce its shelf life.[2]

Prohydrojasmon (PDJ) , on the other hand, enhances anthocyanin accumulation through the jasmonate signaling pathway.[3][4] Studies suggest that PDJ can improve fruit color without significantly affecting firmness, offering a potential advantage in maintaining post-harvest quality.[2]

Mechanism of Action: Signaling Pathways

The development of fruit color is a complex process regulated by a network of signaling pathways. PDJ and ethephon influence this process by activating the jasmonate and ethylene signaling pathways, respectively.

Prohydrojasmon (Jasmonate) Signaling Pathway

Prohydrojasmon mimics the action of jasmonic acid (JA), a key signaling molecule in plant development and stress responses. The binding of JA (or its active form, JA-isoleucine) to its receptor leads to the degradation of JAZ repressor proteins. This, in turn, activates transcription factors like MYC2, which upregulate the expression of genes involved in the anthocyanin biosynthesis pathway.[5] This pathway ultimately leads to the accumulation of anthocyanins in the fruit skin, enhancing its red coloration.[4]

Prohydrojasmon Signaling Pathway PDJ Prohydrojasmon (PDJ) JA_Ile JA-Isoleucine (Active Form) PDJ->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Anthocyanin_Genes Anthocyanin Biosynthesis Genes MYC2->Anthocyanin_Genes Upregulation Anthocyanins Anthocyanins Anthocyanin_Genes->Anthocyanins Red_Color Red Fruit Color Anthocyanins->Red_Color

Caption: Prohydrojasmon signaling pathway for anthocyanin biosynthesis.

Ethephon (Ethylene) Signaling Pathway

Ethephon, when applied to plants, decomposes and releases ethylene gas.[1] Ethylene binds to receptors on the cell membrane, initiating a signaling cascade that involves key components like EIN2 and EIN3.[6] This signaling pathway activates downstream transcription factors, such as MdEIL1 in apples, which in turn upregulate the expression of genes like MdMYB1, a positive regulator of anthocyanin biosynthesis.[1][7] This leads to the accumulation of anthocyanins and the development of red color in the fruit.[7]

Ethephon Signaling Pathway Ethephon Ethephon Ethylene Ethylene Gas Ethephon->Ethylene Decomposition Receptors Ethylene Receptors (e.g., ETR1) Ethylene->Receptors EIN2 EIN2 Receptors->EIN2 EIN3_EIL1 EIN3/EIL1 Transcription Factors EIN2->EIN3_EIL1 Activation MYB_Genes MYB Transcription Factors (e.g., MdMYB1) EIN3_EIL1->MYB_Genes Upregulation Anthocyanin_Genes Anthocyanin Biosynthesis Genes MYB_Genes->Anthocyanin_Genes Upregulation Anthocyanins Anthocyanins Anthocyanin_Genes->Anthocyanins Red_Color Red Fruit Color Anthocyanins->Red_Color

Caption: Ethephon (ethylene) signaling pathway for anthocyanin biosynthesis.

Comparative Experimental Data

The following tables summarize quantitative data from various studies on the effects of PDJ and ethephon on fruit color development in apples, grapes, and mangoes. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Apple (Malus domestica)
TreatmentCultivarApplication TimingKey FindingsReference
PDJ 'Gala'16 days before harvestMaximized red color index.[8][9]
'Braeburn'11 days before harvestMaximized red color index.[8][9]
Ethephon 'Gala Must'2-3 weeks before harvest (400 ppm)Increased color development.[10][11]
'Cripps Pink'18 days before commercial maturity (280 g a.i./ha)Significantly improved percent red blush and total anthocyanin concentration.[12]
'Starking Delicious'2-3 weeks before commercial harvestSignificant improvement in peel color and anthocyanin content.[13]
Grape (Vitis vinifera)
TreatmentCultivarApplication TimingKey FindingsReference
PDJ 'Christmas Rose'Color turning period (20g/L of 5% formula, 2 applications)Anthocyanin content in the peel was 38.1% higher than the control.[14]
Ethephon 'Beauty Seedless'Veraison (500 ppm)Improved color development.
'Kyoho'1 week before veraison (600 mg/L)Promoted early coloration and increased anthocyanin content.[15]
Red Table Grapes5-30% berry colorPromotes early uniform color development.[16]
'Crimson Seedless' & 'Ebony Star'Véraison (400-800 mg/L)Optimum concentration range for color improvement.[17]
Mango (Mangifera indica)
TreatmentCultivarApplication TimingKey FindingsReference
PDJ 'Kent'PreharvestSignificantly reduced hue angle (h°) and stimulated red color development.[18]
'Mahachanok'PreharvestIncreased a* values and reduced hue values.[19]
Ethephon 'Guifei'Postharvest (different concentrations)Accelerated peel color change from green to red.[20]
'Kesar'Postharvest (100 ppm ethylene gas for 18 hrs or 750 ppm ethephon dip for 5 min)Rapid change in color from green to yellow.[21]
'Langra'Postharvest (250-10000 ppm)Enhanced ripening and color development.[22]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols based on the cited literature for applying PDJ and ethephon.

Experimental_Workflow Start Start: Fruit at Pre-Veraison or Pre-Color Change Stage Treatment_Decision Select Treatment: Prohydrojasmon or Ethephon Start->Treatment_Decision PDJ_Prep Prepare PDJ Solution (e.g., 20g/L of 5% formula for grapes) Treatment_Decision->PDJ_Prep PDJ Ethephon_Prep Prepare Ethephon Solution (e.g., 400-800 mg/L for grapes) Treatment_Decision->Ethephon_Prep Ethephon Application Foliar Spray Application (Ensure thorough coverage of fruit clusters) PDJ_Prep->Application Ethephon_Prep->Application Timing Application Timing (e.g., Veraison for grapes, 2-4 weeks before harvest for apples) Application->Timing Data_Collection Data Collection at Harvest and Post-Harvest Timing->Data_Collection Color_Analysis Colorimetric Analysis (e.g., Lab* values, Hue angle) Data_Collection->Color_Analysis Anthocyanin_Analysis Anthocyanin Quantification (e.g., HPLC) Data_Collection->Anthocyanin_Analysis Quality_Analysis Fruit Quality Assessment (Firmness, Soluble Solids, Acidity) Data_Collection->Quality_Analysis End End: Comparative Analysis Color_Analysis->End Anthocyanin_Analysis->End Quality_Analysis->End

Caption: A generalized experimental workflow for evaluating fruit color enhancers.

Prohydrojasmon (PDJ) Application Protocol (Example for Grapes)
  • Plant Material: 'Christmas Rose' grapevines, seven years old.

  • Treatment Solution: Prepare a 20 g/L solution of a 5% Prohydrojasmon formulation.

  • Application Method: Apply as a foliar spray, ensuring thorough coverage of the grape clusters.

  • Application Timing: The first application should be at the color turning period, with a second application following the first.

  • Control Group: An untreated group of vines should be maintained under the same conditions for comparison.

  • Data Collection: At harvest, collect fruit samples from both treated and control groups.

  • Analysis:

    • Color: Measure color parameters such as the red-green difference index and overall color index.

    • Anthocyanin Content: Quantify the total anthocyanin content in the grape peel using methods like HPLC.

(This protocol is adapted from a study on 'Christmas Rose' grapes.[14])

Ethephon Application Protocol (Example for Grapes)
  • Plant Material: 'Kyoho' grapevines.

  • Treatment Solution: Prepare an aqueous solution of ethephon at a concentration of 600 mg/L.

  • Application Method: Apply the solution as a spray to the grape clusters until runoff.

  • Application Timing: Apply the treatment one week before the onset of veraison (the beginning of ripening).

  • Control Group: Treat a separate group of vines with water as a control.

  • Data Collection: Collect berry samples at regular intervals after treatment (e.g., 2, 4, 6, 8, and 11 days) and at commercial harvest.

  • Analysis:

    • Color: Visually assess the coloring index and the percentage of colored berries.

    • Anthocyanin Content: Determine the total anthocyanin content in the berry skin.

    • Fruit Quality: Measure parameters such as firmness, total soluble solids (TSS), and titratable acidity (TA).

(This protocol is based on a study on 'Kyoho' grapes.[15])

Conclusion

Both prohydrojasmon racemate and ethephon are effective tools for enhancing the color of various fruits. The choice between these two compounds will depend on the specific fruit crop, desired outcomes, and considerations regarding fruit quality and shelf life.

  • Ethephon is a well-established and widely used product that reliably promotes uniform ripening and coloration through the release of ethylene. However, its potential to accelerate softening requires careful management of application timing and concentration.

  • Prohydrojasmon offers a promising alternative that can significantly improve red coloration by activating the jasmonate signaling pathway, potentially with a lesser impact on fruit firmness.

Further direct comparative studies on a wider range of fruit cultivars under controlled conditions are needed to fully elucidate the relative advantages and disadvantages of each compound. Researchers are encouraged to consider the specific physiological responses of their target fruit species when designing experiments to optimize color development and overall fruit quality.

References

Prohydrojasmon Racemate in Field Studies: A Statistical Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prohydrojasmon (PDJ) racemate treatment effects in field studies against other alternatives, supported by experimental data. The guide details the methodologies of key experiments and visualizes complex biological and experimental processes for enhanced clarity.

Prohydrojasmon (PDJ), a synthetic analog of the plant hormone jasmonic acid, has demonstrated significant potential as a plant growth regulator.[1] Field studies have highlighted its role in enhancing pest resistance, improving fruit coloration, and influencing overall plant growth and yield. This guide synthesizes findings from various field trials to offer a comparative perspective on the efficacy of PDJ racemate treatments.

Comparative Efficacy of Prohydrojasmon Racemate

Field studies have demonstrated the efficacy of PDJ in enhancing plant defense mechanisms and improving fruit quality. When compared to control treatments (typically water), PDJ has been shown to significantly reduce insect pest populations and enhance the coloration of fruits like apples and grapes.

Pest Resistance in Japanese Radish

A field study on Japanese radish demonstrated that weekly spraying with a 100-times diluted commercial formulation of 5% PDJ significantly reduced the incidence of several insect pests compared to water-treated control plants.[1] The treatment was effective against aphids, leaf-mining fly larvae, vegetable weevils, and thrips.[1] However, it did not significantly affect the number of lepidopteran larvae.[1] Interestingly, the study also observed a higher number of parasitized aphids on PDJ-treated plants, suggesting an indirect defense mechanism by attracting natural enemies of the pests.[1]

TreatmentTarget PestObserved EffectStatistical Significance
PDJ Racemate (5% formulation, 100x dilution)Aphids, Leaf-mining fly larvae, Vegetable weevils, ThripsSignificant reduction in pest numbersp < 0.05
PDJ Racemate (5% formulation, 100x dilution)Lepidopteran larvaeNo significant difference from controlNot significant
Water (Control)All tested pestsBaseline pest populationN/A
Fruit Coloration and Quality in Grapes and Apples

In viticulture, the application of PDJ has been compared with other growth regulators like abscisic acid (ABA) and ethephon (B41061) for improving the color of 'Beidaneh Ghermez' table grapes.[2] The results indicated that ABA was more effective than ethephon in enhancing fruit color and quality. While this study did not directly include PDJ in the comparison with ethephon, other research highlights PDJ's effectiveness in promoting anthocyanin accumulation, a key factor in the red coloration of grapes and apples.[3][4] One field trial on 'Christmas Rose' grapes showed that treatment with a 5% PDJ formulation resulted in a 38.1% higher anthocyanin content in the peel compared to the control group.[3]

For apples, pre-harvest application of PDJ has been shown to significantly improve red color development in 'Gala' and 'Braeburn' cultivars.[5] A study found that PDJ application was more effective than ethephon in enhancing red color without negatively impacting fruit firmness, a common side effect of ethephon treatment.[4]

TreatmentCropKey ParameterResult
Prohydrojasmon (5% formulation)'Christmas Rose' GrapesAnthocyanin Content38.1% higher than control[3]
Prohydrojasmon'Gala' & 'Braeburn' ApplesRed Color IndexSignificantly higher than control[5]
Ethephon'Gala' ApplesFruit FirmnessReduction in firmness[4]
Abscisic Acid (ABA)'Beidaneh Ghermez' GrapesFruit Color & QualityMore effective than ethephon[2]
Control (Untreated)Grapes & ApplesBaseline valuesLower color development

Experimental Protocols

To ensure the statistical validation of PDJ's effects, rigorous experimental protocols are essential. Below is a detailed methodology for a typical field study evaluating the efficacy of PDJ on pest resistance.

Protocol: Field Efficacy of this compound on Pest Resistance in a Root Vegetable Crop

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: A minimum of four replications (blocks) to account for field variability.

  • Treatments:

    • Prohydrojasmon (PDJ) racemate at a specified concentration (e.g., 50 g/L active ingredient, diluted).

    • Positive Control (Optional): A standard registered insecticide for the target pests.

    • Negative Control: Water spray.

  • Plot Size: Each plot should be of a size that allows for representative data collection and minimizes edge effects (e.g., 5m x 6m).

2. Treatment Application:

  • Application Method: Foliar spray using a calibrated backpack sprayer to ensure uniform coverage.

  • Application Volume: Sufficient volume to ensure thorough coverage of the plant foliage (e.g., 100 GPA).

  • Timing and Frequency: Applications should begin at a predetermined crop stage or upon initial pest observation and be repeated at regular intervals (e.g., weekly) as per the study objectives.

3. Data Collection:

  • Pest Population Assessment:

    • Method: Direct counting of pests on a random sample of plants within each plot (e.g., 10 plants per plot). For smaller insects like aphids and thrips, leaf samples may be collected and counted in the laboratory.

    • Frequency: Pest counts should be conducted before the first application (baseline) and at regular intervals after each application.

  • Crop Yield and Quality:

    • Yield: At harvest, the total weight of marketable produce from the central rows of each plot is measured to avoid edge effects.

    • Quality: Assess for any signs of phytotoxicity (e.g., leaf burn, stunting) throughout the trial. Quality parameters specific to the crop (e.g., root diameter, sugar content) can also be measured.

4. Statistical Analysis:

  • The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Treatment means should be separated using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of p < 0.05 to determine significant differences between treatments.

Visualizing Key Processes

To further aid in the understanding of PDJ's mechanism of action and its application in field research, the following diagrams are provided.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting define_objectives Define Objectives select_treatments Select Treatments (PDJ, Control, etc.) define_objectives->select_treatments exp_design Choose Experimental Design (e.g., RCBD) select_treatments->exp_design field_prep Field Preparation & Plot Layout exp_design->field_prep randomization Treatment Randomization field_prep->randomization application Treatment Application randomization->application data_collection Data Collection (Pest counts, Yield) application->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation reporting Final Report & Publication interpretation->reporting

Caption: Experimental workflow for a typical agricultural field trial.

jasmonate_signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response PDJ Prohydrojasmon (PDJ) (metabolized to JA-Ile) COI1 COI1 Receptor PDJ->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor Protein SCF_COI1->JAZ targets Ubiquitination Ubiquitination JAZ->Ubiquitination undergoes Proteasome 26S Proteasome Ubiquitination->Proteasome leads to Degradation JAZ Degradation Proteasome->Degradation TF Transcription Factors (e.g., MYC2) Degradation->TF releases inhibition of Gene_Expression Jasmonate-Responsive Gene Expression TF->Gene_Expression activates Defense Defense Responses (Pest Resistance, etc.) Gene_Expression->Defense

Caption: Simplified jasmonate signaling pathway activated by PDJ.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Prohydrojasmon Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe use of Prohydrojasmon racemate, a synthetic plant growth regulator. Adherence to these protocols is crucial for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Butyl rubber gloves are recommended for their excellent resistance to esters and ketones.[1][2][3][4] Nitrile gloves may offer some protection for short-duration tasks but should be used with caution.[3] Always inspect gloves for any signs of degradation or perforation before use.This compound is an ester and ketone, and butyl rubber provides superior protection against these chemical classes.
Eye Protection Safety goggles with side-shields are mandatory to protect against splashes.[5]Direct contact with the eyes can cause irritation.
Skin and Body Protection A lab coat or impervious clothing should be worn to protect the skin.[5] For tasks with a higher risk of splashing, a chemically resistant apron should be considered.Prevents accidental skin contact and contamination of personal clothing.
Respiratory Protection A suitable respirator should be used if there is a risk of inhaling aerosols or vapors, especially in poorly ventilated areas.[5]May cause respiratory irritation.

Safe Handling and Storage

This compound is a colorless to pale yellow oily liquid that is insoluble in water and stable at room temperature.[2] Proper handling and storage are critical to maintain its stability and prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate, clean, and dry glassware and equipment.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition and direct sunlight.

  • Recommended storage temperature for the pure form is -20°C.[1]

  • Stock solutions should be stored in a refrigerator (2-8°C) and are generally stable for at least a month. For longer-term storage (several months to a year), freezing at -20°C is recommended.[7] Always check for precipitation or color change before use.[7]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution of this compound, a common procedure for plant tissue culture applications.

Materials:

  • This compound

  • Solvent (e.g., 95% ethanol (B145695) or DMSO)

  • Sterile, double-distilled water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Pipettes

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound in a clean weighing boat.

  • Dissolving: Transfer the weighed this compound to a 100 mL volumetric flask. Add a small amount of a suitable solvent (e.g., 2-5 mL of 95% ethanol or DMSO) to dissolve the compound completely. Gentle warming or sonication may aid in dissolution.

  • Dilution: Once fully dissolved, slowly add sterile, double-distilled water to the flask while stirring continuously to prevent precipitation.[2]

  • Final Volume: Bring the solution to the final volume of 100 mL with sterile, double-distilled water.

  • Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.

  • Labeling and Storage: Label the bottle clearly with the chemical name, concentration, preparation date, and your initials. Store the stock solution in a refrigerator at 2-8°C for short-term use or at -20°C for long-term storage.[7]

experimental_workflow cluster_preparation Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve Transfer to flask dilute Dilute with Sterile Water dissolve->dilute Add water while stirring filter_sterilize Sterile Filter dilute->filter_sterilize Bring to final volume store Label and Store filter_sterilize->store Transfer to sterile bottle logical_relationship cluster_handling Safe Handling of this compound cluster_emergency Emergency Response ppe Wear Appropriate PPE handling_procedure Follow Safe Handling Procedures ppe->handling_procedure storage Ensure Proper Storage handling_procedure->storage disposal Adhere to Disposal Plan handling_procedure->disposal spill Spill Occurs emergency_action Follow Emergency Procedures spill->emergency_action exposure Exposure Occurs exposure->emergency_action

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prohydrojasmon racemate
Reactant of Route 2
Prohydrojasmon racemate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。